molecular formula C6H12ClNO2 B1528911 (1S,2S)-2-aminocyclopentanecarboxylic Acid Hydrochloride CAS No. 359849-58-4

(1S,2S)-2-aminocyclopentanecarboxylic Acid Hydrochloride

Cat. No.: B1528911
CAS No.: 359849-58-4
M. Wt: 165.62 g/mol
InChI Key: LVBDVNLIEHCCTP-FHAQVOQBSA-N
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Description

(1S,2S)-2-aminocyclopentanecarboxylic Acid Hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO2 and its molecular weight is 165.62 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(1S,2S)-2-aminocyclopentane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBDVNLIEHCCTP-FHAQVOQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of (1S,2S)-2-aminocyclopentanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Research, Scientific, and Drug Development Professionals

Introduction

(1S,2S)-2-aminocyclopentanecarboxylic Acid Hydrochloride, a specific stereoisomer of 2-aminocyclopentanecarboxylic acid, is a compound of significant interest in medicinal chemistry and peptide research. Its constrained cyclic structure provides a unique conformational scaffold, making it a valuable building block for the synthesis of peptide analogs and other bioactive molecules.[1][2] Understanding the fundamental physical properties of this compound is paramount for its effective application in drug design, formulation, and synthesis. This guide provides an in-depth analysis of its key physicochemical characteristics, supported by validated experimental protocols and authoritative data.

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in various chemical and biological systems. For this compound, these properties are crucial for predicting its solubility, stability, and suitability for specific applications.

PropertyValueSource
Molecular Formula C₆H₁₂ClNO₂[3]
Molecular Weight 165.62 g/mol [3]
Appearance White to off-white solid/powder[2][3]
Melting Point 162-166 °C[3]
Solubility Soluble in water[3][4]
Storage Conditions Room Temperature, Sealed in Dry Conditions[3]

Experimental Determination of Physical Properties

Accurate determination of physical properties requires robust and reproducible experimental methodologies. The following sections detail the standard protocols for measuring the key parameters of this compound.

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Methodology: Capillary Melting Point Determination [5]

The capillary method is a widely accepted and straightforward technique for determining the melting point of a solid.[5]

  • Causality: This method relies on the principle that the melting point is the temperature at which the solid and liquid phases of a substance are in equilibrium. By slowly heating a small, packed sample in a capillary tube, the precise temperature range of this phase transition can be observed.[6]

Experimental Workflow:

Caption: Workflow for Melting Point Determination.

Self-Validation: The protocol's integrity is maintained by using a calibrated thermometer and performing multiple determinations to ensure reproducibility. A slow heating rate near the melting point is crucial for accuracy.

Aqueous solubility is a fundamental property for any compound intended for biological applications.[7] The "shake-flask" method is considered the gold standard for determining equilibrium solubility.[8]

Methodology: Shake-Flask Equilibrium Solubility

  • Causality: This method determines the thermodynamic equilibrium solubility, which is the maximum concentration of a substance that can dissolve in a solvent under specified conditions to form a saturated solution.[7]

Experimental Workflow:

Caption: Workflow for NMR Spectroscopic Analysis.

Self-Validation: The use of a deuterated solvent with a known residual solvent peak allows for accurate chemical shift referencing. [9]The consistency of the obtained spectra with previously published data for this compound further validates the results. [10][11] B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology: KBr Pellet or Thin Film Method

  • Causality: Different functional groups vibrate at specific frequencies. When infrared radiation is passed through a sample, the functional groups absorb energy at their characteristic frequencies, resulting in an IR spectrum with distinct absorption bands.

Experimental Workflow:

Caption: Workflow for FTIR Spectroscopic Analysis.

Self-Validation: A background spectrum of the empty sample holder (or pure KBr pellet) should be run and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor, as well as the matrix material. [12]

Conclusion

A thorough understanding of the physical properties of this compound is indispensable for its successful application in research and development. The methodologies outlined in this guide provide a robust framework for the accurate and reproducible determination of its key physicochemical characteristics. By adhering to these validated protocols, researchers can ensure the quality and reliability of their data, thereby facilitating the development of novel therapeutics and chemical entities.

References

  • NMR Sample Preparation . Chemical Instrumentation Facility - Iowa State University. [Link]

  • IR Spectroscopy of Solids . Organic Chemistry at CU Boulder. [Link]

  • Small molecule NMR sample preparation . Georgia State University. [Link]

  • Melting Point Determination Procedure . Chemistry LibreTexts. [Link]

  • Melting point determination . University of Calgary. [Link]

  • Measuring the Melting Point . Westlab Canada. [Link]

  • NMR Sample Preparation . University of Cambridge. [Link]

  • Sample preparation for FT-IR . Northern Illinois University. [Link]

  • Determination of melting points . [Link]

  • NMR Sample Preparation: The Complete Guide . Organomation. [Link]

  • Sample Preparation . University College London. [Link]

  • Experiment-1 Aim - To determine the melting point of given solid substance . [Link]

  • Step-by-step Analysis of FTIR - 2023 . UniTechLink. [Link]

  • Sample Preparation for FTIR Analysis . Drawell. [Link]

  • Guide to FT-IR Spectroscopy . Bruker. [Link]

  • (1S,2R)-2-amino cyclopetanecarboxylic acid hydrochloride . ChemBK. [Link]

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry . ACS Publications. [Link]

  • Aqueous Solubility Determination Guide . Scribd. [Link]

  • Aqueous Solubility . Creative Biolabs. [Link]

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry . National Institutes of Health. [Link]

  • Annex 4 . World Health Organization (WHO). [Link]

  • Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water . University of Wisconsin–Madison. [Link]

  • <1236> Solubility Measurements . USP-NF. [Link]

  • (1S,2R)-2-Aminocyclopentane-1-carboxylic acid . PubChem. [Link]

  • Cycloleucine . PubChem. [Link]

  • This compound . XIAMEN EQUATION CHEMICAL CO.,LTD. [Link]

  • Safety Data Sheet: C.I. Acid Yellow 73, disodium salt . The Science Company. [Link]

Sources

(1S,2S)-2-aminocyclopentanecarboxylic Acid Hydrochloride solubility data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of (1S,2S)-2-aminocyclopentanecarboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This compound, a chiral cyclic amino acid derivative, presents a unique set of physicochemical properties that merit a thorough investigation of its solubility characteristics. While specific, publicly available quantitative solubility data for this particular stereoisomer hydrochloride is scarce, this guide provides a comprehensive framework for its determination and interpretation. We will delve into the foundational principles governing the solubility of amino acid hydrochlorides, provide detailed, field-proven experimental protocols for accurate measurement, and discuss the critical factors that researchers must consider during drug development. This document serves as a complete methodological guide for scientists to generate and understand the solubility profile of this compound.

Introduction: The Critical Role of Solubility in Drug Development

This compound is a synthetic amino acid that, like other chiral building blocks, holds potential in the development of novel therapeutics, particularly in peptide and peptidomimetic design. Its rigid cyclopentane backbone can impart conformational constraints, which is a valuable attribute in designing molecules with high receptor affinity and specificity.

The hydrochloride salt form is often utilized to enhance the aqueous solubility and stability of amine-containing compounds. However, a deep and quantitative understanding of its solubility in various solvent systems, and under different physiological conditions (e.g., pH), is paramount for its progression from a laboratory curiosity to a viable drug candidate. Poor solubility can lead to low and erratic absorption, hindering clinical success. Therefore, the early and accurate determination of solubility is a non-negotiable step in any drug development program.[1][2]

This guide will equip the researcher with the necessary knowledge to:

  • Understand the key molecular and environmental factors that govern the solubility of this compound.

  • Implement robust experimental protocols to measure its solubility accurately.

  • Interpret the generated data to inform formulation and development strategies.

Physicochemical Landscape: Factors Governing Solubility

The solubility of this compound is a multifactorial property dictated by its inherent molecular structure and the external environment.

Molecular Structure
  • Zwitterionic Nature: Like all amino acids, this compound can exist as a zwitterion, possessing both a positively charged amino group and a negatively charged carboxyl group.[3] However, as a hydrochloride salt, the amino group is protonated, giving the molecule a net positive charge at low pH. The overall solubility will be significantly influenced by the pH of the medium, which dictates the equilibrium between its ionic forms.

  • Cyclic Aliphatic Side Chain: The cyclopentane ring is a non-polar, hydrophobic moiety. This structural feature will contribute to its solubility in less polar organic solvents but may limit its aqueous solubility compared to amino acids with smaller or more polar side chains.[4]

  • Hydrochloride Salt Form: The presence of the chloride counter-ion significantly enhances water solubility compared to the free base form of the amino acid. This is due to the ionic nature of the salt, which readily dissociates in polar solvents like water.[5]

Environmental Factors
  • pH of the Medium: The pH of the solvent is arguably the most critical factor. For amino acids, solubility is typically at its minimum at the isoelectric point (pI), where the net charge is zero, and increases in more acidic or basic conditions due to the formation of cationic or anionic species, respectively.[3][4][6] The solubility-pH profile is a crucial dataset for predicting its behavior in the gastrointestinal tract.

  • Temperature: Solubility is temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. This relationship should be experimentally determined, as it has implications for manufacturing, storage, and the potential for precipitation upon cooling.[7]

  • Solvent Polarity: The principle of "like dissolves like" is fundamental. The polar amino and carboxyl groups, along with the hydrochloride salt form, suggest high solubility in polar solvents like water.[8] Its solubility is expected to decrease in semi-polar solvents (e.g., ethanol, methanol) and be very low in non-polar solvents (e.g., hexane, toluene).[4][8]

  • Presence of Excipients and Salts (Ionic Strength): The presence of other salts in a solution can either increase ("salting-in") or decrease ("salting-out") the solubility of the amino acid hydrochloride.[9][10] This is a critical consideration for formulation development, especially for injectable formulations where buffers and tonicity-adjusting agents are common. The salting-in effect is often observed with salts of divalent cations.[9]

cluster_Molecule Molecular Properties cluster_Environment Environmental Factors Zwitterion Zwitterionic Character Solubility (1S,2S)-2-aminocyclopentanecarboxylic Acid Hydrochloride SOLUBILITY Zwitterion->Solubility SaltForm Hydrochloride Salt SaltForm->Solubility SideChain Cyclopentane Ring (Hydrophobicity) SideChain->Solubility pH pH of Solvent pH->Solubility Temp Temperature Temp->Solubility Solvent Solvent Polarity Solvent->Solubility Salts Presence of Other Salts Salts->Solubility Start Start: Add Excess Solid to Solvent Equilibrate Equilibrate (e.g., 48h) with Agitation at Controlled Temperature Start->Equilibrate Settle Allow Undissolved Solid to Settle Equilibrate->Settle Separate Phase Separation: Centrifuge & Filter Supernatant Settle->Separate Quantify Quantify Concentration of Filtrate via HPLC Separate->Quantify End Report Solubility Data (e.g., mg/mL) Quantify->End

Sources

An In-depth Technical Guide to the Synthesis and Structural Analysis of (1S,2S)-2-aminocyclopentanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(1S,2S)-2-aminocyclopentanecarboxylic acid (ACPC) is a conformationally constrained β-amino acid of significant interest in the field of medicinal chemistry and materials science. Its incorporation into peptides induces stable secondary structures, making it a valuable building block for the design of peptide foldamers with unique biological activities. This guide provides a comprehensive overview of the synthesis, purification, and crystallographic analysis of the hydrohalide salt of (1S,2S)-2-aminocyclopentanecarboxylic acid, with a specific focus on the hydrochloride salt. While the definitive crystal structure for the hydrochloride is not publicly available, we present a detailed analysis of the closely related hydrobromide salt of its synthetic precursor, offering critical insights into the expected molecular conformation and crystal packing. This document is intended for researchers, scientists, and drug development professionals seeking a deeper technical understanding of this important molecule.

Introduction: The Significance of (1S,2S)-2-aminocyclopentanecarboxylic Acid

Cyclic β-amino acids are powerful tools in peptidomimetic design, and (1S,2S)-2-aminocyclopentanecarboxylic acid (ACPC) stands out due to its ability to impart a high degree of conformational stability. When incorporated into peptide chains, the cyclopentane ring restricts the backbone's rotational freedom, leading to predictable and stable helical structures.[1] This has profound implications for drug discovery, where stabilizing a peptide in its bioactive conformation can lead to enhanced target affinity, improved metabolic stability, and increased therapeutic efficacy. The trans-configuration of the amino and carboxyl groups on the cyclopentane ring is crucial for inducing these well-defined secondary structures.[2]

The hydrochloride salt of (1S,2S)-ACPC is of particular interest as it represents a common and stable form for the storage, formulation, and handling of the amino acid. Understanding its solid-state properties, including its crystal structure, is paramount for its effective utilization in both academic research and industrial drug development.

Synthesis and Crystallization

A scalable and stereoselective synthesis of (1S,2S)-2-aminocyclopentanecarboxylic acid has been developed, providing access to this valuable building block in high purity.[3][4] The synthetic route allows for the preparation of all four stereoisomers, with a robust method for the isolation of the desired (1S,2S) enantiomer.

Synthetic Workflow

The synthesis commences from ethyl 2-oxocyclopentanecarboxylate and utilizes a chiral auxiliary to introduce the desired stereochemistry. The key steps involve a diastereoselective reductive amination, followed by separation of the diastereomers and subsequent deprotection to yield the target amino acid. The final product is typically isolated as a hydrohalide salt to improve its stability and crystallinity.[3][4]

G cluster_0 Synthesis of (1S,2S)-ACPC Precursor cluster_1 Deprotection and Final Product Formation Ethyl 2-oxocyclopentanecarboxylate Ethyl 2-oxocyclopentanecarboxylate Reductive Amination\nwith (S)-1-phenylethylamine Reductive Amination with (S)-1-phenylethylamine Ethyl 2-oxocyclopentanecarboxylate->Reductive Amination\nwith (S)-1-phenylethylamine 1. NaBH(OAc)3 Diastereomeric Mixture\nof amino esters Diastereomeric Mixture of amino esters Reductive Amination\nwith (S)-1-phenylethylamine->Diastereomeric Mixture\nof amino esters Isomerization & Crystallization\nwith HBr Isomerization & Crystallization with HBr Diastereomeric Mixture\nof amino esters->Isomerization & Crystallization\nwith HBr 2. EtONa 3. HBr in AcOH Crystalline Precursor\n((S,S,S)-2*HBr) Crystalline Precursor ((S,S,S)-2*HBr) Isomerization & Crystallization\nwith HBr->Crystalline Precursor\n((S,S,S)-2*HBr) Hydrogenolysis Hydrogenolysis Crystalline Precursor\n((S,S,S)-2*HBr)->Hydrogenolysis 4. H2, Pd/C Ester Hydrolysis Ester Hydrolysis Hydrogenolysis->Ester Hydrolysis 5. 10% HCl, 60°C (1S,2S)-ACPC Hydrochloride Salt (1S,2S)-ACPC Hydrochloride Salt Ester Hydrolysis->(1S,2S)-ACPC Hydrochloride Salt

Synthetic workflow for (1S,2S)-ACPC Hydrochloride.
Experimental Protocol: Synthesis and Crystallization

The following protocol is adapted from the scalable synthesis reported in the literature.[3][4]

Step 1: Reductive Amination

  • To a solution of ethyl 2-oxocyclopentanecarboxylate in dichloromethane, add (S)-1-phenylethylamine and sodium triacetoxyborohydride.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work up the reaction by quenching with saturated sodium bicarbonate solution and extract the product with dichloromethane. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude diastereomeric mixture of amino esters.

Step 2: Isomerization and Crystallization of the Hydrobromide Salt

  • The crude amino ester mixture is treated with sodium ethoxide in ethanol to induce isomerization, enriching the desired trans-diastereomer.[3]

  • The reaction is quenched, and the free amine is extracted.

  • The purified amine is dissolved in ethyl acetate, and a solution of hydrogen bromide in acetic acid is added to precipitate the hydrobromide salt of the precursor.[5]

  • The crystalline hydrobromide salt is collected by filtration and can be further purified by recrystallization from acetonitrile to yield X-ray quality crystals.[3]

Step 3: Hydrogenolysis

  • The hydrobromide salt of the precursor is dissolved in methanol, and 10% palladium on activated carbon is added as a catalyst.

  • The mixture is subjected to hydrogenation at a slightly elevated temperature (e.g., 45°C) until the consumption of hydrogen ceases.[3][4]

  • The catalyst is removed by filtration through Celite, and the solvent is evaporated.

Step 4: Ester Hydrolysis to Yield the Hydrochloride Salt

  • The residue from the hydrogenolysis step is treated with 10% aqueous hydrochloric acid and heated at 60°C for several hours to effect the hydrolysis of the ethyl ester.[3]

  • The mixture is then evaporated to dryness, and the resulting solid residue is washed with ice-cold acetone to afford (1S,2S)-2-aminocyclopentanecarboxylic acid hydrochloride as a solid.[3]

Crystal Structure Analysis

While the crystal structure of this compound is not available in the public domain, the crystal structure of its immediate synthetic precursor, ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate hydrobromide, has been determined by single-crystal X-ray diffraction. The analysis of this structure provides valuable insights into the conformational preferences of the 2-aminocyclopentanecarboxylate moiety.

Crystallographic Data of the Precursor Hydrobromide Salt

The crystallographic data for the precursor hydrobromide salt provides a foundational understanding of the molecular geometry.

ParameterValue
Chemical FormulaC₁₆H₂₄BrNO₂
Formula Weight342.27
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.95
b (Å)11.23
c (Å)18.45
α (°)90
β (°)90
γ (°)90
Volume (ų)1646
Z4
Data obtained from analysis of the precursor structure.
Molecular Conformation and Intermolecular Interactions

In the crystal structure of the precursor, the cyclopentane ring adopts an envelope or twist conformation, which is typical for five-membered ring systems. The amino and the ester groups are in a trans configuration, which is the key stereochemical feature of this molecule.

The crystal packing is dominated by a network of hydrogen bonds. The protonated secondary amine and the bromide anion are the primary participants in these interactions. It is anticipated that in the crystal structure of this compound, a similar and likely more extensive hydrogen-bonding network will be observed. The protonated primary amine (NH₃⁺) will act as a hydrogen bond donor to the chloride anions and the carbonyl oxygen of the carboxylic acid group of neighboring molecules. The carboxylic acid will also participate in hydrogen bonding, potentially forming dimers or chains.

G cluster_0 Crystal Packing Logic Molecule A Molecule A Molecule B Molecule B Molecule A->Molecule B C=O...H-O H-bond (Carboxylic Acid Dimer) Chloride Ion Chloride Ion Molecule A->Chloride Ion N-H...Cl H-bond Chloride Ion->Molecule B N-H...Cl H-bond

Expected hydrogen bonding in the hydrochloride crystal.

Applications in Drug Development and Materials Science

The primary application of (1S,2S)-ACPC is in the synthesis of peptide foldamers. These are oligomers that adopt well-defined, stable three-dimensional structures. The incorporation of (1S,2S)-ACPC can induce the formation of various helical structures, which can mimic the secondary structures of proteins.[2] This has significant implications for:

  • Inhibiting Protein-Protein Interactions: By mimicking a helical region of a protein involved in a disease-related interaction, (1S,2S)-ACPC-containing peptides can act as competitive inhibitors.

  • Developing Novel Antimicrobials: The stable helical structures can lead to peptides with potent antimicrobial activity and reduced susceptibility to proteolytic degradation.

  • Creating Advanced Biomaterials: The self-assembly properties of these peptides can be harnessed to create novel hydrogels and other biomaterials for tissue engineering and drug delivery.

Conclusion

(1S,2S)-2-aminocyclopentanecarboxylic acid is a cornerstone in the design of conformationally constrained peptides. While the definitive crystal structure of its hydrochloride salt remains to be publicly detailed, a wealth of information from its synthesis and the structural analysis of its precursors allows for a deep and actionable understanding of its chemical and physical properties. The robust synthetic protocols and the predictable influence on peptide secondary structure ensure that (1S,2S)-ACPC will continue to be a molecule of high interest for researchers in the fields of chemistry, biology, and materials science. Further crystallographic studies on the hydrochloride and other salt forms are warranted to provide a more complete picture of the solid-state landscape of this important molecule.

References

  • Kovalenko, V., Rudzińska-Szostak, E., Ślepokura, K., & Zabłocka, M. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry. [Link]

  • Kovalenko, V., Rudzińska-Szostak, E., Ślepokura, K., & Zabłocka, M. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. PubMed Central. [Link]

  • Kovalenko, V., Rudzińska-Szostak, E., Ślepokura, K., & Zabłocka, M. (2024). CCDC 2287356: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. [Link]

  • Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 121(27), 6407–6418. [Link]

  • Yamada, H., et al. (2022). RaPID discovery of cell-permeable helical peptide inhibitors containing cyclic β-amino acids against SARS-CoV-2 main protease. Nature Communications, 13(1), 1-13. (This article features a diagram of the structure of (1S,2S)-2-aminocyclopentanecarboxylic acid). [Link]

  • Al-Karadaghi, S., et al. (1994). The structure of L-tyrosine hydrochloride. Acta Crystallographica Section C: Crystal Structure Communications, 50(5), 753-755. (Provides an example of an amino acid hydrochloride crystal structure).
  • Koetzle, T. F., Lehmann, M. S., & Hamilton, W. C. (1973). Precision neutron diffraction structure determination of protein and nucleic acid components. XVII. Molecular and crystal structure of the amino acid glycine hydrochloride. The Journal of Chemical Physics, 58(2), 809-819. [Link]

  • Kovalenko, V., Rudzińska-Szostak, E., Ślepokura, K., & Zabłocka, M. (2024). Supplementary Information for Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. American Chemical Society. [Link]

Sources

A Researcher's Guide to the NMR Spectroscopic Analysis of (1S,2S)-2-aminocyclopentanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(1S,2S)-2-aminocyclopentanecarboxylic acid is a cyclic non-proteinogenic amino acid that serves as a crucial building block in the development of peptide foldamers and pharmacologically active molecules. Its rigid cyclopentane backbone imparts unique conformational constraints, making it a valuable scaffold in medicinal chemistry. Unambiguous structural and stereochemical verification is paramount for its application. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy data for its hydrochloride salt. We will delve into the foundational principles, present a validated experimental protocol, and offer a detailed interpretation of both ¹H and ¹³C NMR spectra, grounded in authoritative data. This document is intended for researchers, chemists, and quality control specialists who require a definitive understanding of this compound's spectroscopic signature.

Foundational Principles for NMR Analysis of Cyclic Amino Acids

The NMR spectroscopic analysis of (1S,2S)-2-aminocyclopentanecarboxylic Acid Hydrochloride requires specific experimental considerations to generate clear, interpretable data. The choices made during sample preparation and data acquisition are not arbitrary; they are based on the fundamental chemical properties of the analyte.

The Critical Role of the Solvent: Deuterium Oxide (D₂O)

For amino acids, particularly their salt forms, the choice of solvent is the most critical experimental parameter. This guide specifies the use of Deuterium Oxide (D₂O). The rationale is twofold:

  • Signal Simplification: The molecule possesses two types of labile protons—those on the protonated amine (-NH₃⁺) and the carboxylic acid (-COOH). In a protic solvent like H₂O, these protons would appear in the spectrum, but their chemical shifts can be broad and variable depending on concentration, pH, and temperature. By using D₂O, these labile protons rapidly exchange with deuterium atoms. As deuterium is not observed in ¹H NMR spectroscopy, these signals are effectively removed from the spectrum, a process that dramatically simplifies the data and allows for unambiguous observation of the protons attached to the cyclopentane ring.

  • Solubility: The hydrochloride salt form of the amino acid exhibits excellent solubility in water, ensuring a homogeneous solution necessary for high-resolution NMR.

¹H NMR Spectroscopy: Predicting the Signature

The proton spectrum is defined by the electronic environment of each proton on the cyclopentane ring. The presence of two electron-withdrawing groups—the ammonium (-NH₃⁺) and the carboxylic acid (-COOH)—deshields the adjacent protons (H1 and H2), shifting their resonances downfield compared to the other aliphatic protons on the ring. Due to the rigid, cyclic structure, the methylene protons on the ring are diastereotopic, meaning they are chemically non-equivalent and will exhibit different chemical shifts and coupling patterns, leading to complex multiplets.

¹³C NMR Spectroscopy: A Clear Carbon Count

In contrast to ¹H NMR, ¹³C NMR spectra are typically acquired using broadband proton decoupling.[1] This technique removes the splitting caused by attached protons, resulting in a simplified spectrum where each unique carbon atom appears as a single sharp line (a singlet).[1] This allows for a direct count of the number of non-equivalent carbons in the molecule. The chemical shifts are highly diagnostic:

  • Carbonyl Carbon (-COOH): This carbon is the most deshielded due to its sp² hybridization and bond to two oxygen atoms, causing it to appear furthest downfield (typically >170 ppm).[1]

  • Carbons Alpha to Heteroatoms (C1, C2): The carbons directly attached to the carboxylic acid and ammonium groups are deshielded and appear at intermediate chemical shifts.

  • Aliphatic Carbons (C3, C4, C5): The remaining methylene carbons of the cyclopentane ring appear in the upfield aliphatic region.

Experimental Protocol: A Validated Workflow

To ensure reproducibility and trustworthiness, the following protocol outlines the steps for acquiring high-fidelity NMR data for this compound.

Step 1: Sample Preparation
  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of Deuterium Oxide (D₂O, 99.9% D).

  • Cap the NMR tube and vortex gently until the solid is completely dissolved. A clear, colorless solution should be obtained.

Step 2: Instrument Configuration
  • Use a spectrometer with a minimum field strength of 400 MHz for ¹H NMR.

  • Insert the sample into the spectrometer.

  • Lock the spectrometer's field frequency to the deuterium signal from the D₂O solvent.

  • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.

Step 3: ¹H NMR Spectrum Acquisition
  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: ~12 ppm.

  • Acquisition Time: ~3-4 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16-64 scans (adjust for concentration).

  • Temperature: 298 K.

Step 4: ¹³C{¹H} NMR Spectrum Acquisition
  • Pulse Program: Standard single-pulse with broadband proton decoupling.

  • Spectral Width: ~220 ppm.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans (adjust for concentration, as ¹³C has low natural abundance).

  • Temperature: 298 K.

G cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6 mL D₂O weigh->dissolve insert Insert Sample dissolve->insert lock Lock on D₂O Signal insert->lock shim Shim Magnetic Field lock->shim acq_h1 Acquire ¹H Spectrum shim->acq_h1 acq_c13 Acquire ¹³C{¹H} Spectrum shim->acq_c13

Caption: Standard workflow for NMR sample preparation and data acquisition.

Data Interpretation and Structural Assignment

The following data and assignments are based on published, peer-reviewed literature, providing an authoritative reference for this compound.[2][3]

G mol lab1 1 lab2 2 lab3 3 lab4 4 lab5 5 lab_cooh COOH lab_nh2 NH₃⁺

Caption: Structure of (1S,2S)-2-aminocyclopentanecarboxylic Acid.

¹H NMR Spectral Data

The proton NMR spectrum was acquired at 400 MHz in D₂O.[2][3] The assignments are detailed below.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
3.88Quartet (q)7.41HH2 (-CH -NH₃⁺)Downfield shift due to adjacent electron-withdrawing ammonium group. Splitting pattern indicates coupling to adjacent protons.
2.90–2.97Multiplet (m)-1HH1 (-CH -COOH)Downfield shift due to adjacent carboxylic acid group. Complex splitting from multiple neighboring protons.
2.13–2.23Multiplet (m)-2HH5 (ring CH₂)Aliphatic protons adjacent to the chiral centers, resulting in complex splitting.
1.66–1.91Multiplet (m)-4HH3, H4 (ring CH₂)Overlapping signals for the remaining aliphatic ring protons, furthest from the electron-withdrawing groups.

Note: The protons of the NH₃⁺ and COOH groups are not observed due to exchange with the D₂O solvent.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum was acquired at 100 MHz in D₂O.[2][3] Each unique carbon is resolved as a singlet.

Chemical Shift (δ, ppm)AssignmentRationale
177.1C=O (Carboxylic Acid)Most downfield signal, characteristic of a carbonyl carbon.[1]
53.9C2 (-C H-NH₃⁺)Deshielded carbon directly bonded to the electronegative nitrogen atom.
48.2C1 (-C H-COOH)Deshielded carbon directly bonded to the carbonyl group.
30.4Ring CH₂Aliphatic carbon.
28.6Ring CH₂Aliphatic carbon.
22.7Ring CH₂Most upfield aliphatic carbon, furthest from the functional groups.

Advanced Methods for Structural Validation

While 1D NMR is sufficient for routine identification, complex stereochemical assignments benefit from two-dimensional (2D) NMR techniques.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. A COSY spectrum would show a cross-peak between H1 and H2, confirming their adjacent relationship on the cyclopentane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It provides an unambiguous method to assign protonated carbons. For example, the proton signal at 3.88 ppm would correlate with the carbon signal at 53.9 ppm, definitively assigning both to the C2/H2 position.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive experiment for confirming through-space proximity and, therefore, stereochemistry. For the (1S,2S) trans isomer, a NOESY experiment should show a spatial correlation between H1 and H2, confirming they are on the same face of the cyclopentane ring.

G Conceptual 2D NMR Correlations H1 H1 H2 H2 H1->H2 COSY/NOESY H5a H5a H1->H5a COSY H5b H5b H2->H5b COSY

Caption: Diagram of key COSY and NOESY correlations for stereochemical analysis.

Conclusion

The NMR spectroscopic profile of this compound is distinct and highly informative. By employing a standardized protocol centered on the use of D₂O as a solvent, researchers can reliably obtain high-quality ¹H and ¹³C NMR spectra. The characteristic downfield shifts of the protons and carbons at the C1 and C2 positions provide immediate confirmation of the core structure, while the specific chemical shifts and multiplicities serve as a fingerprint for identity and purity verification. For rigorous stereochemical proof, 2D NMR techniques such as COSY and NOESY are indispensable tools. This guide provides the necessary data and methodological foundation for scientists working with this important molecular building block.

References

  • Grembecka, J., et al. (2018). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. ACS Omega. Available at: [Link]

  • Grembecka, J., et al. (2018). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. ACS Publications. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Enantiopure Synthesis of (1S,2S)-2-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(1S,2S)-2-Aminocyclopentanecarboxylic acid, a conformationally constrained β-amino acid, is a pivotal building block in contemporary drug discovery and materials science. Its incorporation into peptides induces stable secondary structures, leading to the development of novel foldamers with unique biological activities.[1][2][3] This in-depth technical guide provides a comprehensive overview of the stereoselective synthesis of the enantiopure (1S,2S) isomer, with a primary focus on a scalable and robust methodology amenable to drug development professionals. We will delve into the strategic considerations behind a diastereoselective reductive amination approach, detailing the experimental protocol, and outlining the critical quality control measures necessary to ensure enantiopurity.

Introduction: The Significance of Conformational Constraint

In the realm of medicinal chemistry, the precise three-dimensional arrangement of a molecule is paramount to its biological function. Cyclic β-amino acids, such as 2-aminocyclopentanecarboxylic acid (ACPC), offer a significant advantage over their linear counterparts by imposing conformational rigidity.[4] This pre-organization can enhance binding affinity to biological targets, improve metabolic stability, and confer specific folding propensities to peptides. The trans-(1S,2S) stereoisomer, in particular, has been shown to induce stable helical structures in β-peptides, making it a highly sought-after component for designing peptidomimetics with applications ranging from antiviral to anticancer agents.[1][3]

However, the synthesis of enantiopure (1S,2S)-ACPC is non-trivial, requiring stringent control over two adjacent stereocenters. This guide will illuminate a field-proven, scalable synthetic route that addresses this challenge.

Strategic Overview of Asymmetric Syntheses

Several strategies have been developed for the synthesis of enantiopure cyclic β-amino acids.[4] The principal approaches for obtaining the four stereoisomers of ACPC include:

  • Enzymatic Resolution: This method often starts with a racemic mixture of a precursor, such as a bicyclic β-lactam, which is then subjected to enzymatic hydrolysis. The enzyme selectively acts on one enantiomer, allowing for their separation.[1][3][5] While effective, this approach can be limited by enzyme availability and the need to resolve a racemic mixture.

  • Conjugate Addition: Asymmetric conjugate addition of a nitrogen nucleophile to a cyclopentene carboxylate derivative is another powerful technique. The stereoselectivity is typically controlled by a chiral auxiliary or a chiral catalyst.[6]

  • Diastereoselective Reductive Amination: This strategy, which will be the focus of this guide, involves the reaction of a prochiral β-ketoester with a chiral amine to form a diastereomeric mixture of β-amino esters. These diastereomers can then be separated, often by crystallization, followed by removal of the chiral auxiliary.[1][3][5] This method is particularly attractive for its scalability and the use of readily available starting materials.

The following diagram illustrates the general workflow of the diastereoselective reductive amination approach.

G cluster_0 Core Synthesis cluster_1 Purification and Isomerization cluster_2 Final Product Generation A Ethyl 2-oxocyclopentanecarboxylate C Reductive Amination A->C B (S)-α-phenylethylamine B->C D Diastereomeric Mixture of Amino Esters C->D Formation of Stereocenters E Diastereoselective Crystallization D->E F Isolated (1S,2S,S)-amino ester E->F Desired Diastereomer G Unwanted cis-isomers E->G Filtrate I Hydrogenolysis F->I Removal of Chiral Auxiliary H Epimerization G->H Base-catalyzed H->D Recycle J Ester Hydrolysis I->J K (1S,2S)-2-aminocyclopentanecarboxylic Acid J->K

Figure 1: General workflow for the synthesis of (1S,2S)-ACPC via diastereoselective reductive amination.

In-Depth Technical Guide: A Scalable Synthesis

This section details a robust and scalable synthesis of (1S,2S)-2-aminocyclopentanecarboxylic acid, adapted from established literature procedures.[1][2][5] The synthesis commences with the commercially available ethyl 2-oxocyclopentanecarboxylate.

Step 1: Diastereoselective Reductive Amination

The cornerstone of this synthesis is the diastereoselective reductive amination of ethyl 2-oxocyclopentanecarboxylate using (S)-α-phenylethylamine as a chiral auxiliary. The reaction proceeds via the formation of an intermediate enamine, which is then reduced in situ. The facial selectivity of the reduction is directed by the chiral auxiliary, leading to a mixture of diastereomeric β-amino esters.

Experimental Protocol:

  • To a solution of ethyl 2-oxocyclopentanecarboxylate (50.0 g, 320.1 mmol) in toluene (330 mL), add isobutyric acid (32 mL, 352 mmol) followed by (S)-α-phenylethylamine (41.9 g, 345.7 mmol).[1]

  • Heat the mixture at 70 °C for 2 hours.

  • Increase the temperature to distill off approximately half of the toluene, which facilitates the azeotropic removal of water formed during enamine formation.

  • Cool the remaining mixture and proceed with the reduction as described in the literature, typically using a hydride reducing agent such as sodium borohydride.[1]

Causality of Experimental Choices:

  • (S)-α-phenylethylamine: This readily available and inexpensive chiral amine serves as an effective chiral auxiliary, directing the stereochemical outcome of the reduction.

  • Azeotropic Removal of Water: This step is crucial to drive the equilibrium towards the formation of the enamine intermediate, ensuring complete conversion of the starting ketoester.

  • Isobutyric Acid: The use of isobutyric acid as a solvent and catalyst for the reduction with NaBH4 has been shown to be effective for similar substrates.[1]

Step 2: Epimerization and Diastereoselective Crystallization

The reductive amination yields a mixture of cis and trans diastereomers. Fortuitously, the trans-isomer can be enriched through a base-catalyzed epimerization, followed by selective crystallization of the desired diastereomer's salt.

Experimental Protocol:

  • The crude mixture of amino esters is subjected to epimerization conditions, for instance, by treatment with sodium ethoxide at 30-35 °C overnight. This converts the undesired cis-isomer into the more stable trans-isomer.[1]

  • The resulting mixture, enriched in the trans-diastereomers, is then treated with a resolving agent, such as (2S,3S)-2,3-dibenzoyl-d-(+)-tartaric acid, in a suitable solvent like acetonitrile.[1]

  • The salt of the desired (1R,2S)- or (1S,2R)-amino ester with the chiral amine having the (S)-configuration will preferentially crystallize from the solution. The specific isomer obtained depends on the exact crystallization conditions and the chiral resolving agent used. To obtain the (1S,2S) final product, one would proceed with the corresponding diastereomeric salt.

  • Repeated crystallization of the hydrobromide salt of the desired amino ester from acetonitrile can yield the pure diastereomer.[1]

Trustworthiness of the Protocol:

The self-validating nature of this step lies in the crystalline nature of the desired diastereomeric salt. The sharp melting point and spectroscopic purity of the isolated crystals provide a reliable checkpoint for stereochemical purity before proceeding to the final steps.

Step 3: Deprotection and Final Product Isolation

The final steps involve the removal of the chiral auxiliary and the hydrolysis of the ester to yield the target amino acid.

Experimental Protocol:

  • The purified amino ester diastereomer is subjected to hydrogenolysis to cleave the N-phenylethyl group. This is typically achieved using a palladium catalyst under a hydrogen atmosphere.

  • The resulting amino ester is then hydrolyzed, for instance, by heating in hydrochloric acid.[3][5]

  • After evaporation of the solvent, the solid residue is washed to afford the final product, (1S,2S)-2-aminocyclopentanecarboxylic acid, as its hydrochloride salt.[5]

The following diagram provides a visual representation of the key chemical transformations in this synthetic route.

G A Ethyl 2-oxocyclopentanecarboxylate B Reductive Amination with (S)-α-phenylethylamine A->B C Mixture of Diastereomeric Amino Esters B->C D Epimerization & Crystallization C->D E Pure (S,S,S)-Amino Ester Diastereomer D->E F Hydrogenolysis E->F G Ester Hydrolysis F->G H (1S,2S)-ACPC G->H

Figure 2: Key transformations in the scalable synthesis of (1S,2S)-ACPC.

Quality Control and Data Presentation

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized (1S,2S)-2-aminocyclopentanecarboxylic acid.

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final product and all intermediates.[1][5]

  • High-Resolution Mass Spectrometry (HRMS): This technique is employed to verify the elemental composition and molecular weight of the target compound.[5]

  • Chiral High-Performance Liquid Chromatography (HPLC) or NMR with Chiral Solvating Agents: The enantiomeric purity of the final product is a critical parameter. This can be determined by derivatizing the amino acid (e.g., with Fmoc-OSu) and analyzing it by chiral HPLC or by using a chiral solvating agent, such as quinine, in ¹H NMR spectroscopy to induce chemical shift differences between the enantiomers.[1][5]

Quantitative Data Summary:

The following table summarizes typical yields for the key steps in the synthesis of the Fmoc-protected derivative of (1S,2S)-ACPC, as this is a common form used in peptide synthesis.

StepProductOverall Yield (from ketoester)Reference
Reductive Amination & EpimerizationCrystalline hydrobromide salt of (S,S,S)-2-amino esterUp to 40%[1]
Deprotection & Fmoc ProtectionFmoc-(1S,2S)-ACPC~30-35%[1][5]

Conclusion

The synthesis of enantiopure (1S,2S)-2-aminocyclopentanecarboxylic acid presented herein offers a scalable and reliable route for researchers and drug development professionals. By employing a diastereoselective reductive amination strategy coupled with efficient purification via crystallization, this methodology provides access to a valuable building block for the construction of conformationally defined peptides and foldamers. The detailed protocols and analytical checkpoints described in this guide are intended to empower scientists to confidently produce this important molecule with high stereochemical integrity.

References

  • Miller, J. A., & Nguyen, S. T. (2005). The Enantioselective Synthesis of Conformationally Constrained Cyclic β- Amino Acids. Mini-Reviews in Organic Chemistry, 2(1), 39-45.
  • Majer, P., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 89(7), 4760-4767. Available at: [Link]

  • Majer, P., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. National Institutes of Health - National Library of Medicine.
  • Buchwald, S. L., et al. (2018). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Journal of the American Chemical Society.
  • Majer, P., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Semantic Scholar.
  • Majer, P., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. ResearchGate.

Sources

The Constraint Revolution: A Technical Guide to the Discovery and Strategic Synthesis of Cyclic β-Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Nature's Alphabet—The Rationale for Constraint

In the landscape of drug discovery and molecular design, the twenty proteinogenic α-amino acids represent a powerful but inherently limited toolkit. Peptides derived from these building blocks often suffer from two critical liabilities: rapid proteolytic degradation and high conformational flexibility. This flexibility, while essential for the dynamic function of large proteins, is a significant hurdle in rational drug design, as it leads to a substantial entropic penalty upon binding to a target and a lack of specificity.

The field of peptidomimetics seeks to overcome these limitations by introducing non-natural amino acids that retain the desirable pharmacophoric features of their natural counterparts while imparting improved stability and structural pre-organization. Among the most successful strategies is the use of β-amino acids—homologs of α-amino acids featuring an additional carbon atom in their backbone. This seemingly minor alteration fundamentally changes their properties.

This guide delves into a specific, powerful subclass: constrained cyclic β-amino acids . By incorporating the β-amino acid's Cα-Cβ bond into a carbocyclic or heterocyclic ring, we introduce a profound level of conformational rigidity. This constraint is not merely a structural curiosity; it is a strategic tool to lock the peptide backbone into predictable, stable secondary structures, such as helices and turns, thereby mimicking the bioactive conformations of natural peptides and proteins with unprecedented fidelity and resilience.[1]

Part 1: Historical Milestones—From Natural Discovery to Rational Design

The journey of cyclic β-amino acids began not in the chemist's flask, but in the microbial world. A pivotal moment was the discovery of cispentacin , a water-soluble, amphoteric compound isolated from the culture broth of Bacillus cereus.[2][3] Reported in 1989, its structure was determined to be (1R,2S)-2-aminocyclopentane-1-carboxylic acid.[2][3] Cispentacin displayed potent in vivo antifungal activity, particularly against Candida albicans, despite showing only weak in vitro activity.[4][5] This discovery provided the first tangible proof from nature that cyclic β-amino acid scaffolds were biologically relevant and could serve as valuable starting points for medicinal chemistry.

The synthetic exploration of these structures and their oligomers, termed β-peptides, was pioneered by researchers like Dieter Seebach. This work shifted the focus from simple homologation to a deep investigation of supramolecular chemistry, revealing that β-peptides could fold into stable, well-defined secondary structures, including helices, turns, and sheets.[6][7] A critical finding was that the type of cyclic constraint dictates the resulting secondary structure. Seminal work by Samuel Gellman and others demonstrated that oligomers of trans-2-aminocyclopentanecarboxylic acid (ACPC) preferentially form a "12-helix," while oligomers of trans-2-aminocyclohexanecarboxylic acid (ACHC) favor a "14-helix," showcasing how ring size directly controls helical geometry.[8]

These foundational discoveries established constrained cyclic β-amino acids as premier tools for creating "foldamers"—unnatural oligomers that mimic the structural and functional attributes of proteins.

Part 2: The Strategic Imperative—Why Constraint Confers Advantage

The incorporation of a cyclic β-amino acid is a deliberate design choice aimed at solving critical challenges in drug development. The causality behind this choice rests on two pillars: conformational control and proteolytic stability.

Causality of Conformational Control

An unconstrained peptide exists as a dynamic ensemble of conformations in solution. For it to bind a receptor, it must adopt a single, specific "bioactive" conformation, paying a significant energetic (entropic) price. A constrained cyclic β-amino acid pre-organizes the peptide backbone into a conformation that is already close to the required bioactive state. This reduces the entropic penalty of binding, leading to potentially dramatic increases in affinity and selectivity.

The diagram below illustrates this fundamental principle.

G cluster_0 Unconstrained α-Peptide cluster_1 Constrained β-Peptide ucp Dynamic Conformational Ensemble bind Receptor Binding ucp->bind High Entropic Penalty (Lower Affinity) degrade Proteolytic Degradation ucp->degrade Susceptible cp Pre-organized Bioactive Conformation bind2 Receptor Binding cp->bind2 Low Entropic Penalty (Higher Affinity) stable Proteolytic Stability cp->stable Resistant

Figure 1. The energetic and stability advantages of pre-organization.
The Shield of Stability: Resisting Proteolysis

One of the most significant advantages of incorporating β-amino acids is the profound increase in resistance to enzymatic degradation.[1] Natural proteases have evolved to recognize and cleave the specific peptide bond geometry of α-peptides. The altered backbone topology of β-peptides, and especially the rigid structure of cyclic β-amino acids, renders them poor substrates for these enzymes.[7] Studies have shown that while α-peptides are rapidly degraded in minutes, β-peptides can remain stable for over 48 hours when exposed to a panel of aggressive proteases.[9] Recent work has quantified this, demonstrating that peptides with N-terminal amines are almost completely degraded by cells in 48 hours, whereas adding a β-amino acid to the terminus significantly reduces degradation.[10] This remarkable stability is a prerequisite for developing orally bioavailable peptide-based drugs.

Part 3: A Comparative Analysis of Core Scaffolds

The choice of ring system is a critical design parameter. Five- and six-membered rings are the most widely studied due to their synthetic accessibility and well-defined conformational preferences.

ScaffoldCommon AbbreviationRing SizePreferred Helix TypeKey Torsion Angles (φ, θ, ψ)Notes
trans-2-Aminocyclopentane-carboxylic Acidtrans-ACPC5-membered12-Helixφ, θ ≈ ±60° to ±90°ψ ≈ ±150° to ±180°[1]Induces a tight helical turn. The five-membered ring is highly effective at constraining the backbone.
trans-2-Aminocyclohexane-carboxylic Acidtrans-ACHC6-membered14-Helixφ ≈ -80°θ ≈ +70°ψ ≈ -130°The larger ring promotes a wider, more open helix compared to ACPC.
cis-2-Aminocyclohexane-carboxylic Acidcis-ACHC6-memberedExtended ConformationsFavors gauche conformations about the Cα–Cβ bond.Tends to form extended structures or turns rather than stable helices in homooligomers.

Part 4: Foundational Synthetic Strategies & Field-Proven Protocols

The synthesis of enantiomerically pure constrained cyclic β-amino acids is a significant challenge that has been met with a variety of innovative strategies. Key among these are cycloaddition reactions, such as the Diels-Alder reaction, and intramolecular cyclizations, most notably Ring-Closing Metathesis (RCM).

The Diels-Alder Approach: Building the Ring with Precision

The Diels-Alder reaction is a powerful [4+2] cycloaddition for constructing six-membered rings with excellent stereocontrol. In the context of β-amino acid synthesis, an imine or a derivative acts as the dienophile, reacting with a diene to form a cyclic amine precursor. The use of chiral auxiliaries or catalysts makes this a potent method for asymmetric synthesis.

G diene Diene ts [4+2] Cycloaddition Transition State diene->ts dienophile Imine Dienophile (+ Chiral Auxiliary) dienophile->ts adduct Cycloadduct (Tetrahydropyridine derivative) ts->adduct Forms C-C bonds Sets stereocenters final Constrained Cyclic β-Amino Acid adduct->final Further Functionalization

Figure 2. Conceptual workflow for the asymmetric Diels-Alder synthesis.
Ring-Closing Metathesis (RCM): A Transformative C-C Bond Formation

Ring-Closing Metathesis (RCM) has revolutionized the synthesis of cyclic molecules. Pioneered by Grubbs, Schrock, and Chauvin, this reaction uses ruthenium or molybdenum catalysts to form a carbon-carbon double bond from a precursor containing two terminal alkenes, releasing ethylene as the only byproduct. For peptide chemists, this allows the synthesis of constrained cyclic amino acids and the direct cyclization of peptides containing unnatural olefinic amino acids, such as allylglycine.[2]

The seminal work by Miller, Blackwell, and Grubbs in 1996 demonstrated the power of RCM for creating rigidified peptides. This self-validating protocol serves as an authoritative example of the methodology.

Exemplary Protocol: RCM-Mediated Synthesis of a Constrained Tetrapeptide

This protocol is adapted from the foundational work of Miller, S. J.; Blackwell, H. E.; Grubbs, R. H. J. Am. Chem. Soc. 1996, 118, 9606–9614.

Objective: To synthesize a macrocyclic tetrapeptide via RCM, mimicking a disulfide-stabilized β-turn.

Step 1: Synthesis of the Acyclic Diene Precursor

The linear peptide precursor is synthesized using standard solid-phase or solution-phase peptide synthesis techniques. Two allylglycine residues are incorporated at strategic positions (e.g., i and i+3) to serve as the handles for the RCM reaction.

Step 2: Ring-Closing Metathesis Reaction

  • Preparation: The acyclic diene peptide precursor is dissolved in dichloromethane (CH₂Cl₂) to a final concentration of 0.002–0.004 M. The high dilution is critical to favor the desired intramolecular cyclization over intermolecular oligomerization.

  • Catalyst Addition: The Grubbs' first-generation catalyst, bis(tricyclohexylphosphine)benzylidine ruthenium(IV) dichloride [(PCy₃)₂Cl₂Ru=CHPh], is added (typically 5-10 mol %).

  • Reaction: The solution is stirred at 40 °C under an inert atmosphere (argon or nitrogen). The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, the reaction is quenched by the addition of ethyl vinyl ether. The solvent is removed under reduced pressure, and the crude product is purified by silica gel chromatography to yield the macrocyclic olefin.

Step 3: Validation and Characterization

The structure of the resulting cyclic peptide is confirmed using NMR spectroscopy to analyze the newly formed olefinic protons and to perform conformational analysis. Mass spectrometry is used to confirm the molecular weight.

G start Linear Peptide with two Allylglycine Residues rcm RCM Reaction (Grubbs' Catalyst, CH₂Cl₂, High Dilution, 40 °C) start->rcm product Macrocyclic Peptide (+ Ethylene) rcm->product Intramolecular Cyclization purify Purification (Chromatography) product->purify final Constrained Cyclic Peptide (Single Conformer) purify->final

Figure 3. Experimental workflow for RCM-based peptide cyclization.

Conclusion and Future Outlook

The discovery and development of constrained cyclic β-amino acids represent a paradigm shift in peptidomimetics. From the initial discovery of cispentacin to the sophisticated synthetic methodologies of today, these building blocks have provided chemists with an unprecedented level of control over peptide conformation and stability. The ability to rationally design and synthesize β-peptides that fold into predictable, protein-like structures opens the door to tackling challenging biological targets, such as protein-protein interactions, that have historically been intractable for small molecules. As synthetic methods become more robust and our understanding of the relationship between constraint and function deepens, constrained cyclic β-amino acids will undoubtedly continue to be at the forefront of innovation in drug discovery, biomaterials, and molecular engineering.

References

  • Ng, D. W. K., et al. (2022). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. Communications Biology. Available at: [Link]

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  • Miller, S. J., Blackwell, H. E., & Grubbs, R. H. (1996). Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides. Journal of the American Chemical Society, 118(40), 9606–9614. Available at: [Link]

  • Appella, D. H., et al. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society. Available at: [Link]

  • Konishi, M., et al. (1989). Cispentacin, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure. The Journal of Antibiotics, 42(12), 1749-1755. Available at: [Link]

  • Oki, T., Hirano, M., & Okazaki, T. (1989). Cispentacin, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure. PubMed. Available at: [Link]

  • Blackwell, H. E., et al. (2001). Ring-Closing Metathesis of Olefinic Peptides: Design, Synthesis, and Structural Characterization of Macrocyclic Helical Peptides. The Journal of Organic Chemistry, 66(16), 5291–5302. Available at: [Link]

  • Oki, T., et al. (1989). Cispentacin, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities. PubMed. Available at: [Link]

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  • Lelais, G., & Seebach, D. (2004). Beta2-amino acids-syntheses, occurrence in natural products, and components of beta-peptides. Biopolymers, 76(3), 206-43. Available at: [Link]

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  • Seebach, D., & Matthews, J. L. (1997). β-Peptides: a surprise at every turn. Chemical Communications. Available at: [Link]

  • Gopi, H. N., et al. (2024). amino acids improve the serum stability of macrocyclic peptide inhibitors targeting the SARS-CoV-2 main protease. RSC Chemical Biology. Available at: [Link]

  • Seebach, D., et al. (2004). The world of beta- and gamma-peptides comprised of homologated proteinogenic amino acids and other components. PubMed. Available at: [Link]

  • Le, T. T., et al. (2012). Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC). The Journal of Organic Chemistry. Available at: [Link]

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(1S,2S)-2-Aminocyclopentanecarboxylic Acid: A Keystone for Engineering Predictable Foldamers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the quest for novel molecular architectures with precisely controlled three-dimensional structures, foldamers—oligomers that adopt stable, predictable conformations—have emerged as a frontier in chemistry and drug discovery. Among the diverse building blocks used to construct these synthetic mimics of natural biopolymers, cyclic β-amino acids have proven exceptionally potent in dictating secondary structure. This guide provides a deep dive into (1S,2S)-2-aminocyclopentanecarboxylic acid (ACPC), a conformationally constrained building block prized for its remarkable ability to induce stable helical structures in synthetic peptides. We will explore the fundamental principles governing its structural influence, provide scalable synthetic protocols, detail its incorporation into oligomers via solid-phase peptide synthesis (SPPS), and discuss the analytical techniques used to validate the resulting architectures. This document serves as a comprehensive resource for scientists aiming to harness the power of (1S,2S)-ACPC to design next-generation therapeutics, advanced materials, and novel catalysts.

The Rationale for Conformational Constraint: Why (1S,2S)-ACPC is a Superior Foldamer Building Block

Natural peptides and proteins derive their function from their unique three-dimensional folds. However, short, linear peptides are often conformationally flexible in solution, limiting their utility as therapeutic agents due to reduced receptor affinity and susceptibility to proteolytic degradation. Foldamers address these challenges by using non-natural building blocks to enforce a specific secondary structure.[1][2]

(1S,2S)-2-aminocyclopentanecarboxylic acid (ACPC) is a β-amino acid where the backbone is part of a five-membered ring. This cyclic constraint severely restricts the available torsional angles (φ and θ) of the peptide backbone, a feature that is fundamental to its function as a foldamer building block.[3] Unlike linear amino acids that can sample a wide range of conformations, the cyclopentane ring pre-organizes the backbone into a specific geometry.

The stereochemistry of ACPC is critical. The trans isomer, specifically (1S,2S)-ACPC, is of high interest because it robustly promotes the formation of a novel helical structure known as the 12-helix .[4] This contrasts with its diastereomer, cis-ACPC, which tends to favor extended, sheet-like structures.[3] This predictable and stereochemistry-dependent control over secondary structure makes ACPC an invaluable tool for rational peptide design.[1][5]

The resulting foldamers exhibit numerous advantageous properties:

  • High Structural Stability: The well-defined helical structures are highly stable.

  • Proteolytic Resistance: The presence of β-amino acids in the backbone renders these foldamers resistant to degradation by common proteases, a crucial attribute for drug development.[1][6]

  • Predictable Architectures: The strong conformational preference of ACPC allows for the design of molecules with predictable three-dimensional shapes, essential for targeting protein-protein interactions (PPIs).[2][6]

Scalable Synthesis of Enantiomerically Pure Fmoc-(1S,2S)-ACPC

The widespread application of ACPC in foldamer chemistry is contingent on access to enantiomerically pure, properly protected monomers suitable for solid-phase peptide synthesis (SPPS).[1][7] The following protocol outlines a scalable synthesis for Fmoc-(1S,2S)-ACPC, adapted from established methodologies.[1][8]

Causality in the Synthetic Strategy:

The chosen synthetic route is designed for scalability and high stereochemical control. It begins with the reductive amination of a ketoester, followed by epimerization to favor the desired trans isomer. Diastereomeric salt crystallization is a critical step for achieving high enantiomeric purity, and final hydrogenolysis followed by Fmoc protection yields the SPPS-ready building block.

cluster_0 Synthesis Workflow for Fmoc-(1S,2S)-ACPC Start Ethyl 2-oxocyclopentanecarboxylate Step1 Reductive Amination with (S)-1-phenylethylamine Start->Step1 Yields mixture of cis/trans isomers Step2 Epimerization (EtONa, 30-35°C) Step1->Step2 Shifts equilibrium to favor trans isomer Step3 Diastereomeric Salt Crystallization (HBr, Acetonitrile) Step2->Step3 Isolates pure (S,S,S) hydrobromide salt Step4 Hydrogenolysis (H₂, Pd/C, 45°C) Step3->Step4 Removes chiral auxiliary Step5 Fmoc Protection (Fmoc-OSu, NaHCO₃) Step4->Step5 Installs SPPS protecting group End Fmoc-(1S,2S)-ACPC Step5->End

Caption: Workflow for the synthesis of Fmoc-(1S,2S)-ACPC.

Detailed Experimental Protocol:

Step 2.1: Epimerization and Salt Formation of Ethyl (1S,2S)-2-[[(S)-1-Phenylethyl]amino]cyclopentanecarboxylate Hydrobromide [8]

  • Prepare a solution of sodium ethoxide by adding sodium metal (17 g, 0.74 mol) to absolute ethanol (800 mL) and stirring until the reaction is complete.

  • Add the crude amino ester product from the reductive amination of ethyl 2-oxocyclopentanecarboxylate (approx. 170 g) to the sodium ethoxide solution.

  • Stir the mixture at 30–35 °C overnight. This step is crucial as it epimerizes the initial mixture of diastereomers, significantly favoring the desired trans product.[1][8] The yield and purity are optimal under these conditions.[8]

  • Remove ethanol under vacuum. Cool the residue in an ice bath and add saturated NaHCO₃ (750 mL) and brine (500 mL).

  • Extract the product with Et₂O (3 x 500 mL), dry over Na₂SO₄, and concentrate in a vacuum.

  • Dissolve the residue (approx. 160 g) in Et₂O (1 L) and add a 33% solution of HBr in acetic acid (121 mL, 0.67 mol) dropwise while cooling.

  • A white precipitate will form. Leave the mixture at room temperature for 2 hours, then in a freezer overnight.

  • Filter the crude precipitate (170 g). Recrystallize the salt four times from acetonitrile to yield the pure hydrobromide salt of (S,S,S)-2. The progress of purification can be monitored by ¹H NMR.[8]

Step 2.2: Hydrogenolysis and Fmoc Protection to Yield Fmoc-(1S,2S)-ACPC [1][8]

  • Under an argon atmosphere, dissolve the pure hydrobromide salt (60.0 g, 175.3 mmol) in MeOH (800 mL).

  • Add 10% palladium on activated carbon (6.0 g).

  • Evacuate the flask and refill with hydrogen (1.05 atm pressure).

  • Stir the mixture vigorously at 45 °C for 5–6 hours. Hydrogenolysis proceeds smoothly under these conditions to remove the phenylethyl chiral auxiliary.[8]

  • Monitor the reaction by TLC until the starting material disappears. Filter the mixture through a pad of Celite and remove the solvent under vacuum.

  • The resulting crude (1S,2S)-2-aminocyclopentanecarboxylic acid is then protected without further purification. Dissolve the residue in a 10% aqueous NaHCO₃ solution and cool in an ice bath.

  • Add a solution of Fmoc-OSu (9-fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester) in acetone dropwise.

  • Allow the reaction to stir overnight, warming to room temperature.

  • Acidify the reaction mixture with 1 M HCl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the final product, Fmoc-(1S,2S)-ACPC.

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

Fmoc-(1S,2S)-ACPC is compatible with standard Fmoc/tBu solid-phase peptide synthesis protocols.[1][9] However, as a sterically hindered β-amino acid, its coupling requires optimized conditions to ensure high efficiency and prevent deletion sequences.

Causality in SPPS Protocol Choices:

The primary challenge in coupling ACPC is steric hindrance. To overcome this, a more potent coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is employed. A longer coupling time and a higher excess of reagents are also necessary to drive the reaction to completion. The choice of Fmoc for N-terminal protection and acid-labile side-chain protecting groups (like tBu) is standard for this strategy, allowing for final deprotection and cleavage from the resin with trifluoroacetic acid (TFA).

cluster_1 SPPS Cycle for ACPC Incorporation Start Resin-Bound Peptide (Free N-terminus) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Step 1 Wash DMF Wash Deprotection->Wash Step 2 Coupling Coupling: Fmoc-(1S,2S)-ACPC HATU/DIPEA in DMF Wash->Coupling Step 3: Critical for hindered amino acids Wash2 DMF Wash Coupling->Wash2 Step 4 End Resin-Bound Peptide (Elongated by one ACPC residue) Wash2->End End->Deprotection Repeat for next cycle

Caption: The solid-phase synthesis cycle for incorporating an ACPC residue.

Detailed Protocol for Manual SPPS:

This protocol assumes a standard Fmoc-Rink Amide resin for producing a C-terminally amidated peptide.

  • Resin Swelling: Swell the resin in dichloromethane (DCM) for 30 minutes, followed by dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove residual piperidine.

  • Coupling:

    • Prepare the coupling solution: In a separate vessel, dissolve Fmoc-(1S,2S)-ACPC (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (diisopropylethylamine, 8 equivalents) in DMF.

    • Pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours. The extended time is necessary to overcome the steric hindrance of the ACPC monomer.

  • Washing: Wash the resin with DMF (5x).

  • Kaiser Test: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, repeat the coupling step (double couple).

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final residue is coupled and deprotected, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase HPLC.

Structural Analysis and Validation of ACPC-Containing Foldamers

Confirming the formation of the desired secondary structure is a critical final step. A combination of X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Circular Dichroism (CD) spectroscopy provides a comprehensive structural picture.

X-ray Crystallography

X-ray crystallography provides unambiguous, atomic-resolution data on the solid-state conformation of a molecule. For ACPC-containing peptides, this has been the definitive method for characterizing the 12-helix.[4]

  • The 12-Helix: Oligomers of pure trans-ACPC form a right-handed helix defined by a repeating pattern of C=O(i)···H-N(i+3) hydrogen bonds. This creates a series of 12-membered rings along the peptide backbone.[4]

  • α/β-Peptide Helices: When (1S,2S)-ACPC is introduced at every third residue in an α/β-peptide, it can induce unique helical structures like the 10/11/11-helix and the 14-helix, which have different hydrogen bonding patterns.[10]

Structural Parameter(1S,2S)-ACPC 12-Helix[4]α-Helix (Protein)
H-Bonding Pattern i → i+3i → i+4
Atoms in H-bonded ring 1213
Residues per turn ~3.03.6
Pitch ~6.7 Å5.4 Å

Table 1: Comparison of key helical parameters of the ACPC 12-helix and a standard protein α-helix.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the structure of foldamers in solution.[11]

  • 2D NMR (NOESY/ROESY): Through-space correlations, particularly sequential NH(i)-NH(i+1) and CαH(i)-NH(i+1) NOEs, are used to establish sequential connectivity and infer backbone conformation. For helical structures, medium-range NOEs (e.g., between residue i and i+2 or i+3) are key indicators.

  • Chemical Shift Analysis: The chemical shifts of amide protons are sensitive to hydrogen bonding. Downfield-shifted amide protons often indicate involvement in a hydrogen bond, which can be confirmed by temperature coefficient studies.

  • Enantiomeric Purity Analysis: The enantiomeric purity of the synthesized Fmoc-ACPC monomer is crucial.[8] This can be determined by ¹H NMR using a chiral solvating agent (CSA) like quinine. The CSA forms diastereomeric complexes that have distinct signals in the NMR spectrum, allowing for quantification of each enantiomer.[8]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid method to assess the secondary structure of chiral molecules in solution. Helical foldamers exhibit characteristic CD spectra. Oligomers of trans-ACPC show a length-dependent CD signal, indicating that the formation of the 12-helix is a cooperative process, much like α-helix formation in proteins.[4]

Applications and Future Outlook

The ability to design peptides with stable, predictable helical structures using (1S,2S)-ACPC opens up a vast landscape of applications in medicine and materials science.

  • Drug Discovery: ACPC-based foldamers are excellent scaffolds for mimicking α-helical protein domains, making them potent inhibitors of protein-protein interactions (PPIs) implicated in diseases like cancer.[2][6] Their resistance to proteolysis gives them a significant advantage over natural peptides as drug candidates.[1]

  • Antimicrobial Agents: The well-defined structures of these foldamers can be designed to mimic the amphipathic helices of natural antimicrobial peptides, allowing them to selectively disrupt bacterial membranes.[2]

  • Advanced Materials: The predictable self-assembly of ACPC-containing peptides can be harnessed to create novel biomaterials, such as nanofibrils and hydrogels.[1][3] The incorporation of trans-ACPC has been shown to direct the self-assembly of coiled-coil peptides into well-defined nanofibrils.[12]

The primary challenge remaining is the cost and complexity of synthesizing non-natural building blocks like ACPC.[6] However, as scalable synthetic routes improve and our understanding of sequence-structure relationships deepens, (1S,2S)-ACPC and other constrained amino acids will continue to be at the forefront of rational molecular design, driving innovation from therapeutics to materials science.

References

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  • Library designs of the (1S,2S)-2-ACPC-containing helical peptides. (A)... - ResearchGate. (URL: [Link])

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  • Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC) | Request PDF - ResearchGate. (URL: [Link])

  • Shingaki, T., et al. (2024). Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery. Expert Opinion on Drug Discovery, 1-13. (URL: [Link])

  • Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids. (URL: [Link])

  • Kovalenko, V., Rudzińska-Szostak, E., Ślepokura, K., & Berlicki, Ł. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 89(7), 4760-4767. (URL: [Link])

  • Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 121(27), 6465-6478. (URL: [Link])

  • Shingaki, T., et al. (2024). Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery. Expert Opinion on Drug Discovery. (URL: [Link])

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An In-Depth Technical Guide to the Stereochemistry and Applications of 2-Aminocyclopentanecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Aminocyclopentanecarboxylic acid (ACPC) stands as a pivotal constrained β-amino acid, offering a structurally rigid scaffold essential for modern peptidomimetics and drug development. Its fixed five-membered ring restricts conformational flexibility, a property that, when incorporated into peptides, can enhance biological activity, receptor selectivity, and proteolytic stability.[1] The presence of two stereocenters at the C1 and C2 positions gives rise to four distinct stereoisomers, each with a unique three-dimensional architecture. Mastering the synthesis, separation, and characterization of these individual isomers is a critical challenge for chemists and pharmacologists. This guide provides a comprehensive overview of the stereochemical landscape of ACPC, details field-proven methodologies for stereoselective synthesis and analytical characterization, and explores its applications in shaping the future of peptide-based therapeutics.

The Stereochemical Landscape of 2-Aminocyclopentanecarboxylic Acid (ACPC)

The core of ACPC's utility lies in its stereochemistry. The molecule possesses two chiral centers at the carbon atoms bearing the carboxylic acid (C1) and the amino group (C2). This configuration results in a total of four possible stereoisomers (2² = 4), which exist as two pairs of diastereomers.

  • Diastereomers: These are stereoisomers that are not mirror images of each other. In the context of ACPC, the relative orientation of the amino and carboxyl groups defines the two diastereomeric sets:

    • cis-ACPC: The amino and carboxyl groups are on the same face of the cyclopentane ring.[2] This configuration includes the (1R,2S) and (1S,2R) enantiomers.

    • trans-ACPC: The amino and carboxyl groups are on opposite faces of the ring.[2] This configuration includes the (1R,2R) and (1S,2S) enantiomers.

  • Enantiomers: These are non-superimposable mirror images. Each diastereomeric pair (cis and trans) consists of two enantiomers. The separation of these enantiomers is crucial, as biological systems are inherently chiral and often interact differently with each enantiomer.[3]

The precise spatial arrangement of each isomer dictates its conformational preferences and, consequently, how it influences the structure of a larger molecule, such as a peptide.

ACPC_Isomers cluster_cis cis-Isomers cluster_trans trans-Isomers 1R,2S (1R,2S)-ACPC 1S,2R (1S,2R)-ACPC 1R,2S->1S,2R Enantiomers 1R,2R (1R,2R)-ACPC 1R,2S->1R,2R Diastereomers 1S,2S (1S,2S)-ACPC 1R,2S->1S,2S Diastereomers 1S,2R->1R,2R Diastereomers 1S,2R->1S,2S Diastereomers 1R,2R->1S,2S Enantiomers

Caption: Stereochemical relationships between the four isomers of 2-aminocyclopentanecarboxylic acid.

Stereoselective Synthesis and Resolution: A Practical Approach

Access to enantiomerically pure ACPC isomers is the primary bottleneck for their widespread application.[4][5] Scalable and reliable synthetic routes are therefore of paramount importance.[4][5][6]

Synthesis via Reductive Amination and Diastereomeric Crystallization

A robust and scalable strategy begins with the reductive amination of ethyl 2-oxocyclopentane carboxylate.[5] This method allows access to all four stereoisomers through careful selection of reagents and purification techniques.

Causality Behind the Method: The initial reductive amination using a chiral amine, such as (S)-α-phenylethylamine, produces a mixture of diastereomeric amino esters. The genius of this approach lies in the subsequent separation. The cis and trans products exhibit different chemical properties, allowing for their separation. The trans isomer can often be induced to crystallize as a hydrobromide salt.[5] For the cis isomer, which may not crystallize as readily, forming a salt with a chiral acid like (+)-dibenzoyl-D-tartaric acid (DBTA) facilitates efficient purification through crystallization.[5][6] This diastereomeric salt formation creates distinct crystalline structures that can be separated mechanically.

Experimental Protocol: Synthesis of (1R,2S)-ACPC and (1S,2S)-ACPC

This protocol is adapted from a scalable synthesis and provides a pathway to both cis and trans isomers.[5][6]

Step 1: Reductive Amination

  • Combine ethyl 2-oxocyclopentane carboxylate and (S)-α-phenylethylamine in toluene.

  • Perform azeotropic distillation to remove water and drive the formation of the enamine intermediate.

  • After cooling, reduce the intermediate using sodium borohydride (NaBH₄) in isobutyric acid to yield a crude mixture of amino ester diastereomers.

Step 2: Epimerization and Isolation of the trans Isomer Precursor

  • Treat the crude amino ester mixture with sodium ethoxide (EtONa) in ethanol. This base catalyzes the epimerization at the α-carbon (C1), shifting the equilibrium to favor the more thermodynamically stable trans isomer.[5][6]

  • Isolate the trans amino ester by crystallization as its hydrobromide salt from acetonitrile. Multiple recrystallizations may be required to achieve high diastereomeric purity.

Step 3: Isolation of the cis Isomer Precursor

  • From the initial non-epimerized crude mixture, use (+)-dibenzoyl-D-tartaric acid ((D)-DBTA) to selectively crystallize the desired cis amino ester salt, (R,S,S)-2•(D)-DBTA.[5][6]

  • The strong hydrogen bonding interactions between the amino ester and DBTA drive the formation of a highly ordered, easily separable crystal structure.[5][6]

Step 4: Deprotection and Hydrolysis

  • Cleave the α-phenylethyl group from the separated cis and trans precursors via catalytic hydrogenolysis (e.g., 10% Pd/C, H₂ atmosphere).[1][6]

  • Perform acidic hydrolysis (e.g., heating in 10% HCl) on the resulting ethyl esters to yield the final 2-aminocyclopentanecarboxylic acid hydrochlorides.[1][6] Care must be taken with temperature to avoid epimerization during this step.[5]

Step 5: Fmoc Protection for Peptide Synthesis

  • For application in solid-phase peptide synthesis (SPPS), protect the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group using Fmoc-OSu and a base like potassium bicarbonate (KHCO₃) in an aqueous acetonitrile solution.[1]

Synthesis_Workflow cluster_trans trans Pathway cluster_cis cis Pathway start Ethyl 2-oxocyclopentane carboxylate reductive_amination Reductive Amination (chiral amine, NaBH4) start->reductive_amination crude_mixture Diastereomeric Mixture of Amino Esters reductive_amination->crude_mixture epimerization Epimerization (EtONa) Favors trans crude_mixture->epimerization Thermodynamic Control cis_xtal Crystallization with (D)-DBTA crude_mixture->cis_xtal Kinetic Resolution trans_xtal Crystallization (HBr salt) epimerization->trans_xtal pure_trans_ester Pure trans-Ester Precursor ((1S,2S,S)-2) trans_xtal->pure_trans_ester trans_deprotect Hydrogenolysis & Hydrolysis pure_trans_ester->trans_deprotect trans_final (1S,2S)-ACPC trans_deprotect->trans_final pure_cis_ester Pure cis-Ester Precursor ((1R,2S,S)-2) cis_xtal->pure_cis_ester cis_deprotect Hydrogenolysis & Hydrolysis pure_cis_ester->cis_deprotect cis_final (1R,2S)-ACPC cis_deprotect->cis_final

Caption: General workflow for the stereoselective synthesis of cis and trans ACPC isomers.

Analytical Validation and Characterization

Confirming the stereochemical identity and purity of each isomer is a self-validating step critical for trustworthiness in research and development.

NMR Spectroscopy: The Definitive Structural Tool

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for distinguishing cis and trans diastereomers.[7] The rigid nature of the cyclopentane ring results in distinct differences in the through-bond coupling constants (³JHH) between protons on adjacent carbons.

  • Distinguishing Feature: The coupling constant between the protons at C1 and C2 (H1 and H2) is diagnostic.

    • J_cis: Typically larger (e.g., 7-13 Hz), due to the smaller dihedral angle between the protons.[7]

    • J_trans: Typically smaller (e.g., 2-7 Hz), due to the larger dihedral angle.[7]

Furthermore, ¹³C NMR provides a clear fingerprint for each isomer, with distinct chemical shifts for the five carbon atoms of the ring. For example, the reported ¹³C NMR shifts in D₂O for (1S,2S)-ACPC are approximately 177.1, 53.9, 48.2, 30.4, 28.6, and 22.7 ppm, while those for (1R,2S)-ACPC are 176.6, 52.7, 45.5, 29.7, 27.2, and 21.2 ppm.[1][6]

Chiral Solvating Agents in NMR for Enantiomeric Purity

To determine enantiomeric purity, a chiral environment is required. This can be achieved within the NMR tube by using a chiral solvating agent (CSA), such as quinine or quinidine.[5][6]

Mechanism of Action: The CSA forms transient diastereomeric complexes with the analyte enantiomers. These complexes have slightly different magnetic environments, causing the signals of the two enantiomers (e.g., the HN proton of the Fmoc group) to appear at different chemical shifts (i.e., "split" the signals).[5] By integrating the separated signals, the enantiomeric excess (ee) can be accurately quantified.

X-ray Crystallography: Unambiguous Confirmation

For absolute stereochemical assignment, single-crystal X-ray diffraction is the gold standard. It provides an unambiguous 3D structure of the molecule, confirming both the relative (cis/trans) and absolute (R/S) configuration of the stereocenters.[1][6] This technique was used to definitively confirm the stereochemistry of the intermediate salts in the synthetic pathway described above.[1][6]

Table 1: Summary of Stereoisomer Properties

Property(1S,2S)-ACPC (trans)(1R,2S)-ACPC (cis)
Relative Configuration transcis
¹³C NMR Shifts (ppm, D₂O) 177.1, 53.9, 48.2, 30.4, 28.6, 22.7[1][6]176.6, 52.7, 45.5, 29.7, 27.2, 21.2[1][6]
¹H NMR H2 Signal (D₂O) ~3.88 ppm (q, J = 7.4 Hz)[1][6]~3.84 ppm (m)[1][6]
Primary Use Induces stable 12-helical structures in β-peptides.[8][9]Used as a constrained proline mimic.[10]

Applications in Drug Development and Foldamer Chemistry

The true value of ACPC isomers is realized when they are incorporated into larger molecules to control conformation.

  • trans-ACPC in Foldamer Design: Oligomers of trans-ACPC have a strong propensity to form a specific, stable helical structure known as a 12-helix.[8][9] This predictable folding behavior is a cornerstone of "foldamer" chemistry, where non-natural oligomers are designed to mimic the secondary structures of proteins.[9] These stable helices can be used to design molecules that interfere with protein-protein interactions, a key strategy in modern drug discovery.

  • cis-ACPC as a Proline Mimic: The cis configuration forces a sharp turn in a peptide backbone, similar to the natural amino acid proline.[10] Incorporating cis-ACPC can therefore be used to stabilize β-turn structures, which are critical for molecular recognition events at the surface of proteins and receptors.

  • General Benefits of Constrained Scaffolds: By reducing the number of accessible conformations, ACPC-containing peptides can bind more tightly and selectively to their biological targets. This conformational rigidity also protects the peptide bonds near the ACPC residue from enzymatic degradation, increasing the molecule's in vivo half-life—a critical parameter for any drug candidate.[1] These compounds have shown potential in developing agents with anticancer, antibacterial, and antiviral properties.[1]

Conclusion

The four stereoisomers of 2-aminocyclopentanecarboxylic acid are not interchangeable chemical curiosities; they are precision tools for molecular design. Each isomer offers a unique conformational bias that can be leveraged by medicinal chemists and materials scientists to craft molecules with highly specific shapes and functions. The ability to synthesize, separate, and rigorously characterize these building blocks, as outlined in this guide, is fundamental to unlocking their full potential. As the demand for more potent, selective, and stable peptide-based drugs grows, a deep, practical understanding of the stereochemistry of ACPC will remain an invaluable asset in the field.

References

  • Kovalenko, V., Rudzińska-Szostak, E., Ślepokura, K., & Berlicki, Ł. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 89(7), 4760–4767. [Link]

  • ACS Publications. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. ACS Publications. [Link]

  • Kovalenko, V., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. ResearchGate. [Link]

  • Appella, D. H., et al. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 121(11), 2309–2314. [Link]

  • Chemistry LibreTexts. (2024). 4.2: Cis-Trans Isomerism in Cycloalkanes. [Link]

  • Kovalenko, V., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. PMC - NIH. [Link]

  • Appella, D. H., et al. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society. [Link]

  • Various Authors. (2017). Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane? Quora. [Link]

  • Doc Brown's Chemistry. (n.d.). cyclopentane low high resolution H-1 proton nmr spectrum. [Link]

  • Lee, H. S., et al. (2001). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. PubMed. [Link]

  • Schiller, P. W., et al. (1990). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. ResearchGate. [Link]

  • Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. [Link]

  • Lee, H. S., et al. (2004). Synthesis of 4,4-disubstituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into 12-helical beta-peptides. PubMed. [Link]

  • Chiralpedia. (2025). The Fundamentals of Chiral Resolution: Why Chirality Matters. [Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

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Mechanism of action of (1S,2S)-2-aminocyclopentanecarboxylic Acid in peptides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of (1S,2S)-2-Aminocyclopentanecarboxylic Acid in Peptides

Introduction: Engineering Peptide Structure with Constrained Residues

In the landscape of modern drug development and materials science, peptides represent a class of molecules with immense therapeutic potential and structural versatility. However, their application is often hampered by inherent flexibility and susceptibility to proteolytic degradation. The field of "foldamers"—oligomers that adopt stable, well-defined secondary structures—offers a compelling solution to these challenges.[1][2][3] By incorporating non-canonical amino acids, researchers can engineer peptides with predictable three-dimensional shapes, enhanced biological stability, and novel functions.

Among the most powerful tools in this engineering toolbox are conformationally constrained β-amino acids. The additional carbon atom in the backbone of β-amino acids introduces greater structural diversity compared to their α-amino acid counterparts.[4] When this backbone is further restricted by cyclization, as in the case of (1S,2S)-2-aminocyclopentanecarboxylic acid (trans-ACPC) , it becomes a potent structure-directing element. This guide provides a detailed exploration of the mechanism by which (1S,2S)-ACPC imposes conformational order on peptides, its role in generating novel helical structures, the experimental methodologies used for its characterization, and its ultimate impact on biological function.

Part 1: The Core Principle: Conformational Constraint of (1S,2S)-ACPC

The fundamental mechanism of action of (1S,2S)-ACPC lies in the severe restriction of backbone dihedral angles imposed by its five-membered ring. Unlike a linear amino acid which can adopt a wide range of phi (φ), psi (ψ), and theta (θ) angles, the cyclopentane scaffold locks these angles into a much narrower conformational space.[2][4] This pre-organization of the peptide backbone dramatically reduces the entropic penalty of folding, strongly favoring the formation of ordered secondary structures. The trans stereochemistry of the amino and carboxyl groups is critical; the corresponding cis isomers promote different, more extended structures, highlighting the stereochemical precision required in foldamer design.[4][5]

G Figure 1. Torsional Angle Constraint in ACPC vs. Alanine cluster_0 α-Amino Acid (Alanine) cluster_1 (1S,2S)-ACPC (β-Amino Acid) A_N N A_Ca A_N->A_Ca φ (freely rotating) A_C C' A_Ca->A_C ψ (freely rotating) B_C2 C2 B_N N B_N->B_C2 φ (restricted) B_C1 C1 B_C2->B_C1 θ (restricted) B_C2->C3 cyclopentane ring B_C_prime B_C_prime B_C1->B_C_prime ψ (restricted) C' C' B_C1->C' C3->C4 C4->C5 C5->B_C1

Caption: Comparison of backbone flexibility in a standard α-amino acid versus the constrained (1S,2S)-ACPC.

Part 2: Induction of Novel and Stable Secondary Structures

The conformational rigidity of (1S,2S)-ACPC translates directly into a remarkable ability to nucleate and stabilize helical structures, both in homooligomers and in chimeric peptides containing α-amino acids.

The 12-Helix: A New Foldamer Architecture

One of the most significant discoveries in the study of ACPC was that homooligomers of (R,R)-trans-ACPC (the enantiomer of the titular compound, which behaves identically in forming a helix of the opposite handedness) fold into a novel and exceptionally stable helical conformation termed the "12-helix".[2][6] This structure is defined by a repeating network of 12-membered hydrogen-bonded rings. Each hydrogen bond forms between the carbonyl oxygen of residue i and the amide proton of residue i+3.[3] This predictable, cooperative folding process has been confirmed through extensive analysis in solution by Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, and definitively in the solid state by X-ray crystallography.[2]

G Figure 2. Hydrogen Bonding Pattern of the 12-Helix N1 N1 C1 C'1 N1->C1 N2 N2 C1->N2 N4 N4 C1->N4 i -> i+3 C2 C'2 N2->C2 N3 N3 C2->N3 N5 N5 C2->N5 12-membered ring C3 C'3 N3->C3 C3->N4 N6 N6 C3->N6 C4 C'4 N4->C4 C4->N5 C5 C'5 N5->C5 C5->N6

Caption: Schematic of the i -> i+3 hydrogen bonding that defines the ACPC-driven 12-helix.

Stabilizing α/β-Chimeric Helices

Beyond forming its own unique helix, (1S,2S)-ACPC is a powerful helix-promoting agent when incorporated into peptides otherwise composed of standard α-amino acids.[7] The placement of the ACPC residue is critical. When introduced at every third position, it can drive the formation of unique mixed helices, such as the 10/11/11-helix, which is characterized by an i -> i+3 hydrogen bonding pattern.[7] More significantly, certain placement patterns, such as ααβαααβ, result in conformations that closely mimic the canonical α-helix, featuring the characteristic i -> i+4 hydrogen bonds.[3][7] These ACPC-stabilized helices exhibit enhanced rigidity and compactness, properties that are highly desirable for mimicking protein secondary structures involved in protein-protein interactions.

Part 3: Experimental Validation and Characterization

A robust understanding of the mechanism of (1S,2S)-ACPC requires a multi-faceted experimental approach, from chemical synthesis to detailed biophysical characterization.

Synthesis of ACPC-Containing Peptides

The accessibility of (1S,2S)-ACPC is crucial for its widespread use. Scalable synthetic routes have been developed to produce all four stereoisomers of Fmoc-protected ACPC, making it fully compatible with standard automated solid-phase peptide synthesis (SPPS).[1][8][9]

Experimental Protocol: Incorporation of Fmoc-(1S,2S)-ACPC via SPPS

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin) in a reaction vessel. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the terminal amine. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-(1S,2S)-ACPC-OH (3 equivalents relative to resin loading).

    • Add a coupling reagent such as HBTU/HOBt (3 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Monitor completion with a Kaiser test.

  • Washing: Wash the resin extensively with DMF, dichloromethane (DCM), and methanol to remove excess reagents.

  • Iteration: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass and purity of the final peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

G Figure 3. SPPS Workflow for ACPC Peptides Start Swell Resin Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Activated Fmoc-(1S,2S)-ACPC-OH Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Loop Repeat for Next Amino Acid Wash2->Loop Loop->Deprotect Yes Cleave Cleave from Resin (TFA Cocktail) Loop->Cleave No Purify RP-HPLC Purification Cleave->Purify Verify Mass Spectrometry Verification Purify->Verify

Caption: Standard solid-phase peptide synthesis (SPPS) cycle adapted for ACPC incorporation.

Structural Elucidation Methodologies

A combination of spectroscopic and computational techniques is essential to confirm the structural consequences of incorporating ACPC.

Technique Purpose Key Observables & Insights References
Circular Dichroism (CD) Assesses global secondary structure in solution.Strong negative bands at ~222 nm and ~208 nm are characteristic of helical content. The ratio of these bands can indicate the nature of the helix.[2][5]
2D NMR Spectroscopy Determines high-resolution 3D structure in solution.TOCSY/COSY: Used for assigning protons within each amino acid spin system. NOESY: Identifies through-space proximities (<5 Å) between protons. Sequential Hα(i)-HN(i+1) NOEs define connectivity, while medium-range NOEs (e.g., Hα(i)-HN(i+3)) are definitive proof of helical turns.[5][10][11]
X-ray Crystallography Provides atomic-resolution solid-state structure.Offers unambiguous confirmation of the helical fold, bond angles, and hydrogen bonding network. It is the gold standard for structural validation.[2]
Molecular Dynamics (MD) Simulates conformational behavior and stability over time.Used to model the peptide's structure, validate experimental findings, and understand the energetic landscape that favors the observed fold.[7][12]

Part 4: Impact on Biological Activity and Drug Design

The structural control exerted by (1S,2S)-ACPC has profound implications for the therapeutic potential of peptides. By enforcing a specific, rigid conformation, ACPC can:

  • Enhance Receptor Binding: Pre-organizing a peptide into its bioactive conformation reduces the entropic cost of binding to its target, often leading to increased affinity and potency.

  • Improve Proteolytic Stability: The unnatural β-amino acid backbone and rigid structure make ACPC-containing peptides poor substrates for proteases, significantly extending their biological half-life.[3]

  • Enable Rational Design: The predictable structural consequences of ACPC incorporation allow for the rational design of peptidomimetics that can mimic the helical domains of proteins and disrupt protein-protein interactions (PPIs).

Numerous studies have leveraged these properties, designing ACPC-peptides with a wide range of biological activities.[1] For instance, the substitution of proline with ACPC stereoisomers in morphiceptin, an opioid peptide, demonstrated that only a specific stereochemistry yielded high activity at µ- and δ-opioid receptors, underscoring the importance of precise conformational control.[13]

Peptide Class/Example Biological Target/Application Role of (1S,2S)-ACPC References
Morphiceptin Analogsµ- and δ-Opioid ReceptorsReplaces Proline to enforce a specific β-turn-like conformation required for receptor binding.[13]
General FoldamersProtein-Protein Interaction (PPI) InhibitionStabilizes α-helical or novel helical structures to mimic one face of an interacting protein.[3][9]
Antimicrobial PeptidesBacterial MembranesInduces a stable amphipathic helix, a common structural motif for membrane disruption.[1]

Conclusion

(1S,2S)-2-aminocyclopentanecarboxylic acid is not merely a passive building block but an active agent of conformational control. Its mechanism of action is rooted in the steric constraints of its cyclopentane ring, which pre-organizes the peptide backbone and dramatically lowers the entropic barrier to folding. This leads to the formation of novel, hyperstable secondary structures like the 12-helix and allows for the precise stabilization of desired folds in chimeric α/β-peptides. Validated by a suite of powerful analytical techniques, the structural consequences of ACPC incorporation directly translate into enhanced biological properties, including improved stability and target affinity. As a result, (1S,2S)-ACPC stands as an indispensable tool for researchers, scientists, and drug development professionals aiming to unlock the full potential of peptides as next-generation therapeutics and advanced materials.

References

  • Rudzińska-Szostak, E., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry. [Link]

  • Appella, D. H., et al. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 121(42), 9801–9812. [Link]

  • Rudzińska-Szostak, E., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid─A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry. [Link]

  • Hayashi, Y., et al. (2022). RaPID discovery of cell-permeable helical peptide inhibitors containing cyclic β-amino acids against SARS-CoV-2 main protease. Chemical Science, 13(32), 9345-9352. [Link]

  • Rudzińska-Szostak, E., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Semantic Scholar. [Link]

  • Witek, J., et al. (2022). Controlling the conformational stability of coiled-coil peptides with a single stereogenic center of a peripheral β-amino acid residue. Organic & Biomolecular Chemistry, 20(8), 1735-1743. [Link]

  • Illa, O., et al. (2017). The relevance of the relative configuration in the folding of hybrid peptides containing β-cyclobutane amino acids and γ-amino-L-proline residues. SeRMN - NMR Service at UAB. [Link]

  • Alinejad, Y., & Kumbar, S. G. (2021). Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids. RSC Advances, 11(39), 24209-24222. [Link]

  • Checco, J. W., & Gellman, S. H. (2020). Bent Into Shape: Folded Peptides to Mimic Protein Structure and Modulate Protein Function. Chemical Reviews, 120(17), 9981-10022. [Link]

  • Appella, D. H., et al. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Semantic Scholar. [Link]

  • Rudzińska-Szostak, E., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid─A Toolbox for Peptide Foldamer Chemistry. ACS Publications. [Link]

  • Berlicki, L., et al. (2013). Peptides Containing cis-2-Aminocyclopentanecarboxylic Acid Residues - Structure and Biological Activity. ResearchGate. [Link]

  • Pornsuwan, S., et al. (2018). Insights into the structural features and stability of peptide nucleic acid with a D-prolyl-2-aminocyclopentane carboxylic acid backbone that binds to DNA and RNA. Journal of Molecular Graphics and Modelling, 84, 36-42. [Link]

  • Zerbe, O., & Bader, B. Peptide/Protein NMR. University of Zurich. [Link]

  • Geyer, A., et al. (1996). Mimicry of beta II'-turns of proteins in cyclic pentapeptides with one and without D-amino acids. Journal of the American Chemical Society, 118(13), 3125-3132. [Link]

  • Schiller, P. W., et al. (1990). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. International Journal of Peptide and Protein Research, 35(1), 35-45. [Link]

  • Le, H. T., et al. (2004). Synthesis of 4,4-disubstituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into 12-helical beta-peptides. Organic Letters, 6(24), 4411-4414. [Link]

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A Senior Application Scientist's Guide to Constrained β-Amino Acids in Peptide Design

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The rational design of peptide-based therapeutics often confronts the dual challenges of high conformational flexibility and low metabolic stability. The incorporation of β-amino acids, particularly those with conformational constraints, into peptide backbones has emerged as a powerful strategy to surmount these obstacles. By pre-organizing the peptide into a bioactive conformation, these non-native residues can significantly enhance binding affinity, receptor selectivity, and resistance to proteolytic degradation. This guide provides an in-depth exploration of the core principles, synthetic methodologies, and therapeutic applications of constrained β-amino acids. We will delve into the causal relationships between specific structural constraints and their impact on peptide secondary structure, offering field-proven insights for the design of next-generation peptidomimetics with superior pharmacological profiles.

The Rationale for Constraint: Overcoming the Flexibility Problem

Native peptides composed of α-amino acids often exist as an ensemble of rapidly interconverting conformers in solution. While this flexibility is crucial for their natural biological functions, it presents a significant hurdle in drug design. The biologically active conformation is often a minor component of this ensemble, meaning that a substantial entropic penalty must be paid upon binding to a target receptor. This inherent flexibility also exposes the peptide backbone to proteolytic enzymes, leading to rapid degradation and poor bioavailability.[1][2]

The core principle behind using constrained β-amino acids is conformational pre-organization .[3] By introducing a rigid structural element, we limit the number of accessible backbone dihedral angles, effectively "locking" the peptide into a shape that more closely resembles the desired bioactive conformation. This strategy offers a multi-pronged solution:

  • Enhanced Potency: By reducing the entropic cost of binding, the peptide's affinity for its target can be dramatically increased.[4]

  • Improved Selectivity: A rigid conformation can better discriminate between different receptor subtypes, leading to fewer off-target effects.

  • Increased Proteolytic Stability: The altered backbone geometry and steric hindrance provided by constrained residues make the peptide a poor substrate for proteases, significantly extending its in-vivo half-life.[1][2][5]

β-amino acids, with an additional carbon in their backbone, inherently favor different secondary structures compared to their α-amino acid counterparts, opening up new structural possibilities for foldamers—artificial oligomers that mimic protein secondary structures.[6][7] When constrained, their influence becomes even more predictable and potent.

A Taxonomy of Constraint: Key Building Blocks

Constrained β-amino acids can be broadly categorized based on the nature of the restriction imposed on the backbone. The choice of a specific building block is a critical design decision, directly influencing the resulting peptide's shape and properties.

Alicyclic β-Amino Acids

These are among the most widely used and effective constrained residues. The cyclic structure severely restricts bond rotation, providing a powerful tool for inducing specific secondary structures.

  • Cyclopentane and Cyclohexane Scaffolds: trans-2-Aminocyclopentanecarboxylic acid (ACPC) and trans-2-aminocyclohexanecarboxylic acid (ACHC) are workhorse residues in this class.[8][9] Oligomers of trans-ACPC, for instance, reliably adopt a stable 12-helix, which is topologically similar to the α-helix found in α-peptides.[8] The larger cyclohexane ring in ACHC can induce a 14-helix structure.[10][11] The stereochemistry (cis vs. trans) of the amino and carboxyl groups on the ring is a crucial determinant of the final conformation.

Acyclic Constraints

While less rigid than cyclic systems, acyclic constraints can also effectively limit conformational freedom.

  • α,β-Disubstitution: Introducing substituents at both the α and β positions of the amino acid can create steric hindrance that favors specific rotamers.

  • Lactam Bridges: These involve cyclizing the side chains of two amino acids to form a lactam ring, a strategy proven to stabilize type II β-turns.[4]

The logical relationship between these categories is fundamental to the design process.

G A Constrained β-Amino Acids B Alicyclic Constraints (Cyclic Backbone) A->B C Acyclic Constraints A->C D Cyclopentane (e.g., ACPC) B->D E Cyclohexane (e.g., ACHC) B->E F Lactam-Bridged C->F G α,β-Disubstituted C->G

Figure 1: Classification of Constrained β-Amino Acids.

Synthetic Strategies and Methodologies

The practical application of these building blocks hinges on their efficient and stereoselective synthesis. While numerous methods exist, certain strategies have become standards in the field.[12]

Key Synthetic Approaches
  • Ring-Closing Metathesis (RCM): This powerful reaction is frequently used to form cyclic structures, particularly for cyclopentane and cyclohexane rings. It often starts from readily available chiral precursors like sugars.[13]

  • Michael Addition: The conjugate addition of an amine nucleophile to an α,β-unsaturated ester is a classic and effective method for creating the β-amino acid backbone.[12][13]

  • Arndt-Eistert Homologation: This method allows for the conversion of an α-amino acid into its β-homolog, providing a direct link to the existing chiral pool of natural amino acids.[12]

Representative Experimental Protocol: Synthesis of a Protected trans-ACPC Monomer

This protocol outlines a conceptual pathway based on common synthetic routes, such as those starting from carbohydrate-derived precursors.[8][13]

Objective: To synthesize a protected trans-2-aminocyclopentanecarboxylic acid (trans-ACPC) derivative suitable for solid-phase peptide synthesis (SPPS).

Step 1: Diene Formation from a Chiral Pool Source (e.g., D-Mannose)

  • Rationale: Starting from a readily available and enantiopure material like a sugar ensures control over the final stereochemistry.

  • Procedure:

    • Protect the hydroxyl groups of D-mannose using standard methods (e.g., acetonide formation).

    • Selectively deprotect and oxidize primary hydroxyls to aldehydes.

    • Perform Wittig or Horner-Wadsworth-Emmons reactions to introduce two terminal alkene functionalities, creating a diene intermediate.

Step 2: Ring-Closing Metathesis (RCM)

  • Rationale: RCM is a highly efficient method for forming the five-membered cyclopentene ring. The choice of catalyst (e.g., Grubbs' catalyst) is critical for yield and purity.

  • Procedure:

    • Dissolve the diene intermediate from Step 1 in an appropriate degassed solvent (e.g., dichloromethane).

    • Add a catalytic amount of a Grubbs' second-generation catalyst.

    • Stir the reaction under an inert atmosphere (e.g., argon) at room temperature or with gentle heating, monitoring for the consumption of starting material by TLC or LC-MS.

    • Upon completion, quench the reaction and purify the resulting cyclopentene derivative by column chromatography.

Step 3: Stereoselective Aza-Michael Addition

  • Rationale: This step introduces the amine functionality. The stereoselectivity is key to obtaining the desired trans product. A chiral auxiliary or directing groups on the cyclopentene ring guide the nucleophile to the correct face of the molecule.

  • Procedure:

    • Activate the cyclopentene carboxylic ester for Michael addition.

    • Add a nitrogen nucleophile (e.g., lithium (R)-(+)-N-benzyl-N-(α-methylbenzyl)amide) at low temperature (-78 °C).

    • Allow the reaction to proceed to completion, then quench carefully with a proton source.

    • Purify the product, which now contains the protected amino group in the desired trans configuration relative to the carboxyl group.

Step 4: Deprotection and Reprotection for SPPS

  • Rationale: The protecting groups used during the synthesis must be exchanged for those compatible with standard peptide synthesis protocols (e.g., Fmoc for the amine, and a methyl or ethyl ester for the acid).

  • Procedure:

    • Remove the benzyl and α-methylbenzyl groups via hydrogenolysis (H₂, Pd/C).

    • Protect the resulting free amine with Fmoc-OSu or a similar reagent.

    • Hydrolyze the ester to the free carboxylic acid using LiOH or a similar base.

    • The resulting Fmoc-trans-ACPC-OH is now ready for incorporation into a peptide sequence using standard SPPS couplers like HBTU or HATU.

Impact on Peptide Structure and Biophysical Characterization

The incorporation of a constrained β-amino acid profoundly influences the peptide's secondary structure. The type of constraint and its position within the sequence dictate the resulting fold.[3][14]

Residue TypeRing SizeTypical Induced StructureKey Torsional Angles
trans-ACPC5-membered12-HelixHighly restricted
trans-ACHC6-membered14-HelixHighly restricted
Acyclic (Substituted)N/Aβ-turns, extended strandsModerately restricted
cis-ACPC5-memberedβ-Sheet structuresRestricted

Table 1: Influence of Constrained β-Amino Acids on Secondary Structure.

Characterization Workflow

A multi-technique approach is essential to validate the intended conformation.

G cluster_0 Design & Synthesis cluster_1 Structural Analysis cluster_2 Functional Validation A Peptide Design (α/β sequence) B Synthesis & Purification (SPPS, HPLC) A->B C Circular Dichroism (CD) (Global Secondary Structure) B->C G Stability Assays (Proteolysis) B->G D NMR Spectroscopy (Solution Structure, NOEs) C->D E X-ray Crystallography (Solid-State Structure) D->E If crystals form F Binding Assays (Affinity, Ki) D->F F->G

Figure 2: Workflow for Characterization of β-Amino Acid-Containing Peptides.
  • Circular Dichroism (CD) Spectroscopy: This is the first-line technique to confirm the presence of ordered secondary structures like helices or β-sheets.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed, residue-specific structural information in solution.[15][16] Key experiments include COSY, TOCSY, and NOESY, which identify through-bond and through-space proton proximities. These NOE-derived distance restraints are used to calculate an ensemble of 3D structures.[17][18]

  • X-ray Crystallography: When single crystals can be obtained, this technique provides an atomic-resolution structure in the solid state, offering the most definitive view of the peptide's conformation.[19]

Applications in Medicinal Chemistry and Drug Design

The unique properties of constrained β-amino acid-containing peptides make them ideal candidates for tackling challenging drug targets, especially those involving protein-protein interactions (PPIs).[1][20][21]

Case Study: Mimicking BH3 Domains to Inhibit Bcl-2 Family Proteins

The interaction between pro-apoptotic BH3-only proteins (e.g., Puma, Bad) and anti-apoptotic Bcl-2 family proteins (e.g., Bcl-xL) is a critical control point in apoptosis and a prime target for cancer therapy.[22] The BH3 domain binds as an α-helix to a hydrophobic groove on the Bcl-2 protein surface.

  • The Challenge: Short α-peptides mimicking the BH3 domain are conformationally unstable and rapidly degraded.

  • The β-Amino Acid Solution: Researchers have designed α/β-peptides where specific residues of the BH3 sequence are replaced with β-amino acids.[22] By using an ααβαααβ backbone repeat, they created foldamers that mimic the α-helical presentation of key hydrophobic side chains (e.g., Leu, Ile) required for binding.[22]

  • The Result: These α/β-peptides not only bound with high affinity to Bcl-xL but also showed significantly enhanced resistance to proteolysis.[22][23]

PeptideSequence TypeTarget Affinity (Kd)Proteolytic Half-Life
Puma BH3Native α-peptide~200 nM< 5 min
α/β-Puma Mimicα/β-peptide~150 nM> 24 hours

Table 2: Comparison of a native α-peptide with an α/β-peptide mimic targeting Bcl-xL. Data are representative based on published studies.[22][24]

This case highlights the power of using constrained β-amino acids to translate the potency of a natural peptide ligand into a stable, drug-like molecule. Similar strategies have been applied to develop GPCR ligands, antimicrobial peptides, and inhibitors of viral fusion.[1][3][24]

Future Outlook and Challenges

The field of constrained β-amino acids continues to evolve. Key areas of future development include:

  • Expanding the Toolbox: The design and synthesis of novel constrained β-amino acids with diverse geometries and functionalities will enable the creation of even more complex and effective peptidomimetics.[8]

  • Tertiary Structure Design: While controlling secondary structure is well-established, the next frontier is the de novo design of β-peptides that fold into stable tertiary structures, mimicking small proteins.[3][25][26]

  • Cell Penetration: A major challenge for all peptide-based drugs is crossing the cell membrane to reach intracellular targets.[23] Future designs will need to incorporate features that facilitate cell uptake without compromising the desired conformation.

Conclusion

Constrained β-amino acids are more than just academic curiosities; they are validated, field-proven tools for modern drug discovery. By providing precise control over peptide conformation, they directly address the fundamental liabilities of native peptides. This guide has outlined the core rationale, synthetic accessibility, and powerful applications of these building blocks. For the medicinal chemist and drug developer, mastering the principles of constrained β-amino acid design is essential for unlocking a new class of potent, selective, and stable peptide-based therapeutics.

References

  • Cabrele, C., & Berlicki, Ł. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9718–9739. [Link]

  • Drewniak-Świtalska, M., Barycza, B., Rudzińska-Szostak, E., Morawiak, P., & Berlicki, Ł. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 19(19), 4272-4278. [Link]

  • Royal Society of Chemistry. (2021). Constrained beta-amino acid-containing miniproteins. [Link]

  • Sadowsky, J. D., Fairlie, W. D., Hadley, E. B., Lee, H. S., Umezawa, N., Nikolovska-Coleska, Z., Wang, S., Huang, D. C., Tomita, Y., & Gellman, S. H. (2008). Sequence-Based Design of α/β-Peptide Foldamers that Mimic BH3 Domains. Angewandte Chemie International Edition, 47(15), 2853-2856. [Link]

  • de Alba, E., Santoro, J., Rico, M., & Jiménez, M. A. (2000). Design and NMR conformational study of a β-sheet peptide based on Betanova and WW domains. Protein Science, 9(5), 854-865. [Link]

  • Di Mola, A., D'Alonzo, D., De Nisco, M., Isernia, C., Palumbo, G., & Pedatella, S. (2022). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. ACS Omega, 7(2), 2269-2277. [Link]

  • Balamurugan, R., H λί, P., Kaiser, J. T., & Gademann, K. (2019). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery. ChemBioChem, 20(1), 1-8. [Link]

  • Hook, D. F., Gessier, F., Notz, C., & Seebach, D. (2001). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 1(1), 119-142. [Link]

  • Ghorai, P., & Balaram, P. (2019). Design of Helical Peptide Foldamers through α,β → β,γ Double-Bond Migration. Organic Letters, 21(12), 4628-4632. [Link]

  • Arora, P. S. (2007). Constrained Peptides as Miniature Protein Structures. Current Chemical Biology, 1(1), 1-18. [Link]

  • White, A. J., & Miller, S. J. (2015). Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. Journal of the American Chemical Society, 137(1), 430-438. [Link]

  • Kennedy, C. R., & Toste, F. D. (2023). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters, 25(35), 6563-6567. [Link]

  • Di Mola, A., D'Alonzo, D., De Nisco, M., Isernia, C., Palumbo, G., & Pedatella, S. (2022). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. ACS Omega, 7(2), 2269-2277. [Link]

  • Zerbe, O., & Bader, B. Peptide/Protein NMR. [Link]

  • Ito, Y., & Passioura, T. (2019). Constrained Peptides in Drug Discovery and Development. Journal of Peptide Science, 25(8), e3188. [Link]

  • Li, Y., & Li, X. (2023). Unnatural helical peptidic foldamers as protein segment mimics. Chemical Society Reviews, 52(14), 4816-4845. [Link]

  • Cary, D. R., Ohuchi, M., Reid, P. C., & Masuya, K. (2017). Constrained Peptides in Drug Discovery and Development. Journal of Synthetic Organic Chemistry, Japan, 75(11), 1183-1189. [Link]

  • Drewniak-Świtalska, M., Barycza, B., Rudzińska-Szostak, E., Morawiak, P., & Berlicki, Ł. (2021). Constrained beta-amino acid-containing miniproteins. [Link]

  • Estévez, J. C., & Estévez, R. J. (2020). A new synthesis of polyhydroxylated cyclopentane beta-amino acids from nitro sugars. Proceedings, 63(1), 47. [Link]

  • Maynard, J. A., Lindquist, J. N., & Horne, W. S. (2016). Designing alpha/beta-peptide foldamers to target diverse protein surfaces. [Link]

  • Wei, Y. (2004). NMR structural characterization of beta-amyloid peptides and their inhibitors. [Link]

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. [Link]

  • Checco, J. W., & Gellman, S. H. (2016). Folding and function in α/β-peptides: Targets and therapeutic applications. Bioorganic & Medicinal Chemistry, 24(4), 595-604. [Link]

  • Calvelo, M., Jimenez, A., Tallón, V., Blanco, E., Estévez, J. C., & Estévez, R. J. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. [Link]

  • DiCara, D. M., et al. (2007). Analysis of peptide structure using NMR spectroscopy. [Link]

  • Calvelo, M., Jimenez, A., Tallón, V., Blanco, E., Estévez, J. C., & Estévez, R. J. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 21(39), 8031-8038. [Link]

  • Otlewski, J., & Apostoluk, W. (2017). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 22(7), 1133. [Link]

  • D’Souza, C., & D’Souza, C. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management, 4(1), 21-26. [Link]

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Methodological & Application

Application Notes and Protocols: Fmoc-Protection of (1S,2S)-2-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Constrained Amino Acids in Peptide Science

In the landscape of modern drug discovery and materials science, peptides built from non-canonical amino acids have emerged as powerful tools for creating novel structures with tailored functions. Among these, conformationally constrained amino acids, such as the stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC), are of particular interest.[1][2] The rigid cyclopentane backbone of ACPC pre-organizes the peptide chain into specific secondary structures, like β-turns, enhancing biological activity, metabolic stability, and receptor selectivity. The (1S,2S)-isomer, a trans-β-amino acid, is a crucial building block for inducing these well-defined folds.

The successful incorporation of (1S,2S)-ACPC into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) hinges on the efficient and clean protection of its α-amino group. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern SPPS due to its stability under acidic conditions and its facile, base-labile cleavage.[3][4][5] This orthogonality allows for the selective deprotection of the N-terminus while acid-labile side-chain protecting groups remain intact.[4][5]

This document provides a detailed protocol for the Fmoc-protection of (1S,2S)-2-aminocyclopentanecarboxylic acid, synthesizing established chemical principles with practical, field-proven insights. We will delve into the rationale behind reagent choice, reaction conditions, and purification strategies, offering a robust and reproducible methodology for researchers in peptide chemistry and drug development.

Chemical Structures and Reaction Scheme

Below are the chemical structures of the key reactants and the overall reaction scheme for the Fmoc-protection of (1S,2S)-2-aminocyclopentanecarboxylic acid.

Figure 1: Key Chemical Structures

  • (1S,2S)-2-Aminocyclopentanecarboxylic Acid: The target amino acid, featuring a constrained cyclopentane ring.

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide): The acylating agent used to introduce the Fmoc group.

  • Fmoc-(1S,2S)-2-aminocyclopentanecarboxylic acid: The desired protected amino acid product.

Reaction Scheme:

(1S,2S)-2-Aminocyclopentanecarboxylic Acid + Fmoc-OSu ---(Base, Solvent)---> Fmoc-(1S,2S)-2-aminocyclopentanecarboxylic acid + N-Hydroxysuccinimide

Workflow for Fmoc-Protection

The overall process, from starting materials to the purified product, is outlined in the following workflow diagram.

Fmoc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_reagents Reagent & Glassware Preparation dissolve_aa Dissolve Amino Acid in Aqueous Base prep_reagents->dissolve_aa Step 1 add_fmoc Slow Addition of Fmoc-OSu Solution dissolve_aa->add_fmoc Step 2 stir Stir at Room Temp (Monitor by TLC) add_fmoc->stir Step 3 wash Wash with Diethyl Ether stir->wash Step 4 acidify Acidify Aqueous Layer to pH 2-3 wash->acidify Step 5 extract Extract Product with Ethyl Acetate acidify->extract Step 6 dry Dry & Concentrate Organic Layer extract->dry Step 7 purify Purify via Recrystallization/Chromatography dry->purify Step 8 analyze Characterize Final Product (NMR, MS, HPLC) purify->analyze Step 9

Caption: Workflow for the Fmoc-protection of (1S,2S)-2-aminocyclopentanecarboxylic acid.

Choosing the Right Fmoc Reagent: Fmoc-OSu vs. Fmoc-Cl

The introduction of the Fmoc group is typically achieved using either 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[4]

  • Fmoc-Cl: This reagent is highly reactive, which can lead to faster reaction times.[6] However, its high reactivity also makes it more susceptible to hydrolysis and can lead to side reactions, such as the formation of dipeptides, complicating purification.[6]

  • Fmoc-OSu: This succinimide ester is more stable and less prone to hydrolysis, resulting in a cleaner reaction profile with fewer byproducts.[6][7] The reaction conditions are easier to control, leading to more consistent yields and higher purity of the final product.[6][]

Recommendation: For the synthesis of high-purity Fmoc-amino acids intended for peptide synthesis, Fmoc-OSu is the preferred reagent .[6] Its superior stability and cleaner reaction profile outweigh the potentially faster reaction time of Fmoc-Cl.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for amino acid protection and is optimized for (1S,2S)-2-aminocyclopentanecarboxylic acid.[9]

Materials and Reagents:

  • (1S,2S)-2-Aminocyclopentanecarboxylic acid (1.0 eq)

  • Fmoc-OSu (1.05 - 1.1 eq)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 eq)

  • Dioxane or Acetone

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Diethyl Ether (Et₂O)

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • TLC Eluent: e.g., Dichloromethane/Methanol (9:1) or Ethyl Acetate/Hexane with 1% Acetic Acid.

Procedure:

  • Dissolution of the Amino Acid:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve (1S,2S)-2-aminocyclopentanecarboxylic acid (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (or a mixture of water and dioxane). Use enough solvent to fully dissolve the amino acid.

    • Rationale: A basic aqueous solution deprotonates the carboxylic acid and ensures the amino group is present as a free, nucleophilic amine, ready to react with the Fmoc-OSu.[7]

  • Preparation of Fmoc-OSu Solution:

    • In a separate beaker, dissolve Fmoc-OSu (1.05 eq) in a minimal amount of dioxane or acetone.

    • Rationale: Using a slight excess of the acylating agent ensures complete consumption of the starting amino acid. Dissolving it separately allows for controlled addition.

  • Reaction:

    • Cool the amino acid solution to 0-5 °C in an ice bath.

    • With vigorous stirring, add the Fmoc-OSu solution dropwise to the amino acid solution over 15-30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Let the reaction stir overnight (12-18 hours).

    • Rationale: The initial low temperature controls the exothermicity of the reaction. Allowing it to proceed overnight at room temperature ensures the reaction goes to completion.[9]

  • Reaction Monitoring:

    • Monitor the progress of the reaction using TLC. Spot the starting amino acid, Fmoc-OSu, and the reaction mixture. The disappearance of the starting amino acid spot indicates the completion of the reaction. The product, being more nonpolar, will have a higher Rf value than the starting amino acid.

  • Work-up and Isolation:

    • Once the reaction is complete, dilute the mixture with deionized water.

    • Transfer the mixture to a separatory funnel and wash with diethyl ether (2-3 times) to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.

    • Rationale: This initial wash removes nonpolar impurities from the basic aqueous layer where the deprotonated product resides.

    • Carefully acidify the aqueous layer to a pH of 2-3 by slowly adding 1 M HCl while stirring in an ice bath. The Fmoc-protected amino acid will precipitate as a white solid.

    • Rationale: Protonation of the carboxylate group renders the product insoluble in water, allowing for its isolation.

    • Extract the precipitated product with ethyl acetate (3 times).

    • Combine the organic extracts and wash with water, followed by brine.

    • Rationale: The washes remove any remaining inorganic salts and water from the organic phase.

  • Drying and Concentration:

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Fmoc-(1S,2S)-2-aminocyclopentanecarboxylic acid.[9]

Purification and Characterization

The crude product is often of high purity. However, for applications requiring exceptionally pure material, further purification may be necessary.

Purification Methods:

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane, toluene, or isopropyl alcohol) is an effective method for purifying the final product.[9][10]

  • Column Chromatography: If recrystallization is insufficient, purification can be achieved by silica gel column chromatography using an appropriate eluent system, such as a gradient of methanol in dichloromethane or ethyl acetate in hexane containing a small amount of acetic acid.

Characterization:

The identity and purity of the final product, Fmoc-(1S,2S)-2-aminocyclopentanecarboxylic acid, should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and check for the presence of impurities. The spectra may show rotamers due to the carbamate bond.[1][11]

  • Mass Spectrometry (HRMS): To confirm the exact mass of the compound.[11]

  • HPLC: To determine the purity of the final product.

Parameter Typical Value/Condition Rationale
Molar Ratio (Amino Acid:Fmoc-OSu) 1 : 1.05Ensures complete consumption of the starting amino acid.
Base NaHCO₃ or Na₂CO₃Maintains a basic pH to keep the amine nucleophilic.
Solvent System Dioxane/Water or Acetone/WaterSolubilizes both the polar amino acid and the nonpolar Fmoc-OSu.
Reaction Temperature 0 °C to Room TemperatureControls initial reactivity and drives the reaction to completion.
Reaction Time 12 - 18 hoursEnsures high conversion.
Work-up pH 2 - 3Precipitates the final product for extraction.
Expected Yield 85 - 95%Dependent on the scale and purification method.

Troubleshooting Guide

Problem Possible Cause Solution
Incomplete Reaction (Starting material remains) Insufficient Fmoc-OSu; Inadequate reaction time; pH of the solution dropped.Add a slight additional amount of Fmoc-OSu. Allow the reaction to stir for a longer period. Check and adjust the pH with base if necessary.
Low Yield Product loss during work-up; Incomplete precipitation.Ensure pH is sufficiently low (2-3) during acidification. Be careful during extractions to avoid losing the organic layer. Perform multiple extractions with smaller volumes of solvent.
Oily Product Instead of Solid Presence of impurities or residual solvent.Try triturating the oil with a nonpolar solvent like hexane or diethyl ether to induce solidification. If that fails, purification by column chromatography is recommended.
Multiple Spots on TLC (Product) Formation of dipeptides (more likely with Fmoc-Cl); Presence of Fmoc-OH byproduct.Use Fmoc-OSu to minimize dipeptide formation. Ensure thorough washing with diethyl ether before acidification to remove byproducts.

Conclusion

This protocol provides a comprehensive and reliable method for the Fmoc-protection of (1S,2S)-2-aminocyclopentanecarboxylic acid. By understanding the rationale behind the choice of reagents and the specific steps of the procedure, researchers can consistently synthesize high-quality Fmoc-protected building blocks. The successful preparation of this constrained amino acid is a critical first step towards its incorporation into novel peptide structures for a wide array of applications in chemical biology and drug discovery.

References

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available from: [Link]

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Available from: [Link]

  • Kovalenko, V., et al. (2021). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. ACS Publications. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Fmoc-OSu vs. Fmoc-Cl: Choosing the Right Amino Protecting Reagent. Available from: [Link]

  • Kovalenko, V., et al. (2021). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. National Institutes of Health. Available from: [Link]

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Available from: [Link]

  • Solid phase synthesis of a cyclic peptide using fmoc chemistry. (1991).
  • Kovalenko, V., et al. (2021). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid─A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry. Available from: [Link]

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Fmoc-(1S,2S)-2-ACPC-OH

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Engineering Peptide Conformation with Cyclic β-Amino Acids

In the landscape of peptide-based drug discovery and materials science, the ability to control and stabilize specific secondary structures is paramount. Native peptides often suffer from conformational flexibility, which can lead to reduced receptor affinity and susceptibility to proteolytic degradation. The incorporation of conformationally constrained non-natural amino acids is a powerful strategy to overcome these limitations.[1][2][3]

This guide focuses on Fmoc-(1S,2S)-2-aminocyclopentanecarboxylic acid (ACPC) , a cyclic β-amino acid that serves as a potent structural scaffold in peptide synthesis.[4] Its rigid cyclopentane ring restricts the rotational freedom of the peptide backbone, promoting the formation of stable, predictable secondary structures such as helices and turns.[1] This pre-organization can enhance biological activity, improve metabolic stability, and increase target selectivity, making Fmoc-(1S,2S)-2-ACPC-OH a valuable building block for researchers in medicinal chemistry and drug development.[3][5]

This document provides a comprehensive overview and detailed protocols for the effective incorporation of Fmoc-(1S,2S)-2-ACPC-OH into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Physicochemical Properties of Fmoc-(1S,2S)-2-ACPC-OH

A clear understanding of the building block is critical for its successful application. The key properties of Fmoc-(1S,2S)-2-ACPC-OH are summarized below.

PropertyValueReference
Synonyms (1S,2S)-Fmoc-Acpc[4]
CAS Number 359586-64-4[4]
Molecular Formula C₂₁H₂₁NO₄[4]
Molecular Weight 351.4 g/mol [4]
Appearance White solid[4]
Purity ≥ 98% (HPLC)[4]
Storage Store at 0 - 8 °C[4]

Core Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is a cyclical process where amino acids are sequentially added to a growing peptide chain that is covalently attached to an insoluble resin support. This methodology simplifies the purification process by allowing for the removal of excess reagents and by-products through simple filtration and washing steps.[6][7]

The fundamental cycle of Fmoc-SPPS involves four key stages:

  • Resin Swelling: The solid support is swelled in a suitable solvent to ensure optimal accessibility of reactive sites.

  • Fmoc-Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a basic solution, typically piperidine in DMF, to expose a free amine.

  • Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine, forming a new peptide bond.

  • Washing: The resin is thoroughly washed to remove excess reagents and by-products before initiating the next cycle.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of any side-chain protecting groups.

SPPS_Workflow cluster_cycle SPPS Cycle Deprotection Fmoc-Deprotection (e.g., 20% Piperidine/DMF) Wash1 Washing (DMF) Deprotection->Wash1 Exposes N-terminal amine Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Forms peptide bond Wash2->Deprotection For next cycle Cleavage Cleavage & Deprotection (e.g., TFA Cocktail) Wash2->Cleavage After final cycle Start Resin with first Fmoc-AA Start->Deprotection Purification Peptide Purification (RP-HPLC) Cleavage->Purification

Figure 1: General workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol for Incorporating Fmoc-(1S,2S)-2-ACPC-OH

The incorporation of Fmoc-(1S,2S)-2-ACPC-OH requires special attention due to the steric hindrance imposed by its cyclic structure. This can lead to slower coupling kinetics compared to standard α-amino acids. The following protocol is optimized to ensure efficient and complete incorporation.

Materials and Reagents
  • Resin: Rink Amide or Wang resin (100-200 mesh) is suitable for most applications.

  • Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) Piperidine in DMF.

  • Amino Acids: Fmoc-(1S,2S)-2-ACPC-OH and other required Fmoc-protected amino acids.

  • Coupling Reagents:

    • Primary Recommendation: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • Alternative: HBTU/HOBt or DIC/OxymaPure

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT) or a standard mixture of TFA/TIS/water (95:2.5:2.5).

  • Precipitation Solvent: Cold diethyl ether.

Step-by-Step Synthesis Protocol

This protocol assumes a standard 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

1. Resin Preparation and Swelling

  • Place the appropriate amount of resin (e.g., ~200 mg for a 0.5 mmol/g loading resin) into a reaction vessel.

  • Add DMF (5-10 mL) and allow the resin to swell for at least 30-60 minutes with gentle agitation.[8]

  • Drain the DMF.

2. First Amino Acid Loading (if starting with bare resin)

  • Follow standard protocols for loading the first Fmoc-amino acid onto the chosen resin (e.g., using DIC/DMAP for Wang resin).[9]

3. Fmoc-Deprotection

  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5-7 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.[8]

4. Coupling of Fmoc-(1S,2S)-2-ACPC-OH (HATU Protocol)

  • Rationale: HATU is highly recommended for coupling sterically hindered amino acids like ACPC. It forms a highly reactive OAt-active ester, which accelerates the coupling reaction and minimizes racemization.

  • In a separate vial, dissolve Fmoc-(1S,2S)-2-ACPC-OH (4 equivalents, ~140 mg) and HATU (3.9 equivalents, ~148 mg) in 2 mL of DMF.

  • Add DIPEA (8 equivalents, ~280 µL) to the activation solution and mix for 1-2 minutes.

  • Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture for 1-2 hours at room temperature. Longer coupling times may be necessary and should be determined by monitoring.[8]

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_ACPC Fmoc-(1S,2S)-ACPC-OH Active_Ester Highly Reactive OAt-Active Ester Fmoc_ACPC->Active_Ester Fmoc_ACPC->Active_Ester + HATU HATU HATU->Active_Ester HATU->Active_Ester + Base DIPEA Base->Active_Ester Peptide_Bond New Peptide Bond (Resin-Peptide-CO-NH-ACPC-Fmoc) Active_Ester->Peptide_Bond Nucleophilic attack Resin_Amine Resin-Peptide-NH₂ Resin_Amine->Peptide_Bond

Sources

Application Notes and Protocols: Incorporation of (1S,2S)-2-Aminocyclopentanecarboxylic Acid into Helical Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2S)-2-Aminocyclopentanecarboxylic Acid (ACPC) is a conformationally constrained β-amino acid that serves as a potent helix-promoting motif in peptide design. Its rigid cyclopentyl ring restricts the torsional angles of the peptide backbone, predisposing it to adopt well-defined helical secondary structures. This guide provides a comprehensive overview of the principles and methodologies for incorporating (1S,2S)-ACPC into peptides to stabilize helical conformations. Detailed, field-proven protocols for solid-phase peptide synthesis (SPPS), purification, and structural analysis are presented, along with insights into the causality behind experimental choices. This document is intended to equip researchers with the necessary tools to leverage the unique properties of ACPC in the rational design of novel helical peptides for therapeutic and biotechnological applications.

Introduction: The Role of (1S,2S)-ACPC in Enforcing Helical Conformations

The design of peptides with stable and predictable three-dimensional structures is a cornerstone of modern drug discovery and biomaterial engineering. Helical peptides, in particular, are implicated in a vast array of biological processes, including protein-protein interactions. However, short, linear peptides are often conformationally flexible in solution, which can lead to reduced biological activity and increased susceptibility to proteolytic degradation.

To overcome these limitations, chemists have turned to conformationally constrained amino acids. Among these, (1S,2S)-2-aminocyclopentanecarboxylic acid (ACPC) has emerged as a particularly effective building block for inducing and stabilizing helical structures.[1] The cyclopentane ring of ACPC restricts the backbone dihedral angles (φ and ψ), thereby reducing the entropic penalty associated with folding into a specific conformation.

The incorporation of (1S,2S)-ACPC has been shown to promote the formation of various helical structures, including the novel 12-helix in β-peptides and unique 10/11/11- and 14-helices when combined with α-amino acids in α/β-peptides.[2][3] The stereochemistry of the ACPC residue is critical; the trans-(1S,2S) isomer is a well-established helix-promoter, while the cis isomers can favor different secondary structures.[1][4] This ability to dictate secondary structure makes ACPC a valuable tool for creating rigid and proteolytically stable peptide scaffolds with enhanced biological activities.

Structural Basis of Helicity Induction

The cyclopentane ring of (1S,2S)-ACPC locks the backbone into a conformation that is highly compatible with helical hydrogen bonding patterns. When incorporated into a peptide sequence, it acts as a nucleation site, initiating and propagating the helical fold. The specific type of helix formed depends on the sequence context, including the spacing of ACPC residues and the nature of the neighboring amino acids. For instance, placing (1S,2S)-ACPC at every third residue can give rise to distinct helical conformations.[3]

Synthesis of (1S,2S)-ACPC Containing Peptides

The synthesis of peptides incorporating (1S,2S)-ACPC is readily achievable using standard solid-phase peptide synthesis (SPPS) methodologies.[5] Both Fmoc and Boc protection strategies can be employed, with the Fmoc-based approach being more common due to its milder deprotection conditions.[6][7]

Key Considerations for SPPS
  • Resin Selection: The choice of resin depends on the desired C-terminal functionality. Rink amide resin is used for C-terminal amides, while Wang or 2-chlorotrityl chloride resins are suitable for C-terminal carboxylic acids.[8]

  • Coupling Reagents: Standard coupling reagents such as HBTU, HATU, or DIC/HOBt are effective for coupling Fmoc-(1S,2S)-ACPC-OH. Due to the steric hindrance of the cyclic side chain, extended coupling times or double coupling may be necessary to ensure complete reaction.

  • Monitoring: The progress of the coupling and deprotection steps should be monitored using qualitative tests like the Kaiser (ninhydrin) test to detect free primary amines.[9]

Detailed Protocol: Manual Fmoc-SPPS of an ACPC-Containing Peptide

This protocol outlines the manual synthesis of a model helical peptide containing (1S,2S)-ACPC on a 0.1 mmol scale using Rink Amide resin.

Materials:

  • Rink Amide resin (loading capacity ~0.5 mmol/g)

  • Fmoc-protected amino acids (including Fmoc-(1S,2S)-ACPC-OH)

  • N,N-Dimethylformamide (DMF, peptide synthesis grade)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt) or OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if cysteine is present)

  • Water (HPLC grade)

  • Diethyl ether (cold)

  • Manual SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling:

    • Weigh 200 mg of Rink Amide resin into the reaction vessel.

    • Add 5 mL of DMF and shake for 1 hour to swell the resin.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

    • Shake for 5 minutes and drain.

    • Add another 5 mL of 20% piperidine in DMF and shake for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL), followed by DMF (3 x 5 mL).

    • Perform a Kaiser test to confirm the presence of free amines.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of HOBt/Oxyma in DMF.

    • Add 4 equivalents of DIC and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake for 2-4 hours. For Fmoc-(1S,2S)-ACPC-OH, extend the coupling time to 4 hours or perform a double coupling.

    • Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

    • Perform a Kaiser test to confirm the completion of the coupling (negative result).

  • Repeat Deprotection and Coupling Cycles:

    • Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Deprotection:

    • After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (5 x 5 mL) and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). Use a scavenger like DTT if cysteine is present.

    • Add 5 mL of the cleavage cocktail to the resin and shake for 2-3 hours.

    • Filter the solution to collect the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

Workflow for Peptide Synthesis and Purification

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification Purification & Analysis Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Repeat Repeat Cycles Coupling->Repeat Next Amino Acid Cleavage Cleavage & Deprotection Coupling->Cleavage Final Amino Acid Repeat->Deprotection Precipitation Ether Precipitation Cleavage->Precipitation HPLC RP-HPLC Purification Precipitation->HPLC Lyophilization Lyophilization HPLC->Lyophilization Analysis Characterization (MS, CD, NMR) Lyophilization->Analysis

Caption: Workflow for the synthesis and purification of ACPC-containing peptides.

Purification and Characterization

Purification by Reverse-Phase HPLC

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A linear gradient of acetonitrile in water, both containing 0.1% TFA, is typically used for elution. Fractions are collected and analyzed by mass spectrometry to identify those containing the desired product.

Mass Spectrometry

The molecular weight of the purified peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct sequence has been synthesized.

Conformational Analysis
3.3.1. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[10] Helical peptides typically exhibit a characteristic CD spectrum with double minima around 208 nm and 222 nm and a strong positive band below 200 nm.[11][12] The intensity of these signals can be used to estimate the helical content.

Table 1: Typical CD Spectral Features of Different Secondary Structures

Secondary StructureWavelength (nm) of Maxima/Minima
α-HelixMinima at ~222 and ~208 nm, Maximum at ~192 nm
β-SheetMinimum at ~218 nm, Maximum at ~195 nm
Random CoilMinimum at ~198 nm, weak positive band > 210 nm
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-dimensional NMR spectroscopy provides detailed atomic-level information about the peptide's conformation.[13][14] Key NMR experiments include TOCSY (for assigning spin systems) and NOESY (for identifying through-space proximities between protons). The observation of specific NOE patterns, such as those between non-adjacent residues, can provide definitive evidence for a helical structure.[15][16] For example, in an α-helix, characteristic NOEs are observed between the amide proton of residue i and the amide proton of residue i+1 (dNN(i, i+1)) and between the α-proton of residue i and the amide proton of residue i+3 or i+4 (dαN(i, i+3/4)).

Application: Designing a Helical Peptide with (1S,2S)-ACPC

Let's consider the design of a short peptide where we want to induce a stable helical conformation. By strategically placing (1S,2S)-ACPC residues, we can significantly increase the propensity for helix formation.

Example Peptide Design:

  • Parent Peptide (low helicity): Ac-Ala-Glu-Ala-Ala-Lys-Ala-NH₂

  • ACPC-modified Peptide (high helicity): Ac-Ala-ACPC-Ala-Ala-Lys-Ala-NH₂

The introduction of a single (1S,2S)-ACPC residue can be sufficient to nucleate a helical fold in a short peptide that would otherwise be largely unstructured in solution.

Experimental Workflow for Peptide Design and Analysis

Design_Workflow Design Peptide Sequence Design Synthesis SPPS Synthesis Design->Synthesis Purification HPLC Purification Synthesis->Purification Characterization MS, CD, NMR Analysis Purification->Characterization Biological_Assay Biological Activity Assay Characterization->Biological_Assay

Caption: Workflow for the design, synthesis, and analysis of ACPC-containing peptides.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Coupling Steric hindrance of ACPC; Inefficient activationDouble couple the ACPC residue; Increase coupling time; Use a more potent coupling reagent like HATU.
Low Yield after Cleavage Incomplete cleavage; Peptide precipitation on resinExtend cleavage time; Use a more effective scavenger cocktail; Ensure proper resin washing before cleavage.
Multiple Peaks in HPLC Deletion sequences; Side reactions (e.g., aspartimide formation)Optimize coupling and deprotection times; Use appropriate side-chain protecting groups.
No Helical Signature in CD Incorrect stereoisomer of ACPC used; Sequence context not favorable for helicityVerify the stereochemistry of the ACPC building block; Redesign the peptide with different ACPC positioning.

Conclusion

The incorporation of (1S,2S)-2-aminocyclopentanecarboxylic acid is a robust and reliable strategy for designing helical peptides with enhanced conformational stability. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully synthesize, purify, and characterize these valuable molecules. By leveraging the helix-inducing properties of ACPC, scientists can develop novel peptide-based therapeutics, probes, and biomaterials with precisely controlled three-dimensional structures.

References

  • Appella, D. H., et al. (1997). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 119(28), 6484–6494. [Link]

  • ResearchGate. (n.d.). Peptide sequences and conformational analysis of the constrained peptides. Retrieved from [Link]

  • Rudzińska-Szostak, E., et al. (2021). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid─A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 86(8), 5753–5764. [Link]

  • Semantic Scholar. (n.d.). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Retrieved from [Link]

  • Rudzińska-Szostak, E., et al. (2021). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid─A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 86(8), 5753–5764. [Link]

  • Rudzińska-Szostak, E., et al. (2021). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 86(8), 5753-5764. [Link]

  • ResearchGate. (n.d.). Structure of (1S,2S)-2-aminocyclopentanecarboxylic acid and models of hydrogen-bond patterns that define 10/11/11-helix and 14-helix. Retrieved from [Link]

  • Ożga, K., et al. (2022). Controlling the conformational stability of coiled-coil peptides with a single stereogenic center of a peripheral β-amino acid residue. Chemical Science, 13(8), 2366–2375. [Link]

  • An, B., et al. (2022). Accurate de novo design of hyperstable constrained peptides. Nature, 607(7917), 183–190. [Link]

  • Peelen, T. J., et al. (2004). Synthesis of 4,4-Disubstituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into 12-Helical β-Peptides. Organic Letters, 6(24), 4411–4414. [Link]

  • Peelen, T. J., et al. (2004). Synthesis of 4,4-disubstituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into 12-helical beta-peptides. Organic Letters, 6(24), 4411-4414. [Link]

  • Lee, H.-S., et al. (2002). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. Journal of the American Chemical Society, 124(42), 12447-12452. [Link]

  • Ożga, K., et al. (2021). Hierarchical approach for the rational construction of helix-containing nanofibrils using α,β-peptides. Chemical Science, 12(4), 1369–1378. [Link]

  • ResearchGate. (n.d.). Circular dichroism spectra of constrained peptides. Retrieved from [Link]

  • Merutka, G., & Wright, P. E. (1993). 1H NMR studies of prototypical helical designer peptides. A comparative study of the amide chemical shift dependency on temperature and polypeptide sequence. International Journal of Peptide and Protein Research, 42(6), 537-547. [Link]

  • Torres, E., et al. (2021). Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids. Nanoscale, 13(23), 10291–10303. [Link]

  • ResearchGate. (n.d.). Examples of helical structures formed by peptides containing cis-ACPC. Retrieved from [Link]

  • ResearchGate. (n.d.). Library designs of the (1S,2S)-2-ACPC-containing helical peptides. Retrieved from [Link]

  • Merutka, G., et al. (1993). NMR evidence for multiple conformations in a highly helical model peptide. Biochemistry, 32(48), 13089-13097. [Link]

  • Kühl, T., et al. (2021). α-Helical Structure of Antimicrobial Peptides Enhances Their Activity through Molecular Surface Signatures. Journal of Medicinal Chemistry, 64(14), 10173–10185. [Link]

  • Digital Commons @ Southern University and A&M College. (n.d.). Conformational analysis of small peptides by circular dichroism. Retrieved from [Link]

  • Sreerama, N., & Woody, R. W. (1997). Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. Analytical Biochemistry, 252(2), 252-260. [Link]

  • Coin, I., et al. (2014). Solid-phase peptide synthesis. RSC Advances, 4(62), 32658-32672. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Otvos, L. (Ed.). (2008). Introduction to Peptide Synthesis. In Peptide-Based Drug Design (pp. 187-208). Humana Press. [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

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The Strategic Integration of (1S,2S)-2-Aminocyclopentanecarboxylic Acid in Modern Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the pursuit of molecules with enhanced potency, selectivity, and metabolic stability is paramount. A key strategy in this endeavor is the use of conformationally constrained building blocks to create novel therapeutic agents. Among these, (1S,2S)-2-aminocyclopentanecarboxylic acid, a cyclic β-amino acid, has emerged as a powerful tool for medicinal chemists. Its rigid cyclopentane scaffold imparts predictable structural constraints on peptides and small molecules, leading to improved pharmacological profiles. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the diverse applications of (1S,2S)-2-aminocyclopentanecarboxylic acid, complete with detailed protocols and mechanistic insights.

The Rationale for Conformational Constraint: Why (1S,2S)-2-Aminocyclopentanecarboxylic Acid?

The inherent flexibility of many small molecule drugs and peptides can be a double-edged sword. While it allows for adaptation to a binding site, it can also lead to off-target effects and susceptibility to enzymatic degradation. By incorporating rigid structural elements, such as the cyclopentane ring of (1S,2S)-2-aminocyclopentanecarboxylic acid, we can pre-organize the molecule into a bioactive conformation. This reduces the entropic penalty upon binding to its target, often resulting in higher affinity and selectivity.[1]

The trans-substitution of the amine and carboxylic acid groups on the cyclopentane ring in the (1S,2S) stereoisomer provides a well-defined and predictable structural motif. When incorporated into a peptide backbone, it can induce the formation of stable secondary structures, such as helices, that are crucial for mediating protein-protein interactions.[2][3]

Core Applications in Drug Discovery

The versatility of (1S,2S)-2-aminocyclopentanecarboxylic acid has led to its application in a range of therapeutic areas.

Peptidomimetics and Foldamers: Engineering Stable Secondary Structures

A primary application of (1S,2S)-2-aminocyclopentanecarboxylic acid is in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved drug-like properties. Its incorporation into peptide sequences can enforce specific secondary structures, such as helices and turns, which are often the key recognition elements in biological systems.[1]

Specifically, oligomers of trans-2-aminocyclopentanecarboxylic acid have been shown to form stable 12-helical structures.[4] Furthermore, the introduction of (1S,2S)-2-aminocyclopentanecarboxylic acid at every third residue in a peptide sequence can give rise to unique 10/11/11- and 14-helix conformations.[3] This ability to dictate peptide folding is a powerful tool for designing molecules that can modulate protein-protein interactions.

Diagram: Influence of (1S,2S)-ACPC on Peptide Secondary Structure

G cluster_0 Flexible Peptide cluster_1 (1S,2S)-ACPC Containing Peptide cluster_2 Biological Consequence a Random Coil b Multiple Conformations a->b High Conformational Entropy e Enhanced Receptor Binding b->e Lower Affinity f Increased Proteolytic Stability b->f Prone to Degradation c Incorporation of (1S,2S)-ACPC d Stable Helix Formation (e.g., 12-helix, 14-helix) c->d Conformational Constraint d->e d->f

Caption: Workflow illustrating the impact of (1S,2S)-ACPC on peptide structure and function.

Opioid Receptor Modulation: A Case Study with Morphiceptin Analogs

Morphiceptin, a tetrapeptide with high selectivity for the μ-opioid receptor, has been a valuable pharmacological tool.[5] However, its therapeutic potential is limited by poor metabolic stability. To address this, researchers have substituted the proline residue with (1S,2S)-2-aminocyclopentanecarboxylic acid. This modification serves to rigidify the peptide backbone, leading to analogues with altered receptor binding affinities and signaling properties.[6]

Compound Target Receptor Binding Affinity (Ki, nM) Reference
Fentanylμ-Opioid Receptor7.6[9]
Cyclopropylfentanylμ-Opioid Receptor2.8[9]
Valerylfentanylμ-Opioid Receptor49.7[9]
Naloxoneμ-Opioid Receptor1.518[10]

Note: This table provides examples of opioid receptor binding affinities for known ligands to illustrate the range of values typically observed. Specific data for (1S,2S)-ACPC-containing morphiceptin analogs requires further investigation.

Development of Novel Antimicrobial and Anticancer Peptidomimetics

The rise of antibiotic resistance has spurred the development of new antimicrobial agents, with antimicrobial peptides (AMPs) being a promising class. However, natural AMPs often suffer from poor stability and potential toxicity. The incorporation of (1S,2S)-2-aminocyclopentanecarboxylic acid can enhance the proteolytic resistance and modulate the amphipathicity of AMPs, leading to improved therapeutic indices.[11][12] The constrained conformation can also facilitate more specific interactions with bacterial membranes, leading to enhanced antimicrobial activity.[7][13]

The mechanism of action of these conformationally restrained AMPs often involves membrane disruption, where the rigid structure aids in penetrating the bacterial cell membrane.[13] Some AMPs are also known to have intracellular targets, and the enhanced stability of (1S,2S)-ACPC-containing peptides can allow them to reach these targets more effectively.[7]

Similarly, in the field of oncology, peptides are being explored as targeted therapies. The incorporation of (1S,2S)-2-aminocyclopentanecarboxylic acid can lead to anticancer peptides with increased stability and better tumor penetration.[14][15]

Peptide/Peptidomimetic Target Organism/Cell Line Activity Metric (IC50/MIC) Reference
Peptide P4E. coliIC50 ≈ 2 µM[16]
Peptide P4B. subtilisIC50 ≈ 0.1 µM[16]
RR4P. aeruginosaMIC50 = 4 µM, MIC90 = 8 µM[17]
D-RR4P. aeruginosaMIC50 = 2 µM, MIC90 = 4 µM[17]

Note: This table presents activity data for various antimicrobial peptides to provide a context for the potency that can be achieved. Further research is needed to find specific comparative data for peptides with and without (1S,2S)-ACPC.

Experimental Protocols

Protocol 1: Scalable Synthesis of Fmoc-(1S,2S)-2-Aminocyclopentanecarboxylic Acid

This protocol is adapted from a published scalable synthesis, providing a reliable method for producing the key building block for subsequent applications.[1]

Materials:

  • (1S,2S)-2-Aminocyclopentanecarboxylic acid hydrobromide salt

  • Methanol (MeOH)

  • 10% Palladium on activated carbon

  • Hydrogen gas

  • Potassium bicarbonate (KHCO3)

  • Acetonitrile

  • 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu)

  • Celite

Procedure:

  • Hydrogenolysis: To a solution of (1S,2S)-2-aminocyclopentanecarboxylic acid hydrobromide salt (e.g., 60.0 g) in methanol (800 mL) under an argon atmosphere, add 10% palladium on activated carbon (6.0 g).

  • Evacuate the flask and refill with hydrogen gas to a pressure of 1.05 atm.

  • Stir the mixture vigorously at 45 °C for 5-6 hours, or until hydrogen consumption ceases and TLC analysis indicates the disappearance of the starting material.

  • Filter the reaction mixture through a pad of Celite and remove the solvent in vacuo to yield the free amine.

  • Fmoc Protection: Dissolve the resulting amino acid in water (400 mL).

  • Add potassium bicarbonate (68 g) portion-wise, followed by acetonitrile (350 mL) and Fmoc-OSu (57.3 g).

  • Stir the reaction mixture at room temperature for 24 hours.

  • After the reaction is complete, perform an appropriate work-up and purification (e.g., extraction and crystallization) to obtain Fmoc-(1S,2S)-2-aminocyclopentanecarboxylic acid.

Diagram: Synthesis Workflow for Fmoc-(1S,2S)-ACPC

G start (1S,2S)-ACPC .HBr salt step1 Hydrogenolysis (H2, Pd/C, MeOH) start->step1 intermediate (1S,2S)-ACPC (free amine) step1->intermediate step2 Fmoc Protection (Fmoc-OSu, KHCO3) intermediate->step2 end Fmoc-(1S,2S)-ACPC step2->end

Caption: A simplified workflow for the synthesis of Fmoc-(1S,2S)-ACPC.

Protocol 2: Incorporation of Fmoc-(1S,2S)-ACPC into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating the sterically hindered Fmoc-(1S,2S)-ACPC into a growing peptide chain using standard Fmoc-based SPPS. Special considerations for coupling sterically hindered amino acids are included.

Materials:

  • Fmoc-protected resin (e.g., Rink Amide resin)

  • 20% Piperidine in DMF (v/v) for Fmoc deprotection

  • Fmoc-(1S,2S)-2-aminocyclopentanecarboxylic acid

  • Coupling reagents: e.g., HCTU or COMU® (6-fold excess recommended for sterically hindered residues)[18]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

Procedure:

  • Resin Swelling: Swell the Fmoc-protected resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3-5 times).

  • Coupling of Fmoc-(1S,2S)-ACPC:

    • Pre-activation: In a separate vial, dissolve Fmoc-(1S,2S)-ACPC (e.g., 4 equivalents) and the coupling reagent (e.g., HCTU, 3.95 equivalents) in DMF. Add DIPEA (e.g., 8 equivalents).

    • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours. For sterically hindered residues like (1S,2S)-ACPC, extended coupling times or a double coupling may be necessary to ensure complete reaction.[2]

    • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with ether.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity and purity by mass spectrometry and analytical HPLC.

Conclusion

(1S,2S)-2-Aminocyclopentanecarboxylic acid is a valuable and versatile building block in drug discovery. Its ability to impart conformational rigidity leads to the creation of peptidomimetics and small molecules with enhanced biological activity, stability, and selectivity. The protocols provided herein offer a starting point for researchers to synthesize and incorporate this powerful tool into their drug design strategies. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the strategic application of constrained amino acids like (1S,2S)-2-aminocyclopentanecarboxylic acid will undoubtedly play an increasingly important role in the development of the next generation of medicines.

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Application Notes & Protocols for the Design of SARS-CoV-2 Protease Inhibitors Utilizing (1S,2S)-2-aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Inhibit SARS-CoV-2 Replication

The COVID-19 pandemic, caused by the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), spurred an urgent global effort to develop effective antiviral therapeutics. A primary and highly validated target for these efforts is the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] This viral enzyme is essential for the viral life cycle, as it cleaves the viral polyproteins into functional proteins required for viral replication.[3][4] The high degree of conservation of Mpro across coronaviruses and the absence of a close human homolog make it an ideal target for antiviral drug development.[5]

Peptidomimetic inhibitors, which mimic the natural peptide substrates of proteases, have shown significant promise.[6][7] However, linear peptides often suffer from poor metabolic stability and low bioavailability. The incorporation of conformationally constrained non-canonical amino acids, such as cyclic amino acids, can overcome these limitations by enhancing proteolytic resistance and improving binding affinity to the target protein.[6][8][9]

This document provides a comprehensive guide for researchers on the utilization of (1S,2S)-2-aminocyclopentanecarboxylic Acid as a key building block in the rational design of novel and potent SARS-CoV-2 Mpro inhibitors. We will detail both the computational design and in-silico analysis workflows, as well as the subsequent experimental validation protocols.

The Rationale for (1S,2S)-2-aminocyclopentanecarboxylic Acid in Mpro Inhibitor Design

The incorporation of (1S,2S)-2-aminocyclopentanecarboxylic acid into a peptidomimetic scaffold offers several strategic advantages for targeting the SARS-CoV-2 Mpro:

  • Conformational Rigidity: The cyclic nature of this amino acid reduces the conformational flexibility of the peptide backbone.[10][11] This pre-organization of the inhibitor into a bioactive conformation can reduce the entropic penalty upon binding to the Mpro active site, potentially leading to higher binding affinity.[12]

  • Enhanced Proteolytic Stability: The non-natural, constrained structure of (1S,2S)-2-aminocyclopentanecarboxylic acid makes the adjacent peptide bonds less susceptible to cleavage by host proteases, thereby increasing the in-vivo half-life of the inhibitor.[6][13]

  • Optimal Side-Chain Presentation: The specific (1S,2S) stereochemistry orients the side chains of neighboring amino acids in a defined manner, which can be exploited to achieve optimal interactions with the specific subsites (S1, S2, etc.) of the Mpro active site.

  • Induction of Favorable Secondary Structures: (1S,2S)-2-aminocyclopentanecarboxylic acid is known to induce helical turns in peptides, which can mimic the natural conformation of the substrate peptide when bound to the protease.[14]

PART 1: Computational Design and In-Silico Analysis

A robust computational workflow is the first step in the rational design of potent inhibitors, saving significant time and resources.[15][16][17]

Molecular Docking of Peptidomimetic Inhibitors

Molecular docking predicts the preferred binding mode and affinity of a ligand to a target protein.[4][11] Here, we outline a protocol using the widely-used software AutoDock Vina.[14]

Protocol 1: Molecular Docking with AutoDock Vina

  • Preparation of the Receptor (SARS-CoV-2 Mpro):

    • Download the crystal structure of SARS-CoV-2 Mpro in complex with a known inhibitor from the Protein Data Bank (PDB). Several structures are available, for instance, PDB IDs: 6LU7, 7S6Y, 8RJZ, 7RN1, 7JQ2, 9BSA.[1][2][15][17][18]

    • Using molecular visualization software such as PyMOL or UCSF Chimera, remove water molecules, co-solvents, and the co-crystallized ligand from the PDB file.

    • Add polar hydrogen atoms and assign Gasteiger charges to the protein using MGLTools.

    • Save the prepared receptor structure in the PDBQT format.

  • Preparation of the Ligand (Peptidomimetic incorporating (1S,2S)-2-aminocyclopentanecarboxylic Acid):

    • Construct the 3D structure of your designed peptidomimetic inhibitor using a molecular builder like Avogadro or ChemDraw.

    • Perform an initial energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Save the ligand structure in a PDB file format.

    • Use MGLTools to assign rotatable bonds and save the ligand in the PDBQT format.

  • Defining the Docking Grid Box:

    • Identify the active site of Mpro, which is typically located in the cleft between domains I and II and contains the catalytic dyad Cys145 and His41.[5]

    • Define a grid box that encompasses the entire active site. The dimensions of the grid box should be sufficient to allow the ligand to move and rotate freely.

  • Running the Docking Simulation:

    • Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the desired output file name.

    • Execute AutoDock Vina from the command line using the configuration file.

  • Analysis of Docking Results:

    • Analyze the output file, which will contain the predicted binding affinities (in kcal/mol) and the coordinates of the different binding poses.

    • The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the predicted binding poses in the context of the Mpro active site to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time, offering a more realistic representation than static docking.[10][19][20]

Protocol 2: MD Simulation with GROMACS

  • System Preparation:

    • Use the best-ranked docked pose of the Mpro-inhibitor complex from the molecular docking step.

    • Choose a suitable force field (e.g., CHARMM36 for the protein and CGenFF for the ligand).

    • Generate the topology files for both the protein and the ligand. The CGenFF server can be used to generate parameters for the ligand.

    • Combine the protein and ligand into a single complex.

  • Solvation and Ionization:

    • Place the protein-ligand complex in a periodic box of a chosen shape (e.g., cubic, dodecahedron).

    • Solvate the box with a pre-equilibrated water model (e.g., TIP3P).

    • Add ions (e.g., Na+ or Cl-) to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT (isothermal-isochoric) equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein and ligand.

      • NPT (isothermal-isobaric) equilibration: Equilibrate the system at the desired temperature and pressure (e.g., 1 bar). This ensures the correct density of the system.

  • Production MD Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to observe the stability of the protein-ligand interactions.

  • Analysis of MD Trajectory:

    • Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), hydrogen bond occupancy, and binding free energy (using methods like MM/PBSA or MM/GBSA).

PART 2: Experimental Validation

Following in-silico validation, the designed inhibitors must be synthesized and tested experimentally to confirm their activity.

Synthesis of Peptidomimetic Inhibitors

The synthesis of peptidomimetics incorporating (1S,2S)-2-aminocyclopentanecarboxylic acid can be achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[5][21][22]

Protocol 3: Fmoc-Based Solid-Phase Peptide Synthesis

  • Resin Preparation:

    • Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide).

    • Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the resin's functional group.

  • Amino Acid Coupling:

    • Activate the carboxyl group of the first Fmoc-protected amino acid using a coupling reagent (e.g., HATU, HBTU).

    • Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed.

  • Iterative Cycles:

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

    • For the incorporation of (1S,2S)-2-aminocyclopentanecarboxylic acid, use the commercially available Fmoc-(1S,2S)-2-aminocyclopentanecarboxylic acid.[23]

  • Cleavage and Deprotection:

    • Once the peptide chain is fully assembled, treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS)) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification and Characterization:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS) to confirm its identity and purity.

In Vitro Enzyme Inhibition Assay

A Förster Resonance Energy Transfer (FRET)-based assay is a common and reliable method to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against SARS-CoV-2 Mpro.[3][24]

Protocol 4: FRET-Based Mpro Inhibition Assay

  • Reagents and Materials:

    • Purified recombinant SARS-CoV-2 Mpro.

    • A FRET-based peptide substrate containing a fluorophore and a quencher (e.g., 2-Abz-SAVLQSG-Tyr(3-NO2)-R-OH).

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4).

    • Synthesized inhibitor compounds dissolved in DMSO.

    • A microplate reader capable of fluorescence measurements.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add varying concentrations of the inhibitor compound.

    • Add a fixed concentration of SARS-CoV-2 Mpro and incubate for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the FRET substrate.

    • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the initial velocity of the enzymatic reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Antiviral Activity Assay

To assess the ability of the inhibitors to suppress viral replication in a cellular context, a plaque reduction assay can be performed.[25][26][27]

Protocol 5: Plaque Reduction Neutralization Test (PRNT)

  • Cell Culture and Virus:

    • Use a susceptible cell line, such as Vero E6 cells.

    • Use a known titer of a clinical isolate of SARS-CoV-2.

  • Assay Procedure:

    • Seed Vero E6 cells in 24-well plates and grow to confluency.

    • Prepare serial dilutions of the inhibitor compound.

    • Pre-incubate the virus with the diluted inhibitor for 1 hour at 37°C.

    • Infect the confluent cell monolayers with the virus-inhibitor mixture.

    • After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose) to restrict virus spread to adjacent cells.

    • Incubate the plates for several days to allow for plaque formation.

  • Plaque Visualization and Quantification:

    • Fix the cells with a fixative solution (e.g., 10% formalin).

    • Stain the cells with a staining solution (e.g., crystal violet). Plaques will appear as clear zones where the cells have been lysed by the virus.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each inhibitor concentration compared to the virus-only control.

    • Determine the EC50 (half-maximal effective concentration) value, which is the concentration of the inhibitor that reduces the number of plaques by 50%.

Data Presentation

Table 1: Physicochemical Properties of (1S,2S)-2-aminocyclopentanecarboxylic Acid Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberAppearance
(1S,2S)-Boc-aminocyclopentane carboxylic acidC11H19NO4229.28143679-80-5White solid[28]
Fmoc-(1S,2S)-2-aminocyclopentane carboxylic acidC21H21NO4351.4359586-64-4White solid[23]

Table 2: Example of In-Silico and In-Vitro Data Summary

Inhibitor IDDocking Score (kcal/mol)Key Interacting Mpro ResiduesMD Simulation RMSD (Å)Mpro IC50 (µM)Antiviral EC50 (µM)
Compound X-8.5His41, Cys145, Glu1661.5 ± 0.30.52.1
Compound Y-7.9Met49, His163, Gln1892.1 ± 0.52.38.7

Visualizations

Workflow cluster_comp PART 1: Computational Design cluster_exp PART 2: Experimental Validation comp_design Conceptual Inhibitor Design (Incorporate (1S,2S)-2-ACPC) mol_dock Molecular Docking (AutoDock Vina) comp_design->mol_dock 3D Structure md_sim Molecular Dynamics (GROMACS) mol_dock->md_sim Best Pose synthesis Peptide Synthesis (Fmoc SPPS) md_sim->synthesis Validated Candidate in_vitro Enzyme Inhibition Assay (FRET) synthesis->in_vitro Purified Inhibitor cellular Antiviral Assay (Plaque Reduction) in_vitro->cellular Active Compounds cellular->comp_design Optimization Feedback Mpro_Inhibition cluster_protease SARS-CoV-2 Mpro Active Site cluster_inhibitor Peptidomimetic Inhibitor Cys145 Cys145 (Catalytic Residue) His41 His41 (Catalytic Dyad) Subsites S1/S2/S4 Pockets ACPC (1S,2S)-2-ACPC (Rigid Scaffold) Sidechains P1/P2/P4 Sidechains ACPC->Sidechains Positions Warhead Electrophilic Warhead (e.g., aldehyde, ketoamide) Warhead->Cys145 Covalent or Non-covalent Interaction Sidechains->Subsites Binding & Selectivity

Caption: Key interactions between a peptidomimetic inhibitor and the Mpro active site.

References

  • Blankenship, L.R., Liu, W.R. (To be published). Structure of the SARS-CoV-2 main protease in complex with inhibitor VB-B-112. RCSB PDB. [Link]

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  • Schroeder, G. K. (2020). Structure-based drug design of an inhibitor of the SARS-CoV-2 (COVID-19) main protease using free software: A tutorial for students and scientists. Biochemistry and Molecular Biology Education, 48(6), 626-636. [Link]

  • National Center for Biotechnology Information. (2021). 7S6Y: Structure of the SARS-CoV-2 main protease in complex with inhibitor MPI32. NCBI. [Link]

  • Strater, N., et al. (2024). Crystal structure of SARS-CoV-2 main protease (MPro) in complex with the non-covalent inhibitor GUE-3801 (compound 80 in publication). RCSB PDB. [Link]

  • Sacco, M., Chen, Y. (2021). Crystal structure of the SARS-CoV-2 (COVID-19) main protease in complex with inhibitor Jun9-62-2R. RCSB PDB. [Link]

  • Yang, K., Liu, W. (2020). Structure of the SARS-CoV-2 main protease in complex with inhibitor MPI5. RCSB PDB. [Link]

  • Al-dhaheri, M., et al. (2021). Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. STAR Protocols, 2(1), 100288. [Link]

  • Krieger, J., et al. (2021). Efficiency Improvements and Discovery of New Substrates for a SARS-CoV-2 Main Protease FRET Assay. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(8), 1033-1043. [Link]

  • Panda, P. (2021, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

  • BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. MD Tutorials. [Link]

  • Chen, A. T., et al. (2021). A cyclic peptide inhibitor of the SARS-CoV-2 main protease. Peptide Science, 113(3), e24212. [Link]

  • Nguyen, N. T., et al. (2020). Binding of inhibitors to the monomeric and dimeric SARS-CoV-2 Mpro. Physical Chemistry Chemical Physics, 22(34), 19071-19078. [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

  • Miyamoto, K., et al. (2024). Cyclic β2,3-amino acids improve the serum stability of macrocyclic peptide inhibitors targeting the SARS-CoV-2 main protease. Bulletin of the Chemical Society of Japan, uoae018. [Link]

  • PubChem. (2023). (1S,2R)-2-Aminocyclopentane-1-carboxylic acid. PubChem. [Link]

  • Khan, S., et al. (2021). Computational molecular docking and virtual screening revealed promising SARS-CoV-2 drugs. Scientific Reports, 11(1), 6939. [Link]

  • Wang, M., et al. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol, 12(3), e4313. [Link]

  • Miyamoto, K., et al. (2024). Cyclic β2,3-amino acids improve the serum stability of macrocyclic peptide inhibitors targeting the SARS-CoV-2 main protease. Bulletin of the Chemical Society of Japan. [Link]

  • Grygorenko, O. O., et al. (2020). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 85(15), 9547-9557. [Link]

  • Li, Y., et al. (2020). A computational approach for designing novel SARS-CoV-2 Mpro inhibitors: combined QSAR, molecular docking, and molecular dynamics simulation techniques. New Journal of Chemistry, 44(47), 20979-20993. [Link]

  • Miyamoto, K., et al. (2023). In vitro selection of macrocyclic peptide inhibitors containing cyclic γ2,4-amino acids targeting the SARS-CoV-2 main protease. Nature Communications, 14(1), 2950. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Zhang, Z., et al. (2021). De Novo design of potential inhibitors against SARS-CoV-2 Mpro. Briefings in Bioinformatics, 22(6), bbab282. [Link]

  • Lopes, N. S., et al. (2022). Identification and characterization of the anti-SARS-CoV-2 activity of cationic amphiphilic steroidal compounds. Frontiers in Cellular and Infection Microbiology, 12, 893575. [Link]

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  • Grygorenko, O. O., et al. (2020). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 85(15), 9547-9557. [Link]

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  • Parmeggiani, C., et al. (2020). New Morphiceptin Peptidomimetic Incorporating (1 S,2 R,3 S,4 S,5 R)-2-Amino-3,4,5-trihydroxycyclopen-tane-1-carboxylic Acid: Synthesis and Structural Study. Molecules, 25(11), 2616. [Link]

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  • Beck, B. R., et al. (2020). Predicted M pro drug inhibitors screened using a FRET-based protease assay with five down-selected hits. ResearchGate. [Link]

  • Li, F., et al. (2022). Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay. ACS Medicinal Chemistry Letters, 13(3), 486-492. [Link]

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Synthesis and Application of (1S,2S)-2-Aminocyclopentanecarboxylic Acid Peptide Foldamers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Elegance of ACPC-Based Foldamers

In the landscape of peptidomimetics and drug discovery, peptide foldamers—synthetic oligomers that emulate the secondary structures of natural peptides—have emerged as a class of molecules with profound potential. Among the diverse array of non-natural amino acids utilized in their construction, (1S,2S)-2-aminocyclopentanecarboxylic acid (ACPC) has garnered significant attention.[1] The inherent conformational rigidity of the cyclopentane ring in ACPC directs the peptide backbone into well-defined, stable secondary structures, most notably a characteristic 12-helix.[2] This predictable folding behavior, combined with the inherent resistance of β-amino acid-containing peptides to proteolytic degradation, makes ACPC foldamers highly attractive candidates for therapeutic and catalytic applications.[1][3]

This comprehensive guide provides detailed protocols and application notes for the synthesis, purification, characterization, and utilization of peptide foldamers incorporating (1S,2S)-ACPC. It is designed for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional properties of these fascinating molecules. We will delve into the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

I. Synthesis of Fmoc-(1S,2S)-ACPC-OH: The Essential Building Block

A scalable and reliable synthesis of the Fmoc-protected (1S,2S)-ACPC monomer is paramount for the successful solid-phase synthesis of the desired foldamers. While several synthetic routes exist, a common strategy involves the diastereoselective reductive amination of a ketoester precursor, followed by protection of the amino group. The following is a representative, multi-step synthesis scheme.

Note: Access to enantiomerically pure derivatives of constrained β-amino acids like ACPC can be a technical challenge for wide-scale application.[1]

Protocol 1: Synthesis of Fmoc-(1S,2S)-ACPC-OH

Step 1: Reductive Amination

  • To a solution of the appropriate ketoester precursor in a suitable solvent (e.g., toluene), add (S)-α-phenylethylamine.

  • Facilitate the formation of the intermediate by azeotropic distillation.

  • Perform the reduction using a suitable reducing agent, such as sodium borohydride in isobutyric acid.[1] This step is crucial for establishing the desired stereochemistry.

Step 2: Deprotection and Salt Formation

  • Following the reduction, cleave the chiral auxiliary and hydrolyze the ester under acidic conditions (e.g., 10% HCl).

  • Isolate the resulting (1S,2S)-2-aminocyclopentanecarboxylic acid as a salt.

Step 3: Fmoc Protection

  • Dissolve the amino acid salt in an aqueous basic solution (e.g., potassium bicarbonate in water/acetonitrile).

  • Add Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimidyl carbonate) portion-wise and stir at room temperature for 24 hours.

  • Acidify the reaction mixture to precipitate the Fmoc-protected product.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate to yield Fmoc-(1S,2S)-ACPC-OH.

Characterization of the Monomer: The enantiomeric purity of the synthesized Fmoc-(1S,2S)-ACPC-OH is critical and can be assessed using ¹H NMR spectroscopy with a chiral solvating agent (CSA) like quinine.[1]

II. Solid-Phase Peptide Synthesis (SPPS) of ACPC Foldamers

The Fmoc/tBu (tert-butyl) strategy is the most common and effective method for the solid-phase synthesis of ACPC-containing peptides.[4] This approach involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to an insoluble resin support.

Core Principles of the SPPS Cycle

The synthesis proceeds through a series of repeated cycles, each consisting of two main steps: Fmoc deprotection and amino acid coupling.

SPPS_Cycle A Resin-Bound Peptide (Fmoc-Protected N-terminus) B Fmoc Deprotection (20% Piperidine in DMF) A->B Step 1 C Resin-Bound Peptide (Free N-terminus) B->C Wash D Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) C->D Step 2 E Resin-Bound Peptide (Elongated, Fmoc-Protected) D->E Wash E->B Repeat Cycle

Caption: General workflow of the Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.

Protocol 2: Manual SPPS of a Model ACPC Hexamer

This protocol outlines the manual synthesis of a model hexamer, Ac-(ACPC)₆-NH₂, on a Rink Amide resin.

Materials and Reagents:

Reagent/MaterialPurposeTypical Concentration/Amount
Rink Amide ResinSolid support for C-terminal amide0.1 mmol scale
Fmoc-(1S,2S)-ACPC-OHBuilding block3-5 equivalents per coupling
N,N-Dimethylformamide (DMF)SolventAs required
PiperidineFmoc deprotection agent20% (v/v) in DMF
HCTU/HATUCoupling reagent3-5 equivalents per coupling
N,N-Diisopropylethylamine (DIPEA)Base for coupling6-10 equivalents per coupling
Dichloromethane (DCM)Solvent for washingAs required
Acetic AnhydrideN-terminal acetylationAs required

Procedure:

  • Resin Preparation:

    • Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.

    • Drain the DMF.

  • Initial Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • First Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-(1S,2S)-ACPC-OH (3-5 eq.), HCTU or HATU (3-5 eq.), and DIPEA (6-10 eq.) in DMF.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours. Due to the steric hindrance of ACPC, longer coupling times may be necessary compared to standard α-amino acids.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Monitoring Coupling Efficiency:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling step is required.

  • Chain Elongation:

    • Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent Fmoc-(1S,2S)-ACPC-OH residue until the desired hexamer is assembled.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Add a solution of acetic anhydride and DIPEA in DMF to the resin and agitate for 30 minutes.

    • Drain and wash the resin with DMF and then DCM.

    • Dry the resin under vacuum.

Protocol 3: Cleavage from Resin and Deprotection

The final step is to cleave the synthesized peptide from the solid support and remove any side-chain protecting groups (though none are present in our model hexamer).

Cleavage Cocktail (Reagent K):

ComponentVolume/Weight %Purpose
Trifluoroacetic Acid (TFA)82.5%Cleavage and deprotection
Phenol5%Scavenger
Water5%Scavenger
Thioanisole5%Scavenger
1,2-Ethanedithiol (EDT)2.5%Scavenger

Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • Add the cleavage cocktail (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

III. Purification and Analysis

The crude peptide product will contain impurities from incomplete couplings or side reactions.[5] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purification and analysis.

Protocol 4: RP-HPLC Purification and Analysis

Instrumentation and Columns:

  • A preparative and analytical HPLC system equipped with a UV detector.

  • C18 columns are typically used for peptide purification.

Mobile Phases:

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and B).

    • Inject the solution onto a preparative C18 column.

    • Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30-60 minutes).

    • Monitor the elution at 220 nm and collect fractions corresponding to the major peak.

  • Analysis:

    • Analyze the collected fractions on an analytical C18 column to assess purity.

    • Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

  • Mass Spectrometry:

    • Confirm the identity of the purified peptide by electrospray ionization mass spectrometry (ESI-MS) to ensure the molecular weight matches the theoretical value.

IV. Structural Characterization of ACPC Foldamers

The defining feature of ACPC-containing peptides is their propensity to form stable, well-defined helical structures.[2] Circular dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR) are powerful techniques for elucidating these secondary structures in solution.

Characterization Peptide Purified ACPC Foldamer CD Circular Dichroism (CD) Spectroscopy Peptide->CD Provides information on secondary structure content NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Peptide->NMR Provides detailed 3D structural information and connectivity Structure Helical Structure Confirmation (e.g., 12-Helix) CD->Structure NMR->Structure

Sources

Boc-protected (1S,2S)-2-aminocyclopentanecarboxylic Acid in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of Boc-Protected (1S,2S)-2-Aminocyclopentanecarboxylic Acid in Organic Synthesis

Prepared by: Gemini, Senior Application Scientist

Abstract

Boc-(1S,2S)-2-aminocyclopentanecarboxylic acid, also known as Boc-(1S,2S)-Acpc, is a conformationally constrained, chiral β-amino acid that has emerged as a cornerstone building block in modern organic synthesis and medicinal chemistry. Its rigid cyclopentane scaffold and defined stereochemistry provide a powerful tool for controlling the three-dimensional structure of peptides and other complex molecules. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine functionality during multi-step syntheses while allowing for mild and efficient deprotection under acidic conditions.[1][2] This guide provides an in-depth exploration of the applications of this versatile compound, complete with detailed, field-proven protocols for its use in peptide coupling and deprotection, aimed at researchers, chemists, and professionals in drug development.

Core Attributes and Physicochemical Properties

Boc-(1S,2S)-Acpc is valued for its unique structural features that enhance reactivity and selectivity in various chemical transformations.[1] The trans relationship between the amine and carboxylic acid groups on the cyclopentane ring is crucial for its conformational influence.

PropertyValueReference
Synonyms (1S,2S)-Boc-Acpc, (1S,2S)-Boc-2-aminocyclopentane carboxylic acid[1]
CAS Number 143679-80-5[1]
Molecular Formula C₁₁H₁₉NO₄[1]
Molecular Weight 229.28 g/mol [1]
Appearance White to off-white solid[1]
Storage Store at 0-8 °C to ensure long-term stability[1]

Foundational Applications in Synthesis

The utility of Boc-(1S,2S)-Acpc stems from its dual nature as both a chiral building block and a peptidomimetic element. Its applications are primarily centered in areas where precise control over molecular architecture is paramount.

Design of Foldamers and Peptidomimetics

The most significant application of Boc-(1S,2S)-Acpc is in the synthesis of "foldamers"—unnatural oligomers that adopt well-defined, predictable secondary structures similar to proteins.[3][4] The conformational rigidity of the cyclopentane ring significantly limits the rotational freedom of the peptide backbone.

  • 12-Helix Formation: Pioneering work has demonstrated that homooligomers of trans-2-aminocyclopentanecarboxylic acid (trans-ACPC) fold into a unique and stable 12-helix structure.[3][5] This helix is defined by a series of 12-membered hydrogen-bonded rings, where the carbonyl oxygen of one residue forms a hydrogen bond with the amide proton three residues down the chain (i ← i+3).[3][6] This predictable folding behavior is a direct consequence of the constrained geometry of the trans-ACPC residue.[3][7]

  • Controlling Peptide Conformation: When incorporated into standard α-peptides, even a single trans-ACPC residue can induce or stabilize helical turns, making it a powerful tool for mimicking protein secondary structures.[6][8][9] This has profound implications for designing peptide-based drugs with enhanced stability against proteolytic degradation and improved receptor binding affinity.[1][5]

G cluster_0 Foldamer Design Principle start Boc-(1S,2S)-Acpc incorporate Incorporate into Peptide Chain start->incorporate constraint Cyclopentane Ring Imposes Backbone Torsional Constraint incorporate->constraint folding Drives Predictable Folding constraint->folding helix Formation of Stable 12-Helix Structure folding->helix

Caption: Logical workflow for using Boc-(1S,2S)-Acpc to control peptide structure.

Synthesis of Bioactive Molecules and Pharmaceuticals

Boc-(1S,2S)-Acpc serves as a key intermediate in the synthesis of various pharmaceuticals.[1][10] Its structure is closely related to the natural antifungal agent (-)-cispentacin, which is (1R,2S)-2-aminocyclopentane-1-carboxylic acid.[11][12] Consequently, the (1S,2S) enantiomer is an ideal starting material for creating stereoisomers and functionalized analogs of cispentacin to explore structure-activity relationships and develop new antifungal agents.[4][13]

Asymmetric Synthesis

As a homochiral molecule, Boc-(1S,2S)-Acpc is a valuable building block in asymmetric synthesis, allowing for the creation of complex target molecules with specific, predetermined stereochemistry.[1][14] It can be used to introduce a chiral cyclopentyl motif or serve as a scaffold upon which other chiral centers are built.

Core Synthetic Protocols

The following sections provide detailed, step-by-step protocols for the two most common transformations involving Boc-(1S,2S)-Acpc: amide bond formation and Boc group removal.

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

This protocol describes a standard and reliable method for coupling Boc-(1S,2S)-Acpc with a primary or secondary amine (e.g., an amino acid ester or the N-terminus of a peptide) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

Causality and Rationale:

  • EDC is a water-soluble carbodiimide that activates the carboxylic acid, forming a highly reactive O-acylisourea intermediate.

  • HOBt is added as a crucial additive. It reacts with the O-acylisourea to form an HOBt-active ester. This intermediate is more stable than the O-acylisourea, which mitigates side reactions (like N-acylurea formation) and suppresses racemization, ensuring the stereochemical integrity of the product.[15][16]

  • Anhydrous Solvent (DMF/DCM): Water would hydrolyze the activated intermediates, quenching the reaction. Anhydrous aprotic polar solvents are therefore essential.

G RCOOH Boc-(1S,2S)-Acpc O_acylisourea [O-Acylisourea Intermediate]* RCOOH->O_acylisourea + EDC EDC EDC->O_acylisourea + HOBt_ester [HOBt Active Ester] O_acylisourea->HOBt_ester + HOBt - EDU HOBt HOBt Amide Amide Product HOBt_ester->Amide + R'-NH₂ - HOBt Amine R'-NH₂ DCU EDU (Byproduct)

Sources

Application Notes and Protocols for the Coupling of (1S,2S)-2-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Constrained Amino Acids in Peptide Science

In the landscape of modern drug discovery and materials science, peptides engineered with non-canonical amino acids have emerged as powerful tools for modulating biological activity and constructing novel molecular architectures. Among these, conformationally constrained amino acids, such as (1S,2S)-2-aminocyclopentanecarboxylic acid (also known as trans-ACPC), are of particular interest. The cyclopentane ring restricts the torsional angles of the peptide backbone, inducing stable secondary structures like helices and turns.[1][2] This pre-organization can lead to peptides with enhanced binding affinity, increased proteolytic stability, and improved pharmacokinetic profiles.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for the efficient coupling of (1S,2S)-2-aminocyclopentanecarboxylic acid into peptide sequences. We will delve into the underlying principles of amide bond formation, strategic selection of coupling reagents, detailed step-by-step protocols, and troubleshooting advice, all grounded in established scientific literature.

Pillar 1: The Chemistry of Amide Bond Formation - A Mechanistic Overview

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine, resulting in the formation of an amide and a molecule of water.[3] In practice, this transformation is not spontaneous and requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.[4][5] This is achieved through the use of coupling reagents, which convert the carboxylate into a more reactive species.[5]

The general mechanism involves two key steps:

  • Activation of the Carboxylic Acid: The coupling reagent reacts with the C-terminal carboxylic acid of the N-protected amino acid to form a highly reactive intermediate. This can be an active ester, a symmetrical anhydride, or an acyl halide, depending on the reagent used.[6][7]

  • Nucleophilic Attack: The N-terminal amine of the incoming amino acid (or peptide) attacks the activated carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses to form the stable amide bond and releases the activating group.[7]

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack & Amide Formation CarboxylicAcid N-Protected (1S,2S)-2-ACPC ActivatedIntermediate Reactive Intermediate (e.g., Active Ester) CarboxylicAcid->ActivatedIntermediate + Coupling Reagent CouplingReagent Coupling Reagent AminoComponent N-Terminal Amine of Coupling Partner TetrahedralIntermediate Tetrahedral Intermediate PeptideBond Dipeptide with (1S,2S)-2-ACPC Byproduct Byproduct

Figure 1: Generalized workflow for the coupling of (1S,2S)-2-aminocyclopentanecarboxylic acid.

Pillar 2: Strategic Considerations for Coupling a Sterically Hindered Amino Acid

The cyclopentyl ring of (1S,2S)-2-aminocyclopentanecarboxylic acid presents a degree of steric hindrance around the reactive centers. This necessitates the careful selection of coupling reagents and conditions to ensure efficient and epimerization-free amide bond formation.

Protecting Group Strategy: An Orthogonal Approach

To prevent unwanted side reactions, such as self-polymerization, the amine and carboxylic acid functionalities of the amino acids must be temporarily masked with protecting groups.[8] An orthogonal protection strategy is highly recommended, allowing for the selective removal of one protecting group without affecting the other.[9][10]

  • N-Terminal Protection: The most common protecting groups for the α-amino group are the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[11]

    • Boc Group: Installed using di-tert-butyl dicarbonate (Boc)₂O and removed with strong acids like trifluoroacetic acid (TFA).[11]

    • Fmoc Group: Installed using Fmoc-OSu or Fmoc-Cl and removed with a mild base, typically a solution of piperidine in an organic solvent.[10] The synthesis of Fmoc-protected (1S,2S)-2-aminocyclopentanecarboxylic acid has been reported.[12][13][14][15]

  • C-Terminal Protection: The carboxylic acid is typically protected as an ester, such as a methyl, ethyl, or benzyl ester, to prevent its participation in the coupling reaction. These are generally stable under the conditions of peptide synthesis and can be removed at the end of the synthesis.

G cluster_N_protection N-Terminal Protection cluster_C_protection C-Terminal Protection Boc Boc Group (Acid-Labile) Fmoc Fmoc Group (Base-Labile) Esters Esters (e.g., Methyl, Ethyl, Benzyl) AminoAcid (1S,2S)-2-Aminocyclopentanecarboxylic Acid AminoAcid->Boc AminoAcid->Fmoc AminoAcid->Esters

Figure 2: Common protecting groups for (1S,2S)-2-aminocyclopentanecarboxylic acid.

Selection of Coupling Reagents and Additives

For sterically demanding couplings, the choice of coupling reagent is critical. While numerous reagents are available, they can be broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.[16]

Reagent Class Examples Mechanism of Action Advantages Considerations
Carbodiimides DCC, DIC, EDCIForms a highly reactive O-acylisourea intermediate.[4]Readily available and cost-effective.Can lead to racemization and the formation of an unreactive N-acylurea byproduct.
Phosphonium Salts PyBOP, BOPForms an active ester with the aid of an additive like HOBt.[7]High coupling efficiency, particularly for hindered amino acids.[17]Byproducts can sometimes be difficult to remove.
Aminium/Uronium Salts HBTU, HATU, HCTU, COMUForms an active ester, often with an incorporated additive moiety (e.g., HOAt in HATU).[17]Very rapid and efficient, considered the gold standard for difficult couplings.[7][17]Can cause guanidinylation of the N-terminal amine if used in excess.[17]

Additives to Suppress Racemization and Enhance Reactivity:

To mitigate the risk of racemization, especially when using carbodiimides, and to increase the rate of coupling, additives are commonly employed. These additives act as activated ester intermediates.

  • 1-Hydroxybenzotriazole (HOBt): A classic additive that reduces racemization.

  • 1-Hydroxy-7-azabenzotriazole (HOAt): More effective than HOBt at suppressing racemization and accelerating the coupling reaction due to anchimeric assistance from the pyridine nitrogen.[17]

  • Oxyma Pure: A non-explosive alternative to HOBt and HOAt that offers high coupling rates with low racemization.[7]

For the coupling of (1S,2S)-2-aminocyclopentanecarboxylic acid, a combination of a carbodiimide like EDCI with an additive like HOBt or the use of a more potent uronium reagent like HATU is recommended.

Pillar 3: Detailed Experimental Protocol

This protocol describes a general procedure for the solution-phase coupling of N-Fmoc-(1S,2S)-2-aminocyclopentanecarboxylic acid to the free amine of a C-terminally protected amino acid or peptide.

Materials and Reagents
  • N-Fmoc-(1S,2S)-2-aminocyclopentanecarboxylic acid

  • C-terminally protected amino acid or peptide (e.g., H-Gly-OMe·HCl)

  • Coupling Reagent: 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)

  • Additive: 1-Hydroxybenzotriazole (HOBt)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Reagents for workup and purification (e.g., ethyl acetate, 1 M HCl, saturated NaHCO₃, saturated NaCl, anhydrous MgSO₄, silica gel for column chromatography)

Step-by-Step Coupling Procedure
  • Preparation of the Reaction Vessel: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add N-Fmoc-(1S,2S)-2-aminocyclopentanecarboxylic acid (1.0 eq).

  • Dissolution: Dissolve the protected amino acid in anhydrous DMF or DCM (concentration typically 0.1-0.5 M).

  • Addition of Amine Component and Base: Add the C-terminally protected amino acid or peptide (1.0-1.2 eq). If the amine component is a hydrochloride salt, add DIPEA or TEA (1.1-1.5 eq) to neutralize the salt and stir for 5-10 minutes.

  • Addition of Coupling Additive: Add HOBt (1.0-1.2 eq) to the reaction mixture and stir until it dissolves.

  • Initiation of Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDCI (1.1-1.3 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base and unreacted amine), saturated NaHCO₃ solution (to remove unreacted carboxylic acid and HOBt), and saturated NaCl solution (brine).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure protected dipeptide.

  • Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

G cluster_setup Reaction Setup cluster_reaction Coupling Reaction cluster_workup Workup & Purification Start Dissolve N-Fmoc-(1S,2S)-2-ACPC in anhydrous solvent AddAmine Add amine component and base (if needed) Start->AddAmine AddHOBt Add HOBt AddAmine->AddHOBt Cool Cool to 0 °C AddHOBt->Cool AddEDCI Add EDCI Cool->AddEDCI Stir Stir at room temperature (4-24 h) AddEDCI->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Dilute Dilute with ethyl acetate Monitor->Dilute Reaction Complete Wash Aqueous washes (acid, base, brine) Dilute->Wash Dry Dry and concentrate Wash->Dry Purify Purify by column chromatography Dry->Purify

Figure 3: Step-by-step workflow for the solution-phase coupling of N-Fmoc-(1S,2S)-2-aminocyclopentanecarboxylic acid.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low Coupling Yield Incomplete reaction due to steric hindrance.- Increase reaction time. - Use a more powerful coupling reagent like HATU or COMU. - Increase the equivalents of coupling reagent and additive.
Moisture in the reaction.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere.
Epimerization of the Amino Acid Over-activation of the carboxylic acid.- Use an additive like HOBt or HOAt. - Avoid prolonged reaction times at elevated temperatures.
Use of a strong base.- Use a hindered base like DIPEA instead of TEA.
Formation of Byproducts N-acylurea formation with carbodiimides.- Add HOBt before the carbodiimide.
Guanidinylation with uronium reagents.- Use a slight excess of the uronium reagent and avoid large excesses.

Conclusion

The successful incorporation of (1S,2S)-2-aminocyclopentanecarboxylic acid into peptide chains is a critical step in the synthesis of conformationally constrained peptides with potentially enhanced therapeutic properties. By understanding the principles of amide bond formation, making informed choices about protecting groups and coupling reagents, and following a robust experimental protocol, researchers can efficiently synthesize these valuable molecules. The methodologies outlined in this guide provide a solid foundation for the exploration of novel peptide-based therapeutics and materials.

References

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8080-8082. [Link]

  • Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605. [Link]

  • Appella, D. H., et al. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 121(11), 2309-2317. [Link]

  • Rudzińska-Szostak, E., et al. (2020). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 85(7), 4881-4889. [Link]

  • Rudzińska-Szostak, E., et al. (2020). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid─A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 85(7), 4881-4889. [Link]

  • ResearchGate. Structure of (1S,2S)-2-aminocyclopentanecarboxylic acid and models of.... [Link]

  • QYAOBIO. Amide Bond Formation in Cyclization. [Link]

  • Semantic Scholar. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. [Link]

  • ACS Publications. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid─A Toolbox for Peptide Foldamer Chemistry. [Link]

  • National Institutes of Health. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. [Link]

  • Luxembourg Bio Technologies. Developments in peptide and amide synthesis. [Link]

  • Wikipedia. Protecting group. [Link]

  • National Institutes of Health. Ester-Mediated Amide Bond Formation Driven by Wet–Dry Cycles: A Possible Path to Polypeptides on the Prebiotic Earth. [Link]

  • YouTube. Amino acids and amide bond formation. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Springer Nature Experiments. Protecting Groups in Peptide Synthesis. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with (1S,2S)-2-Aminocyclopentanecarboxylic Acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (1S,2S)-2-aminocyclopentanecarboxylic Acid HCl. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for common solubility issues encountered during experimentation. By understanding the physicochemical properties of this unique cyclic beta-amino acid, you can optimize your experimental workflow and ensure reliable results.

Understanding the Molecule: A Foundation for Solubility

(1S,2S)-2-aminocyclopentanecarboxylic Acid HCl is a non-proteinogenic amino acid characterized by a cyclopentane ring, which imparts conformational rigidity.[1] As an amino acid, it possesses both a primary amine and a carboxylic acid functional group. The hydrochloride salt form indicates that the primary amine is protonated, enhancing its polarity and, theoretically, its aqueous solubility.

However, like many zwitterionic compounds, its solubility is highly dependent on the pH of the solution. At its isoelectric point (pI), the molecule exists as a neutral zwitterion with both a positive and a negative charge, which can lead to intermolecular interactions and reduced solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of (1S,2S)-2-aminocyclopentanecarboxylic Acid HCl in aqueous solutions?

A1: As a hydrochloride salt, (1S,2S)-2-aminocyclopentanecarboxylic Acid HCl is expected to be soluble in polar solvents like water and ethanol.[2] In practice, it is soluble in water. A published synthesis protocol demonstrates dissolving 34.4 grams of the salt form in 400 mL of water, indicating a solubility of at least 86 mg/mL.[3]

Q2: I'm having trouble dissolving the compound in neutral water or phosphate-buffered saline (PBS). What could be the reason?

Q3: How can I improve the aqueous solubility of (1S,2S)-2-aminocyclopentanecarboxylic Acid HCl?

A3: The most effective method to enhance aqueous solubility is to adjust the pH of the solvent.

  • Acidic Conditions (pH < pI): By lowering the pH (e.g., with dilute HCl), the carboxylic acid group will be protonated, and the molecule will carry a net positive charge, increasing its solubility.

  • Basic Conditions (pH > pI): By raising the pH (e.g., with dilute NaOH), the amino group will be deprotonated, and the molecule will carry a net negative charge, also increasing its solubility.

Q4: What is the solubility of (1S,2S)-2-aminocyclopentanecarboxylic Acid HCl in organic solvents?

A4: While quantitative data is limited, it is generally understood that as a polar compound, (1S,2S)-2-aminocyclopentanecarboxylic Acid HCl has lower solubility in non-polar organic solvents. It is reported to be soluble in ethanol.[2] For other common organic solvents like DMSO and DMF, it is advisable to test solubility on a small scale first. The use of co-solvents may be necessary for certain applications.

Troubleshooting Guide: Step-by-Step Dissolution Protocols

This section provides detailed protocols to address specific solubility challenges you may encounter.

Issue 1: Compound is not dissolving in water or neutral buffer (e.g., PBS) at the desired concentration.

Underlying Cause: The pH of the solution is likely near the isoelectric point (pI) of the amino acid, leading to the formation of the less soluble zwitterion.

Solutions:

Protocol 1: pH Adjustment for Aqueous Solutions

  • Initial Suspension: Add the desired amount of (1S,2S)-2-aminocyclopentanecarboxylic Acid HCl to your aqueous solvent (e.g., water, buffer) and stir to create a suspension.

  • Acidification (Recommended for most applications):

    • Slowly add 1 M HCl dropwise to the suspension while continuously stirring.

    • Monitor the pH of the solution. As the pH decreases, the compound should begin to dissolve.

    • Continue adding acid until the compound is fully dissolved. A final pH of 2-4 is often effective.

  • Alkalinization (Use if acidic pH is incompatible with your experiment):

    • Slowly add 1 M NaOH dropwise to the suspension while continuously stirring.

    • As the pH increases, the compound should start to dissolve.

    • Continue adding base until the compound is fully dissolved. A final pH of 9-11 is typically effective.

  • Final pH Adjustment: Once the compound is dissolved, you can carefully adjust the pH back towards your desired experimental pH with 1 M NaOH or 1 M HCl, respectively. Be aware that the compound may precipitate if the pH gets too close to the pI.

cluster_0 pH and Solubility Relationship Zwitterion Zwitterion (at pI) Low Solubility Anion Anionic Form (pH > pI) High Solubility Zwitterion->Anion Increase pH Cation Cationic Form (pH < pI) High Solubility Cation->Zwitterion Increase pH

Caption: pH-dependent forms of (1S,2S)-2-aminocyclopentanecarboxylic Acid.

Issue 2: Need to prepare a high-concentration stock solution.

Underlying Cause: Achieving high concentrations can be challenging even with pH adjustment due to saturation limits.

Solutions:

Protocol 2: Preparation of a Concentrated Aqueous Stock Solution

This protocol is adapted from a published synthetic procedure.[3]

  • Weighing: Accurately weigh the desired amount of (1S,2S)-2-aminocyclopentanecarboxylic Acid HCl.

  • Initial Dissolution: Add the compound to a volume of high-purity water to achieve a concentration of approximately 86 mg/mL (e.g., 860 mg in 10 mL of water).

  • Heating (Optional): Gently warm the solution to 30-40°C while stirring to aid dissolution. Do not boil.

  • pH Adjustment (if necessary): If the compound does not fully dissolve, follow Protocol 1 to adjust the pH slightly downwards with dilute HCl.

  • Sterilization: If for use in cell culture, sterilize the final solution by filtering through a 0.22 µm syringe filter.

  • Storage: Store the stock solution at 2-8°C or in aliquots at -20°C for long-term storage.

Table 1: Recommended Solvents for Stock Solutions

SolventConcentrationNotes
WaterUp to 86 mg/mLpH adjustment may be required.[3]
EthanolSoluble (qualitative)Test solubility for your desired concentration.[2]
DMSOTest solubilityMay be suitable for some applications, but test on a small scale first.
DMFTest solubilityCan be an effective solvent for amino acids with additives.[5]
Issue 3: The compound needs to be dissolved in an organic solvent for a reaction or assay.

Underlying Cause: The polar nature of the hydrochloride salt limits its solubility in many organic solvents.

Solutions:

Protocol 3: Using Co-solvents and Additives

  • Initial Solvent: Attempt to dissolve the compound in a polar organic solvent such as DMSO or DMF.

  • Co-solvent Addition: If solubility is limited, a co-solvent system can be effective. For example, a mixture of DMF and a small amount of a strong acid (like trifluoroacetic acid) followed by a weak base (like pyridine) can be an effective solvent system for amino acids.[5]

  • Sonication: Gentle sonication in a water bath can help to break up solid particles and enhance dissolution.

  • Small-Scale Testing: Always perform these tests on a small amount of your compound to find the optimal solvent system before dissolving your entire sample.

cluster_1 General Workflow for Solubilization Start Start with Dry Compound Choose_Solvent Choose Initial Solvent (e.g., Water, Buffer) Start->Choose_Solvent Suspend Create Suspension Choose_Solvent->Suspend pH_Adjust Adjust pH (Acidify or Alkalinize) Suspend->pH_Adjust Heat_Sonicate Gentle Heat/Sonication pH_Adjust->Heat_Sonicate Check_Dissolution Fully Dissolved? Heat_Sonicate->Check_Dissolution End Solution Ready Check_Dissolution->End Yes Co_Solvent Try Co-solvent System Check_Dissolution->Co_Solvent No Co_Solvent->Suspend

Caption: A systematic approach to dissolving the compound.

Concluding Remarks

Successfully dissolving (1S,2S)-2-aminocyclopentanecarboxylic Acid HCl hinges on understanding its pH-dependent solubility. For most applications, starting with an aqueous solvent and adjusting the pH will be the most effective strategy. When working with organic solvents, a systematic approach of testing different solvents and co-solvent systems is recommended. Always perform small-scale solubility tests to conserve your valuable compound.

References

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Lelais, G., & Seebach, D. (2004). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 69(15), 5147–5157. [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]

  • ChemBK. (2024). (1S,2R)-2-amino cyclopetanecarboxylic acid hydrochloride. Retrieved from [Link]

  • Kostenko, A. S., & Khavryuchenko, O. V. (2000). An effective organic solvent system for the dissolution of amino acids. Protein and Peptide Letters, 7(4), 237-240. [Link]

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Optimization of reductive amination for 2-aminocyclopentanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of synthesizing 2-aminocyclopentanecarboxylic acid (ACPC) via reductive amination. This technical support center is designed for researchers, scientists, and drug development professionals, providing expert insights, troubleshooting solutions, and detailed protocols to enhance experimental success.

Introduction: The Challenge and Utility of ACPC Synthesis

2-Aminocyclopentanecarboxylic acid (ACPC) isomers are conformationally constrained β-amino acids of significant interest in peptidomimetics and drug design. Their rigid structure allows for the creation of peptides with well-defined secondary structures, such as helices.[1] Reductive amination of 2-oxocyclopentanecarboxylic acid or its esters is a primary route for this synthesis. However, the reaction is fraught with challenges, including low yields, competing side reactions, and difficulties in controlling stereochemistry. This guide provides a systematic approach to overcoming these obstacles.

Troubleshooting Guide: Common Experimental Issues & Solutions

This section addresses specific problems encountered during the reductive amination for ACPC synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the probable causes and how can I improve it?

Low yield is the most common issue, often stemming from several factors. A systematic diagnosis is key.

A. Incomplete Imine/Iminium Ion Formation: The reaction's first step, the formation of the imine intermediate, is a reversible equilibrium.[2] To drive the reaction forward, the water byproduct must be removed.

  • Solution: Perform the reaction with azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene before the reduction step.[1][3][4] This effectively removes water and shifts the equilibrium towards the imine.

B. Premature Reduction of the Starting Ketone: A significant cause of low yield is the reduction of the starting material, 2-oxocyclopentanecarboxylate, to the corresponding hydroxy acid. This occurs when the reducing agent is not selective for the imine over the ketone.

  • Solution: Choose a reductant with high chemoselectivity. While sodium borohydride (NaBH₄) is potent, it can reduce the starting ketone.[5] It is better to either pre-form the imine completely before adding NaBH₄ or, preferably, use a milder, more selective reagent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in a one-pot procedure.[6][7][8] These reagents are significantly more reactive towards the protonated imine (iminium ion) than the ketone at a controlled pH.[6][9]

C. Suboptimal Reducing Conditions: Initial attempts using standard conditions like NaBH₄ in ethanol at room temperature have proven unsuccessful for this specific substrate.[1][3][4]

  • Solution: A proven successful method involves the azeotropic removal of water followed by reduction with NaBH₄ in isobutyric acid.[3][4] This specific combination of reagents and conditions has been shown to drive the reaction to completion.

D. Product Loss During Workup and Purification: The final product can be lost during extraction and crystallization steps, especially if impurities are present.

  • Solution: Crystallization is a critical purification step that can significantly impact yield. For diastereomeric products formed using a chiral auxiliary like α-phenylethylamine, repeated crystallizations from a suitable solvent (e.g., acetonitrile) are often necessary to isolate a single, pure stereoisomer.[3] Significant deviations in yield can occur if the crude material requires prolonged heating to dissolve, which can be an indication of impurities.[4]

Troubleshooting Summary Table
Problem Probable Cause(s) Recommended Solution(s)
Low Yield Incomplete imine formation due to water byproduct.Use azeotropic distillation (e.g., with toluene) to remove water before reduction.[3][4]
Reduction of starting ketone instead of the imine.Use a selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[7][8] If using NaBH₄, ensure imine formation is complete before its addition.[5]
Ineffective reducing agent/solvent combination.Avoid standard NaBH₄/EtOH conditions. A proven method is NaBH₄ in isobutyric acid after azeotropic drying.[1][3]
Product loss during purification.Optimize crystallization procedures. Multiple recrystallizations may be needed for high diastereomeric purity.[3]
Q2: The diastereoselectivity of my reaction is poor. How can I control the stereochemistry?

Controlling the cis/trans stereochemistry is crucial for the final application of ACPC.

A. Understanding the Thermodynamic Equilibrium: The kinetic product of the reduction is often the cis-isomer. However, this can be epimerized to the more thermodynamically stable trans-isomer.

  • Solution: After the reductive amination step, treat the crude amino ester product with a base such as sodium ethoxide (EtONa) in ethanol.[3][4] Allowing the reaction to proceed overnight at a controlled temperature (e.g., 30–35 °C) can effectively shift the diastereomeric ratio in favor of the desired trans-isomer.[4]

B. Use of Chiral Auxiliaries: To synthesize specific enantiomers, a chiral amine can be used as an auxiliary.

  • Solution: Employ a chiral amine, such as (S)- or (R)-α-phenylethylamine, in the reductive amination step.[3][4] This creates a pair of diastereomers that can often be separated by crystallization of their salts (e.g., hydrochloride or hydrobromide salts).[1][3] This strategy, combined with epimerization, provides access to all four stereoisomers of ACPC.[4]

Q3: I'm observing an unexpected lactam byproduct. Why is this happening and how can I avoid it?

Lactam formation is a common intramolecular side reaction.

A. Cause of Lactam Formation: This occurs when the newly formed amino group attacks the carboxylate (or ester) group on the same molecule, leading to cyclization. This is particularly favored under conditions that promote amide bond formation.[10][11]

  • Solution:

    • Protect the Carboxylic Acid: Perform the reductive amination on the ethyl ester of 2-oxocyclopentanecarboxylic acid, as is standard practice.[1][3][4] The ester is less reactive towards nucleophilic attack by the amine than a free carboxylic acid under these conditions.

    • Control Temperature: Avoid excessive heat during the reaction and workup, as high temperatures can promote intramolecular cyclization.

    • Delayed Hydrolysis: Keep the carboxyl group protected as an ester until the final step of the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for this reductive amination?

The reaction proceeds in two main stages:

  • Imine/Iminium Formation: The amine (e.g., ammonia or a primary amine) acts as a nucleophile, attacking the carbonyl carbon of the 2-oxocyclopentanecarboxylate. This forms a hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal dehydrates to form an imine, which is in equilibrium with its protonated form, the iminium ion.[2][6]

  • Hydride Reduction: A hydride-based reducing agent (e.g., NaBH(OAc)₃) delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N bond to a C-N single bond and yielding the final amine product.[2]

G cluster_0 Stage 1: Imine Formation cluster_1 Stage 2: Reduction Ketone 2-Oxocyclopentane Carboxylate Amine Amine (R-NH2) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine->Hemiaminal Imine Imine/Iminium Ion Hemiaminal->Imine - H2O (Azeotropic Distillation) Product 2-Aminocyclopentane Carboxylic Acid Ester Imine->Product + Reductant Reductant Hydride Reductant (e.g., NaBH(OAc)3) Reductant->Product

Caption: General workflow for the two-stage reductive amination process.

Q2: Which reducing agent is best for this reaction: NaBH₄, NaBH₃CN, or NaBH(OAc)₃?

The choice of reducing agent is critical for achieving high selectivity and yield, while also considering safety.[8]

Reducing Agent Selectivity Pros Cons Best For...
Sodium Borohydride (NaBH₄) Low (Reduces ketones and imines)Inexpensive, powerful.[8]Lacks selectivity, requiring a two-step procedure.[5][8] Can give poor results if not used under optimized conditions.[1][3]A two-step approach where the imine is fully formed and isolated before reduction.[5]
Sodium Cyanoborohydride (NaBH₃CN) High (Reduces iminium ions > ketones)Excellent selectivity allows for one-pot reactions. Stable in mildly acidic conditions (pH 5-7).[2][6][12]Highly toxic (generates HCN gas in strong acid).[8] Use requires careful handling and waste disposal.One-pot reactions where toxicity can be safely managed. It was previously common for this synthesis but is often avoided in scale-up.[1][3]
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) Very High (Reduces imines/iminiums >> ketones)Mild, highly selective, and less toxic alternative to NaBH₃CN.[7][8] Effective for a wide range of substrates.[2]Water-sensitive; reactions are typically run in anhydrous non-protic solvents like DCE or THF.[5][7]Often the preferred reagent for one-pot procedures due to its high selectivity and improved safety profile.[8]
Q3: How critical is pH control during the reaction?

pH control is essential for success. The reaction requires a delicate balance:

  • Too Acidic (pH < 4): The amine starting material becomes fully protonated to its non-nucleophilic ammonium salt, shutting down the initial imine formation step.[6]

  • Too Basic (pH > 8): The formation of the iminium ion, which is the species most readily reduced by selective agents like NaBH₃CN, is suppressed.[9][12]

  • Just Right (pH ≈ 5-7): This range represents the optimal compromise. It is acidic enough to catalyze imine formation and ensure the presence of the reactive iminium ion, but not so acidic as to deactivate the amine nucleophile.[6][13]

Caption: The critical role of pH in balancing reaction components.

Reference Experimental Protocol

This protocol is adapted from a scalable synthesis of all four stereoisomers of ACPC and is intended for the synthesis of a single trans-ACPC stereoisomer.[3][4]

Objective: Synthesis of Ethyl (1S,2S)-2-aminocyclopentanecarboxylate from Ethyl 2-oxocyclopentanecarboxylate.

Materials:

  • Ethyl 2-oxocyclopentanecarboxylate

  • (S)-α-phenylethylamine

  • Toluene

  • Isobutyric acid

  • Sodium borohydride (NaBH₄)

  • Sodium ethoxide (EtONa)

  • Absolute Ethanol

  • Hydrobromic acid (HBr)

  • Acetonitrile

Step-by-Step Procedure:

  • Imine Formation (Azeotropic Distillation):

    • In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, dissolve ethyl 2-oxocyclopentanecarboxylate (1.0 equiv) in toluene.

    • Add isobutyric acid (1.1 equiv) and (S)-α-phenylethylamine (1.08 equiv).[4]

    • Heat the mixture in an oil bath at 70 °C for 2 hours.

    • Increase the temperature to distill off approximately half the toluene, ensuring azeotropic removal of water.[4] Cool the remaining mixture.

  • Reduction:

    • To the cooled residue from Step 1, slowly add a solution of NaBH₄ (2.0 equiv) in isobutyric acid. Caution: Hydrogen gas evolution.

    • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Workup & Epimerization to trans-isomer:

    • Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • To the crude amino ester, add a solution of sodium ethoxide in absolute ethanol.[3][4]

    • Stir the mixture overnight at 30-35 °C to drive the epimerization to the more stable trans-diastereomer.[4]

  • Purification (Crystallization):

    • Neutralize the mixture from Step 3 and concentrate.

    • Dissolve the residue in a suitable solvent and treat with HBr to form the hydrobromide salt.

    • Perform repeated crystallizations of the salt from acetonitrile until the desired purity is achieved.[3] The product, (S,S,S)-2•HBr, should be obtained as colorless needle crystals.[3]

  • Final Deprotection (Not Detailed Here):

    • The α-phenylethyl group can be removed via hydrogenolysis (e.g., H₂, Pd/C), and the ethyl ester can be hydrolyzed (e.g., with HCl) to yield the final (1S,2S)-2-aminocyclopentanecarboxylic acid.[3][4]

References

  • Grzech, M., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 89(7), 4760–4767. [Link]

  • Grzech, M., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. National Institutes of Health. [Link]

  • Borch, R. F., et al. (1971). The Borch Reaction. Chem-Station Int. Ed. [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

  • Ogo, S., et al. (2004). pH-Dependent Chemoselective Synthesis of α-Amino Acids. Reductive Amination of α-Keto Acids with Ammonia Catalyzed by Acid-Stable Iridium Hydride Complexes in Water. Journal of the American Chemical Society, 126(48), 15782–15789. [Link]

  • ResearchGate. (n.d.). Rates lg k 2,rel for keto acid reduction and reductive amination. ResearchGate. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. Organic-Chemistry.org. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • ResearchGate. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. ResearchGate. [Link]

  • Gellman, S. H., et al. (2004). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. PubMed. [Link]

  • Reddit. (2025). Question about reductive amination reaction procedure. Reddit. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination. ResearchGate. [Link]

  • Denton, R. M., et al. (2020). A practical catalytic reductive amination of carboxylic acids. National Institutes of Health. [Link]

  • Myers, A. (n.d.). Chem 115 Lecture Notes. Harvard University. [Link]

  • ResearchGate. (n.d.). Synthesis of Lactams by Reductive Amination of Carbonyl Derivatives with ω-Amino Fatty Acids under Hydrosilylation Conditions. ResearchGate. [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit. [Link]

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  • ResearchGate. (2025). Direct and Indirect Reductive Amination of Aldehydes and Ketones with Solid Acid Activated Sodium Borohydride under Solvent-Free Conditions. ResearchGate. [Link]

  • Organic Chemistry Portal. (2023). One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. Organic Chemistry Portal. [Link]

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Technical Support Center: Stereochemical Integrity in the Hydrolysis of (1S,2S)-2-Aminocyclopentanecarboxylic Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) concerning a critical step in the synthesis of many pharmaceutical intermediates: the hydrolysis of (1S,2S)-2-aminocyclopentanecarboxylic esters. Our goal is to equip you with the knowledge to prevent epimerization and ensure the stereochemical purity of your final product.

Introduction: The Challenge of Epimerization

(1S,2S)-2-Aminocyclopentanecarboxylic acid is a valuable chiral building block. However, the hydrolysis of its ester precursors presents a significant challenge: the risk of epimerization at the α-carbon (C2), which is adjacent to the ester carbonyl. This process can lead to the formation of the undesired (1S,2R) diastereomer, compromising the purity and efficacy of the final active pharmaceutical ingredient (API). This guide will delve into the mechanisms of epimerization and provide actionable strategies to maintain stereochemical integrity.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of (1S,2S)-2-aminocyclopentanecarboxylic esters?

A1: Epimerization is a chemical process where the configuration of only one of several chiral centers in a molecule is inverted.[1][2] In the case of (1S,2S)-2-aminocyclopentanecarboxylic esters, epimerization typically occurs at the α-carbon (the carbon atom attached to both the amino group and the ester group). This converts the desired (1S,2S) isomer into the undesired (1S,2R) diastereomer. This unwanted side reaction can significantly impact the biological activity and overall quality of the final product.[1]

Q2: What is the primary mechanism of epimerization during hydrolysis?

A2: The primary mechanism involves the deprotonation of the α-proton by a base, leading to the formation of a planar enolate intermediate.[1][3] This intermediate is achiral at the C2 position. Subsequent reprotonation can occur from either face of the enolate, leading to a mixture of the original (1S,2S) stereoisomer and the epimerized (1S,2R) product. While base-catalyzed hydrolysis is more prone to this mechanism, acidic conditions, especially at elevated temperatures, can also facilitate epimerization, albeit typically to a lesser extent.[4][5]

Below is a diagram illustrating the base-catalyzed epimerization mechanism.

Caption: Base-catalyzed epimerization mechanism.

Q3: Which hydrolysis conditions are more likely to cause epimerization: acidic or basic?

A3: Basic hydrolysis conditions are significantly more likely to cause epimerization.[6] Strong bases like sodium hydroxide or potassium hydroxide readily abstract the acidic α-proton, facilitating the formation of the planar enolate intermediate.[4][5] While acidic hydrolysis is generally safer in terms of preserving stereochemistry, high temperatures during acid-catalyzed hydrolysis can still lead to epimerization.[4][5]

Q4: How can I detect and quantify the extent of epimerization?

A4: Several analytical techniques can be employed:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. Using a suitable chiral stationary phase (CSP), the (1S,2S) and (1S,2R) diastereomers can be separated and quantified.[7][8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR (¹H or ¹³C) can distinguish between diastereomers.[4][11][12] Specific proton or carbon signals will appear at different chemical shifts for each isomer, allowing for their ratio to be determined by integration.

  • Gas Chromatography (GC) on a Chiral Column: After appropriate derivatization, GC can also be used to separate and quantify the stereoisomers.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify and quantify the isomers, especially when coupled with a chiral separation method.[13][14][15]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem 1: Significant formation of the (1S,2R) diastereomer is detected after basic hydrolysis.
Potential Cause Explanation Recommended Solution
Strong Base Strong bases like NaOH or LiOH readily abstract the α-proton, promoting enolization and subsequent epimerization.[6][16]Switch to a milder base such as potassium bicarbonate (KHCO₃) or consider enzymatic hydrolysis. If a strong base is necessary, proceed at the lowest possible temperature.
Elevated Temperature Higher temperatures increase the rate of both hydrolysis and epimerization.[17][18][19][20] The rate of epimerization often increases more significantly with temperature than the rate of hydrolysis.Perform the hydrolysis at a lower temperature (e.g., 0-5 °C or even sub-zero temperatures if the reaction kinetics allow). Monitor the reaction closely to avoid unnecessarily long reaction times.
Prolonged Reaction Time The longer the ester is exposed to basic conditions, the greater the opportunity for epimerization to occur.Optimize the reaction time by monitoring the disappearance of the starting material using TLC or HPLC. Quench the reaction as soon as the hydrolysis is complete.
Solvent Choice Polar aprotic solvents like DMF can increase the rate of epimerization.[21]If possible, use polar protic solvents like water or alcohols, which can help to protonate the enolate and may suppress epimerization to some extent.
Problem 2: Epimerization is observed even under acidic hydrolysis conditions.
Potential Cause Explanation Recommended Solution
High Temperature Even with acid catalysis, high temperatures can provide sufficient energy to overcome the activation barrier for enolization and epimerization.[4][5]Control the reaction temperature carefully. For the trans-isomer of 2-aminocyclopentanecarboxylic acid esters, it is recommended to keep the temperature below 80°C. For the cis-isomer, the temperature should be maintained below 70°C to avoid epimerization.[4][5]
Strongly Acidic Conditions While less common than with bases, highly concentrated strong acids at elevated temperatures can still promote epimerization.Use the minimum concentration of acid required to catalyze the reaction effectively. Consider using a weaker acid if feasible.

Recommended Protocols for Minimizing Epimerization

Protocol 1: Acid-Catalyzed Hydrolysis (Preferred Method)

This method is generally recommended for hydrolyzing (1S,2S)-2-aminocyclopentanecarboxylic esters while preserving stereochemical integrity.[4][5]

Step-by-Step Methodology:

  • Dissolve the (1S,2S)-2-aminocyclopentanecarboxylic ester hydrobromide or hydrochloride salt in 10% aqueous hydrochloric acid.

  • Heat the mixture in an oil bath, carefully maintaining the temperature at 60°C.[5]

  • Monitor the reaction progress by TLC or HPLC (typically complete within 12 hours).

  • Once the reaction is complete, evaporate the solvent under vacuum to dryness.

  • Wash the solid residue with ice-cold acetone to obtain the amino acid salt.

G A Dissolve Ester Salt in 10% HCl B Heat at 60°C A->B C Monitor Progress (TLC/HPLC) B->C D Evaporate Solvent C->D Reaction Complete E Wash with Cold Acetone D->E F Pure (1S,2S)-Amino Acid Salt E->F

Caption: Workflow for Acid-Catalyzed Hydrolysis.

Protocol 2: Enzymatic Hydrolysis

Enzymatic methods can offer excellent stereoselectivity, completely avoiding epimerization. Lipases, such as Candida antarctica lipase B (CALB), have been shown to be effective for the hydrolysis of related carbocyclic β-amino esters.[22]

General Considerations for Developing an Enzymatic Protocol:

  • Enzyme Screening: Screen a panel of lipases and esterases to identify an enzyme with high activity and selectivity for your specific substrate.

  • Immobilization: Use an immobilized enzyme for easier recovery and reuse.

  • pH and Temperature Control: Maintain the optimal pH and temperature for the chosen enzyme to ensure its stability and activity.

  • Solvent System: The reaction can often be performed in aqueous buffers or biphasic systems.

References

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  • Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. (n.d.). Organic Chemistry Portal. [Link]

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Technical Support Center: Purification Strategies for (1S,2S)-2-Aminocyclopentanecarboxylic Acid Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-aminocyclopentanecarboxylic acid (ACPC) stereoisomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the separation of these valuable chiral building blocks. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to overcome challenges in your purification workflows.

The stereoisomers of 2-aminocyclopentanecarboxylic acid are crucial components in the development of peptide foldamers and other biologically active molecules.[1][2] Achieving high enantiomeric and diastereomeric purity is paramount for their application. This guide addresses the most common and effective purification strategies: diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Diastereomeric Salt Crystallization

Diastereomeric salt crystallization is a classical and often scalable method for resolving enantiomers.[3] It involves reacting a racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated based on differences in their solubility.

Q1: How do I select the appropriate chiral resolving agent for my ACPC racemate?

A1: The selection of a resolving agent is crucial and often empirical. For amino acids like ACPC, acidic resolving agents are typically used.

  • Common Choices: Tartaric acid derivatives, such as dibenzoyl-L-tartaric acid (DBTA) or di-p-toluoyl-L-tartaric acid (DTTA), are frequently effective for resolving racemic amines.[1][2]

  • Screening: It is highly recommended to perform a small-scale screening with a variety of resolving agents to identify the one that provides the best-forming crystals and the highest diastereomeric excess (d.e.).

  • Causality: The principle behind this technique is the formation of two diastereomeric salts with different physical properties, most importantly, solubility in a given solvent system. The difference in the crystal lattice energy of the two diastereomeric salts dictates the efficiency of the separation.[4]

Troubleshooting Guide: Diastereomeric Salt Crystallization

Issue Potential Cause Recommended Solution
No crystallization occurs. - Inappropriate solvent system.- Supersaturation not reached.- Screen a variety of solvents with different polarities.- Try solvent/anti-solvent combinations.- Concentrate the solution slowly.- Introduce a seed crystal if available.[3]
Both diastereomers co-crystallize. - Similar solubilities of the diastereomeric salts.- Formation of a solid solution.- Optimize the solvent system; sometimes a small change in solvent composition can significantly alter solubilities.[4]- Vary the temperature of crystallization.- Consider a different resolving agent.
Low diastereomeric excess (d.e.) in the crystallized salt. - Incomplete resolution.- Entrapment of the more soluble diastereomer.- Perform multiple recrystallizations to enhance purity.- Optimize the crystallization rate; slower cooling often yields purer crystals.- Ensure the stoichiometry of the resolving agent is correct.
Difficulty recovering the free amino acid from the salt. - Incomplete decomposition of the salt.- Loss of product during workup.- Ensure complete neutralization with a suitable acid or base to break the salt.- Optimize the extraction procedure, including the choice of organic solvent and pH adjustments. A partial loss of debenzylated cis-amino ester during recovery from dibenzoyl tartaric salt has been previously observed.[1][2]
Experimental Protocol: Resolution of cis-ACPC Ethyl Ester with Dibenzoyl-L-Tartaric Acid

This protocol is adapted from methodologies described for the scalable synthesis of ACPC stereoisomers.[1][2]

  • Salt Formation: Dissolve the racemic cis-2-aminocyclopentanecarboxylic acid ethyl ester in a suitable solvent (e.g., ethanol or ethyl acetate). Add an equimolar amount of dibenzoyl-L-tartaric acid.

  • Crystallization: Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature. Further cooling in an ice bath may be necessary to maximize crystal yield.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Analysis: Determine the diastereomeric excess of the crystalline salt using NMR or chiral HPLC.

  • Liberation of the Free Amine: Suspend the diastereomeric salt in a biphasic system (e.g., ethyl acetate and water). Add a base (e.g., 1M NaOH) to neutralize the tartaric acid and liberate the free amino ester into the organic phase. Separate the layers and wash the organic phase with brine.

  • Final Product: Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amino ester.

Part 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[5] Lipases are commonly employed for the resolution of amino acid esters and amides.[6][7]

Q2: Which enzyme should I choose for the kinetic resolution of ACPC derivatives?

A2: Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, is a highly effective and versatile enzyme for the kinetic resolution of a wide range of chiral compounds, including cyclic amino acid derivatives.[5][7] Other lipases, such as from Pseudomonas cepacia, can also be effective but may show different enantioselectivities.[7] A screening of different lipases is advisable for a new substrate.

Q3: My enzymatic resolution is slow or incomplete. How can I optimize the reaction?

A3: Several factors can influence the efficiency of an enzymatic resolution:

  • Solvent: The choice of organic solvent is critical. Aprotic solvents like tert-butyl methyl ether (TBME) or tetrahydrofuran (THF) are often good choices.[7]

  • Acyl Donor (for acylation reactions): For the resolution of amines, an acyl donor is required. Simple esters like ethyl acetate or activated esters can be used.

  • Temperature: Enzyme activity is temperature-dependent. Typically, reactions are run between 30-50°C.

  • Enzyme Loading: Increasing the amount of enzyme can increase the reaction rate.

  • Water Content: For hydrolysis reactions, the presence of water is necessary. For acylation in organic solvents, a minimal amount of water is required for enzyme activity.

Troubleshooting Guide: Enzymatic Kinetic Resolution
Issue Potential Cause Recommended Solution
Low enantioselectivity (low E-value). - Suboptimal enzyme choice.- Inappropriate reaction conditions.- Screen different lipases (e.g., CAL-B, CAL-A, Pseudomonas cepacia lipase).[7]- Optimize the solvent, temperature, and acyl donor.
Reaction stops before 50% conversion. - Enzyme inhibition or deactivation.- Reversibility of the reaction.- Check for product inhibition.- Use an irreversible acyl donor (e.g., vinyl acetate).- Ensure the enzyme is not denatured by high temperatures or extreme pH.
Difficulty separating the product from the unreacted starting material. - Similar physical properties.- The product (e.g., an acylated amine) will have different polarity from the starting amine. Utilize column chromatography for separation.
Workflow for Enzymatic Kinetic Resolution

EKR_Workflow Racemic_ACPC Racemic ACPC Derivative (e.g., ester or amide) Reaction Enzymatic Reaction Racemic_ACPC->Reaction Enzyme Enzyme (e.g., CAL-B) + Acyl Donor/Water Enzyme->Reaction Separation Separation (e.g., Chromatography) Reaction->Separation Product1 Product (One Enantiomer, modified) Separation->Product1 Product2 Unreacted Starting Material (Other Enantiomer) Separation->Product2

Caption: Workflow for Enzymatic Kinetic Resolution of ACPC Derivatives.

Part 3: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[8]

Q4: How do I choose the right chiral stationary phase (CSP) for ACPC stereoisomers?

A4: The selection of a CSP is based on the functional groups present in the analyte. For amino acids like ACPC, several types of CSPs can be effective:

  • Macrocyclic Glycopeptide Phases (e.g., Teicoplanin-based, CHIROBIOTIC T): These are very versatile and can separate a wide range of molecules, including underivatized amino acids, in reversed-phase, polar organic, or normal-phase modes.[9][10]

  • Polysaccharide-based Phases (e.g., cellulose or amylose derivatives): These are broadly applicable CSPs and are often the first choice for screening.[11][12]

  • Crown Ether Phases: These are specifically designed for the separation of primary amines.

A systematic screening approach on different CSPs is the most effective strategy to find the optimal column.[13]

Q5: I have poor resolution on my chiral column. What can I do to improve it?

A5: Optimizing the mobile phase is key to improving chiral separations:

  • Mobile Phase Composition: Small changes in the ratio of the organic modifier (e.g., isopropanol, ethanol in normal phase; acetonitrile, methanol in reversed phase) can have a significant impact on selectivity.[12]

  • Additives: For basic compounds like ACPC, adding a basic modifier (e.g., diethylamine) in normal phase can improve peak shape and resolution. For acidic compounds or in reversed phase, an acidic modifier (e.g., trifluoroacetic acid, formic acid) is often used.[13]

  • Temperature: Column temperature affects the thermodynamics of the chiral recognition process. Varying the temperature can sometimes improve or even invert the elution order.

  • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, at the cost of longer analysis times.

Troubleshooting Guide: Chiral HPLC
Issue Potential Cause Recommended Solution
No separation. - Inappropriate CSP.- Suboptimal mobile phase.- Screen different types of CSPs (polysaccharide, macrocyclic glycopeptide).[8]- Systematically vary the mobile phase composition and additives.
Poor peak shape (tailing or fronting). - Secondary interactions with the silica support.- Overloading of the column.- Add a mobile phase modifier (e.g., diethylamine for a basic analyte).[13]- Inject a smaller sample volume or a more dilute sample.
Irreproducible retention times. - Column not equilibrated.- Changes in mobile phase composition or temperature.- Ensure the column is fully equilibrated with the mobile phase before each run.- Use a column thermostat to maintain a constant temperature.
"Additive memory effect". - Residual additives from previous runs altering the stationary phase surface.- Dedicate columns to specific mobile phase types (e.g., with acidic or basic additives).- Implement a rigorous column washing protocol between methods.[14]
Logical Flow for Chiral Method Development

Chiral_Method_Dev Start Start: Racemic ACPC Mixture Screen_CSP Screen Chiral Stationary Phases (Polysaccharide, Macrocyclic Glycopeptide, etc.) Start->Screen_CSP Select_Best_CSP Identify Promising CSP(s) Screen_CSP->Select_Best_CSP Optimize_MP Optimize Mobile Phase (Solvent ratio, Additives) Select_Best_CSP->Optimize_MP Partial or no separation Final_Method Final Analytical or Preparative Method Select_Best_CSP->Final_Method Good separation Optimize_Conditions Optimize Other Conditions (Temperature, Flow Rate) Optimize_MP->Optimize_Conditions Optimize_Conditions->Final_Method

Caption: A systematic approach to chiral HPLC method development.

By understanding the principles behind these purification strategies and systematically troubleshooting common issues, researchers can confidently and efficiently obtain the high-purity (1S,2S)-2-aminocyclopentanecarboxylic acid and its stereoisomers required for their advanced research and development projects.

References
  • Kovalenko, V., Rudzińska-Szostak, E., Slepokura, K., & Berlicki, Ł. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 89(7), 4760–4767. Available from: [Link]

  • Kovalenko, V., Rudzińska-Szostak, E., Slepokura, K., & Berlicki, Ł. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 89(7), 4760-4767. Available from: [Link]

  • Konishi, M., Nishio, M., Saitoh, K., Miyaki, T., Oki, T., & Kawaguchi, H. (1989). Cispentacin, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure. The Journal of Antibiotics, 42(12), 1749–1755. Available from: [Link]

  • Forró, E., & Fülöp, F. (2023). Enzymatic kinetic resolution of ethyl cis 2-aminocyclohexanecarboxylate 8. Molecules. Available from: [Link]

  • Fitz, M., et al. (2006). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Tetrahedron: Asymmetry, 17(7), 1129-1134. Available from: [Link]

  • Kovalenko, V., Rudzińska-Szostak, E., Slepokura, K., & Berlicki, Ł. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. ResearchGate. Available from: [Link]

  • Forgó, P., & Fülöp, F. (2003). A new access route to functionalized cispentacins from norbornene β-amino acids. Amino Acids, 24(3), 269–275. Available from: [Link]

  • Johnstone, T. C., Suntharalingam, K., & Lippard, S. J. (2016). Synthetic Methods for the Preparation of Platinum Anticancer Complexes. Anticancer Research, 36(11), 5663-5674. Available from: [Link]

  • Appella, D. H., et al. (2002). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. Journal of the American Chemical Society, 124(42), 12447–12452. Available from: [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from: [Link]

  • Sharma, S. D., & Misra, S. (2007). Chiral Separation of Amino Acid Enantiomers. In Thin Layer Chromatography in Chiral Separations and Analysis. CRC Press. Available from: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from: [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 15(5), 294-301. Available from: [Link]

  • Péter, A., et al. (2008). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. Chromatographia, 67(S1), 101-108. Available from: [Link]

  • de Souza, J. S., et al. (2018). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistryOpen, 7(10), 785–792. Available from: [Link]

  • Fernandes, C., Pereira, E., Faure, S., & Aitken, D. J. (2009). Expedient preparation of all isomers of 2-aminocyclobutanecarboxylic acid in enantiomerically pure form. The Journal of Organic Chemistry, 74(8), 3217–3220. Available from: [Link]

  • Nagaj, J., et al. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Catalysts, 10(11), 1279. Available from: [Link]

  • George, S. (2020, May 20). Trouble with chiral separations. Chromatography Today. Available from: [Link]

  • Ilisz, I., Aranyi, A., & Péter, A. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 204, 114251. Available from: [Link]

  • Regalado, E. L. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available from: [Link]

  • Schreier, M., et al. (2018). Three Steps, Two Enzymes, One Pot, but a Multitude of Nanocompartments: Combined Cycles of Kinetic Resolutions and Re-racemization with Incompatible Biocatalysts. ACS Catalysis, 8(11), 10353–10362. Available from: [Link]

  • Li, T. (2014). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. Available from: [Link]

  • Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia. Available from: [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2014). State of the Art in Crystallization-Induced Diastereomer Transformations. Chirality, 26(11), 700-711. Available from: [Link]

  • Appella, D. H., et al. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 121(42), 9879–9886. Available from: [Link]

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Technical Support Center: Challenges in the Crystallization of 2-Aminocyclopentanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 2-aminocyclopentanecarboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. Drawing upon established principles of amino acid and amine hydrochloride crystallization, this document provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to enhance your experimental success.

Introduction to Crystallization Challenges

2-Aminocyclopentanecarboxylic acid hydrochloride, a cyclic β-amino acid, is a valuable building block in peptide foldamer chemistry.[1] However, its crystallization can be a significant hurdle in its synthesis and purification. Reports in the literature indicate instances where crystallization of the hydrochloride salt did not occur under certain experimental conditions, necessitating alternative strategies such as the formation of the hydrobromide salt to achieve crystallinity.[2][3] The challenges in crystallizing this molecule can be attributed to a combination of factors including its stereochemistry (cis/trans isomers), solubility profile, and the inherent difficulties associated with crystallizing amino acid salts.[1][2]

This guide will systematically address these challenges, providing a logical framework for troubleshooting and optimizing your crystallization process.

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of 2-aminocyclopentanecarboxylic acid hydrochloride in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My 2-aminocyclopentanecarboxylic acid hydrochloride fails to crystallize and remains as a clear solution. What should I do?

Potential Causes and Solutions:

  • Undersaturation: The concentration of the compound in the solvent may be below the saturation point.

    • Solution: Slowly evaporate the solvent to increase the concentration. If using a mixed solvent system, you can also add an anti-solvent to decrease the solubility of the compound.[4]

  • Inhibition of Nucleation: The formation of initial crystal nuclei is a critical step that can be kinetically hindered.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solution level. This can create microscopic imperfections that serve as nucleation sites.[5]

    • Solution 2: Seeding: If you have a small amount of crystalline material from a previous batch, add a single seed crystal to the solution to induce crystallization.

  • Inappropriate Solvent System: The chosen solvent may be too good a solvent for the hydrochloride salt.

    • Solution: Experiment with different solvents or solvent mixtures. For amino acid hydrochlorides, polar protic solvents like ethanol or methanol, or mixtures with less polar anti-solvents like acetone or diethyl ether, can be effective.[6][7] Consider performing a systematic solvent screening.

Question 2: An oil has formed instead of crystals. How can I fix this?

Potential Causes and Solutions:

  • High Supersaturation and/or Rapid Cooling: The solution may be too concentrated, or the cooling rate may be too fast, causing the compound to separate as a liquid phase (oiling out) before it has time to form an ordered crystal lattice.[4]

    • Solution 1: Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to slightly reduce the saturation level. Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath.[5] Insulating the flask can help slow down the cooling process.[4]

    • Solution 2: Change Solvent System: Oiling out can be solvent-dependent. Try a different solvent system where the compound's solubility is lower at elevated temperatures.

  • Presence of Impurities: Impurities can disrupt the crystallization process and promote oiling out.

    • Solution: If impurities are suspected, consider an additional purification step before crystallization, such as charcoal treatment to remove colored impurities.[5]

Question 3: The crystallization yield is very low. How can I improve it?

Potential Causes and Solutions:

  • Excessive Solvent: Using too much solvent will result in a significant portion of the compound remaining in the mother liquor.[5]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the compound. After filtration, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again.[5]

  • Incomplete Precipitation: The cooling process might not be sufficient to precipitate the majority of the compound.

    • Solution: After initial cooling to room temperature, place the crystallization vessel in an ice bath or refrigerator to maximize crystal formation.[6] Be mindful that rapid cooling can lead to smaller, less pure crystals.

Question 4: The crystals are very fine needles or an amorphous powder, not suitable for further applications. How can I obtain larger, well-defined crystals?

Potential Causes and Solutions:

  • Rapid Crystallization: Fast crystal growth often leads to smaller, less perfect crystals.[5]

    • Solution 1: Slow Down Cooling: As mentioned previously, a slower cooling rate allows for more orderly crystal growth.[4]

    • Solution 2: Reduce Supersaturation: Use a slightly larger volume of solvent than the minimum required for dissolution at high temperature. This will slow down the onset and rate of crystallization.[5]

    • Solution 3: Vapor Diffusion: For growing high-quality single crystals, consider a vapor diffusion setup. Dissolve the compound in a good solvent and place it in a sealed container with a vial of an anti-solvent. The slow diffusion of the anti-solvent vapor into the solution will gradually induce crystallization.[4]

  • Solvent Effects: The choice of solvent can significantly influence crystal morphology.[8]

    • Solution: Experiment with different solvents. Some solvents may favor the growth of specific crystal faces, leading to different crystal habits (e.g., plates vs. needles).[9]

Frequently Asked Questions (FAQs)

Q1: What is the role of pH in the crystallization of 2-aminocyclopentanecarboxylic acid hydrochloride?

A1: The pH of the crystallization medium is a critical parameter for amino acids and their salts.[10] Since 2-aminocyclopentanecarboxylic acid is an amino acid, its solubility is highly pH-dependent.[11][12] As a hydrochloride salt, the solution will be acidic. It is crucial to maintain an acidic pH to ensure the amino group remains protonated as the hydrochloride salt. A shift towards a neutral or basic pH would deprotonate the amine, leading to the free amino acid, which has different solubility properties and may not crystallize under the same conditions.[13]

Q2: Are there different crystalline forms (polymorphs) of 2-aminocyclopentanecarboxylic acid hydrochloride known?

A2: While the search results do not explicitly mention characterized polymorphs for 2-aminocyclopentanecarboxylic acid hydrochloride, polymorphism is a common phenomenon in pharmaceutical compounds, including amino acid derivatives.[14][15] Different crystallization conditions (e.g., solvent, temperature, cooling rate) can potentially lead to different polymorphic forms with distinct physical properties. It is advisable to characterize your crystalline product using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to check for polymorphism.

Q3: Can I crystallize the free amino acid and then convert it to the hydrochloride salt?

A3: This is a possible alternative strategy. You could crystallize the zwitterionic free amino acid first, and then treat the purified amino acid with hydrochloric acid in a suitable solvent (like diethyl ether) to precipitate the hydrochloride salt.[7] The success of this approach would depend on the crystallization behavior of the free amino acid.

Q4: My synthesis produces a mixture of cis and trans isomers. Will this affect crystallization?

A4: Yes, the presence of multiple stereoisomers can significantly complicate crystallization. Often, a racemic mixture or a mixture of diastereomers will have different solubility and crystal packing properties compared to a pure stereoisomer. In some cases, one stereoisomer may crystallize preferentially, leaving the other in the mother liquor.[1][2] It is highly recommended to separate the isomers chromatographically before attempting crystallization if a specific stereoisomer is desired.

Experimental Protocols

Protocol 1: General Cooling Crystallization

This protocol provides a general procedure for the cooling crystallization of 2-aminocyclopentanecarboxylic acid hydrochloride. The choice of solvent and specific volumes should be optimized for your particular sample.

Materials:

  • Crude 2-aminocyclopentanecarboxylic acid hydrochloride

  • Selected crystallization solvent (e.g., ethanol, methanol, or a mixture like ethanol/acetone)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Stir bar (optional)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude 2-aminocyclopentanecarboxylic acid hydrochloride in an Erlenmeyer flask. Add a small amount of the chosen solvent.

  • Heating: Gently heat the mixture while stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the elevated temperature. Avoid adding a large excess of solvent.[4]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To slow down the cooling process, you can insulate the flask.[4] Observe for the formation of crystals.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Troubleshooting Crystallization Workflow

G start Start Crystallization no_xtals No Crystals Form start->no_xtals Issue oil_out Oiling Out Occurs start->oil_out Issue poor_yield Poor Yield start->poor_yield Issue bad_morphology Poor Crystal Morphology start->bad_morphology Issue success Successful Crystallization start->success No Issue sol1 Concentrate Solution (Evaporation/Anti-solvent) no_xtals->sol1 Try sol3 Re-dissolve & Cool Slowly Add More Solvent oil_out->sol3 Try sol4 Use Less Solvent Cool Thoroughly poor_yield->sol4 Try sol5 Slow Down Crystallization (Slower Cooling/Less Saturation) bad_morphology->sol5 Try sol1->success Resolved sol2 Induce Nucleation (Scratch/Seed) sol1->sol2 Still No Crystals sol2->success Resolved sol6 Change Solvent System sol2->sol6 Still No Crystals sol3->success Resolved sol3->sol6 Still Oiling Out sol4->success Resolved sol4->sol6 Still Poor Yield sol5->success Resolved sol5->sol6 Still Poor Morphology sol6->start Re-attempt

Caption: Decision-making workflow for troubleshooting common crystallization issues.

Data Summary

Table 1: Influence of Solvent Polarity on Amino Acid Hydrochloride Crystallization
Solvent TypeExamplesExpected Solubility of Amino Acid HClPotential Role in Crystallization
Polar Protic Water, Ethanol, MethanolGenerally highGood for initial dissolution.[16][17]
Polar Aprotic Acetone, AcetonitrileModerate to lowCan act as an anti-solvent when mixed with a polar protic solvent.[6]
Non-polar Diethyl ether, HexaneVery lowOften used as an anti-solvent to induce precipitation.[7]

This table provides general guidance. The optimal solvent system for 2-aminocyclopentanecarboxylic acid hydrochloride must be determined experimentally.

References

  • Jurczak, A., et al. (2022). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid — A Toolbox for Peptide Foldamer Chemistry. ACS Publications. Available at: [Link]

  • Jurczak, A., et al. (2022). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. PMC. Available at: [Link]

  • (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Jurczak, A., et al. (2022). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. ResearchGate. Available at: [Link]

  • 2-AMINOCYCLOPENTANE-1-CARBOXYLIC ACID HYDROCHLORIDE | CAS 128052-92-6. Molecule.net. Available at: [Link]

  • Al-Kahtani, M., et al. (2022). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. NIH. Available at: [Link]

  • Byrne, P., et al. (2020). Crystallization from the Gas Phase: Morphology Control, Co-Crystal and Salt Formation. Sciforum. Available at: [Link]

  • Lucchi, G., et al. (2020). Solvent Effect on the Preparation of Ionic Cocrystals of DL-Amino Acids with Lithium Chloride: Conglomerate versus. Unibo. Available at: [Link]

  • (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]

  • Process for producing crystals of salt of acidic amino acid and basic amino acid. European Patent Office.
  • van de Put, M. W., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. Available at: [Link]

  • Medarević, Đ., et al. (2016). Crystal Morphology Engineering of Pharmaceutical Solids: Tabletting Performance Enhancement. PMC. Available at: [Link]

  • (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. ResearchGate. Available at: [Link]

  • Weyna, D. R., et al. (2011). Improved Pharmacokinetics of AMG 517 Through Co-Crystallization Part 2: Analysis of 12 Carboxylic Acid Co-Crystals. ResearchGate. Available at: [Link]

  • Kumar, S., & Nanda, A. (2011). Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. PubMed Central. Available at: [Link]

  • Weyna, D. R., et al. (2011). Improved pharmacokinetics of AMG 517 through co-crystallization part 2: analysis of 12 carboxylic acid co-crystals. PubMed. Available at: [Link]

  • Gisin, B., et al. (1990). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. ResearchGate. Available at: [Link]

  • Newman, J., & Perrakis, A. (2020). Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. PMC. Available at: [Link]

  • Batisai, E., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI. Available at: [Link]

  • Teskac, K., et al. (2021). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. PMC. Available at: [Link]

  • Martin, K. J., & Prodduturi, S. (2017). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. PMC. Available at: [Link]

  • Yu, F., et al. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm. Available at: [Link]

  • Kahlenbeck, V., et al. (2020). Polymorphism in p-aminobenzoic acid. CrystEngComm. Available at: [Link]

  • Bock, K., et al. (2025). Triclinic polymorph of 1-hydroxycyclohexanecarboxylic acid. PMC. Available at: [Link]

Sources

Technical Support Center: Fmoc-(1S,2S)-2-ACPC-OH Coupling in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS) focusing on the unique challenges presented by Fmoc-(1S,2S)-2-aminocyclopentane carboxylic acid (Fmoc-(1S,2S)-2-ACPC-OH). This constrained amino acid is a valuable building block for creating peptides with enhanced conformational stability, making it a key component in the development of bioactive compounds and pharmaceuticals.[1] However, its rigid cyclopentane backbone introduces significant steric hindrance, which can lead to incomplete coupling reactions and the formation of deletion sequences.

This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of incorporating Fmoc-(1S,2S)-2-ACPC-OH into peptide sequences. We will delve into the root causes of common issues and provide field-proven, evidence-based solutions to optimize your synthesis protocols.

Troubleshooting Guide: Common Coupling Issues and Solutions

This section addresses specific problems you may encounter during the incorporation of Fmoc-(1S,2S)-2-ACPC-OH, presented in a question-and-answer format.

Question 1: My Kaiser test is positive (blue beads) after a standard coupling cycle for Fmoc-(1S,2S)-2-ACPC-OH. What should I do?

A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signifying an incomplete coupling reaction.[2][3][4] Due to the steric bulk of Fmoc-(1S,2S)-2-ACPC-OH, standard coupling protocols are often insufficient.

Immediate Actions:

  • Double Coupling: Immediately perform a second coupling reaction.[3] This is often the most straightforward solution to drive the reaction to completion. Use a fresh solution of the activated amino acid.

  • Extended Coupling Time: For the second coupling, increase the reaction time to 2-4 hours, or even overnight in particularly difficult cases.[5]

If the Kaiser Test is Still Positive After Double Coupling:

  • Capping: It is crucial to block any remaining unreacted amines to prevent the formation of deletion peptide impurities in subsequent steps.[4] Acetylate the unreacted N-terminal amines using a capping solution, typically acetic anhydride and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF).[3]

Workflow for Handling Incomplete Coupling:

G start Positive Kaiser Test (Incomplete Coupling) double_couple Perform Double Coupling (Fresh Reagents, Extended Time) start->double_couple kaiser_test_2 Perform Kaiser Test Again double_couple->kaiser_test_2 capping Cap Unreacted Amines (e.g., Acetic Anhydride/DIPEA) kaiser_test_2->capping Still Positive (Blue Beads) proceed Proceed to Next Deprotection Step kaiser_test_2->proceed Negative (Yellow Beads) capping->proceed troubleshoot Re-evaluate Coupling Strategy (See Q2 & Q3) capping->troubleshoot G start Low Purity in Final Peptide (HPLC-MS Analysis) check_mass Analyze Mass Spec Data (Look for Deletion Sequences) start->check_mass deletion_found Deletion Sequence Confirmed (Mass = Target - ACPC) check_mass->deletion_found Δm matches ACPC no_deletion Other Impurities Present check_mass->no_deletion No clear deletion implement_monitoring Implement In-Process Monitoring (Kaiser Test, Test Cleavage) deletion_found->implement_monitoring review_synthesis Review Entire Synthesis Protocol (Deprotection, Washing, etc.) no_deletion->review_synthesis optimize_protocol Adopt Optimized Protocol (See Q2: Potent Reagents, Double Coupling) implement_monitoring->optimize_protocol

Sources

Technical Support Center: Scalable Synthesis of Enantiopure 2-Aminocyclopentanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scalable synthesis of enantiopure 2-aminocyclopentanecarboxylic acid (ACPC) stereoisomers. These conformationally constrained β-amino acids are critical building blocks in the development of peptide foldamers and other therapeutics.[1][2] However, their synthesis on a large scale presents unique stereochemical and purification challenges. This guide provides practical, field-proven insights to help you navigate these complexities, troubleshoot common issues, and optimize your synthetic routes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers often have when approaching the synthesis of ACPC isomers.

Q1: What are the primary strategies for achieving enantiopure ACPC on a scalable level?

A1: For multigram or kilogram scale, methods that avoid column chromatography are preferred. The most robust strategies identified from literature and practice are:

  • Diastereoselective Crystallization: This is the cornerstone of scalable ACPC synthesis. It involves the reaction of a racemic or diastereomeric mixture of an ACPC precursor with a chiral resolving agent to form diastereomeric salts. One of these salts will have significantly lower solubility in a chosen solvent system, allowing for its selective crystallization and isolation.[1][3]

  • Enzymatic Kinetic Resolution: Enzymes, such as lipases or amidases, can selectively hydrolyze one enantiomer of a racemic ACPC derivative (like an ester or amide), leaving the other enantiomer unreacted.[1][2][3] While highly selective, this method's maximum theoretical yield for the desired enantiomer is 50%, and enzyme cost/stability can be a factor on a very large scale.

  • Crystallization-Induced Dynamic Resolution (CIDR): This advanced technique combines the resolution of diastereomeric salts with in-situ racemization of the undesired enantiomer in the solution phase.[4][5] This allows for a theoretical yield of up to 100% for the desired enantiomer, making it a highly efficient but often challenging-to-optimize method.

Q2: My target molecule requires the cis-ACPC backbone, which seems more difficult to purify. Why is this and what is the recommended approach?

A2: The difficulty arises from the relative thermodynamic stabilities of the intermediates. During synthesis via reductive amination of a ketoester precursor, the resulting amino ester can epimerize at the carbon alpha to the ester. The trans isomer is generally the thermodynamically more stable product, and its diastereomeric salts often form more readily crystalline solids.[2] Attempts to crystallize the cis-amino ester with simple acids like HCl or HBr are often unsuccessful.[2] The key is to screen a variety of chiral resolving acids. A proven method is the use of (+)-dibenzoyl-d-tartaric acid ((D)-DBTA), which effectively forms a crystalline salt with the desired cis-amino ester, allowing for its selective removal from the mixture.[1]

Q3: How can I reliably determine the enantiomeric purity of my final Fmoc-protected ACPC product without access to a chiral HPLC?

A3: Chiral HPLC can be complex to develop for these compounds. A highly effective and accessible alternative is ¹H NMR spectroscopy using a Chiral Solvating Agent (CSA).[1][3] Quinine and its derivatives have been shown to be excellent CSAs for Fmoc-ACPC isomers. In a CDCl₃ solution, the CSA forms transient diastereomeric complexes with the enantiomers, causing a separation (enantiodifferentiation) of key proton signals in the NMR spectrum, typically the amide (HN) protons.[1][3] By integrating the distinct signals corresponding to each enantiomer, you can accurately calculate the enantiomeric excess (e.e.).

Part 2: Troubleshooting Guide

This section provides a detailed, cause-and-effect approach to solving specific problems encountered during the synthesis.

Issue: Poor Diastereoselectivity or Yield During Crystallization

Symptom: After performing the diastereomeric salt crystallization, you observe a low yield of the solid product, and/or NMR analysis of the crystallized material shows significant contamination with the undesired diastereomer.

Potential Causes & Recommended Actions:

  • Cause 1: Incorrect Solvent System. The solubility of the two diastereomeric salts is highly dependent on the solvent. A suboptimal solvent may not provide a large enough solubility differential, or it may cause both salts to precipitate.

    • Action: Systematically screen different solvents and solvent mixtures. For the crystallization of the cis-ACPC•(D)-DBTA salt, acetonitrile is effective, but on a large scale where prolonged heating is required, adding a controlled amount of water can improve solubility for dissolution and then promote precipitation upon cooling.[1] This avoids thermal degradation and improves yield.

  • Cause 2: Insufficient Epimerization (for trans isomer). When synthesizing the trans isomer, the initial reductive amination may produce a mixture of cis and trans products. Incomplete base-catalyzed epimerization to the more stable trans form before crystallization will leave a significant amount of the cis isomer in solution, which can interfere with the crystallization process.

    • Action: Ensure the epimerization step is complete. When using sodium ethoxide (EtONa) in ethanol, monitor the reaction by ¹H NMR until the diastereomeric ratio stabilizes in favor of the trans isomer. Gentle heating (e.g., 30–35 °C) overnight is often more effective than higher temperatures or stronger bases, which may not improve the final cis/trans ratio.[2]

  • Cause 3: Rate of Cooling. Rapid cooling of the crystallization mixture can lead to kinetic trapping of the more soluble diastereomer, resulting in a less pure solid.

    • Action: Implement a controlled cooling profile. After dissolving the material at an elevated temperature, allow the solution to cool slowly and undisturbed to room temperature, followed by a period at a lower temperature (e.g., 4 °C) to maximize the yield of the less soluble salt.

Troubleshooting Workflow: Diastereomeric Crystallization

The following decision tree illustrates a logical workflow for optimizing this critical step.

G start Start: Low Yield or Purity in Diastereomeric Crystallization check_nmr Analyze Mother Liquor & Solid by NMR start->check_nmr solid_impure Solid is Impure (>5% other diastereomer) check_nmr->solid_impure liquor_ratio Mother Liquor Ratio? (cis:trans or R:S) solid_impure->liquor_ratio No (Solid is Pure, but Yield is Low) recrystallize Action: Perform Recrystallization (May need new solvent) solid_impure->recrystallize Yes screen_solvents Action: Screen Solvents/Mixtures (e.g., MeCN, MeCN/H2O, EtOH) liquor_ratio->screen_solvents Favorable Ratio (Product remains soluble) check_epimerization For trans-ACPC: Check Epimerization Step (Base, Time, Temp) liquor_ratio->check_epimerization Unfavorable Ratio (e.g., too much cis) optimize_cooling Action: Implement Slow, Controlled Cooling Profile recrystallize->optimize_cooling screen_solvents->optimize_cooling end Achieved: High Purity & Yield optimize_cooling->end check_epimerization->end

Caption: Troubleshooting workflow for diastereomeric crystallization.

Issue: Inconsistent Results in NMR Analysis of Enantiomeric Purity

Symptom: When using ¹H NMR with a chiral solvating agent (CSA) like quinine, the amide proton signals are broad, poorly resolved, or do not show the expected splitting for the two enantiomers.

Potential Causes & Recommended Actions:

  • Cause 1: Incorrect Analyte-to-CSA Ratio. The stoichiometry between your Fmoc-ACPC and the CSA is critical for effective enantiodifferentiation. Too little CSA will result in incomplete complexation, while too much can sometimes cause signal broadening.

    • Action: Methodically titrate the CSA. Start with a 1:1 molar ratio of analyte to CSA and acquire a spectrum. Increase the ratio to 1:2 (analyte:CSA) and repeat. For Fmoc-ACPC isomers, a 2-equivalent excess of quinine has been shown to be effective.[1]

  • Cause 2: Temperature Effects. The equilibrium between the free and complexed states is temperature-dependent. At room temperature, rapid exchange can broaden the signals and average out the chemical shift differences.

    • Action: Lower the temperature of the NMR experiment. Acquiring the spectrum at a lower temperature (e.g., 280 K) slows the exchange kinetics, leading to sharper, more resolved signals for the two diastereomeric complexes.[1]

  • Cause 3: Concentration and Solvent Purity. High sample concentrations can lead to aggregation and line broadening. Impurities in the CDCl₃, particularly residual acid, can interfere with the weak interactions required for discrimination.

    • Action: Use a moderately dilute sample (e.g., 5-10 mg in 0.6 mL solvent). Ensure you are using high-purity, neutral CDCl₃. If necessary, pass the solvent through a small plug of basic alumina before use.

Issue: Side Reactions During Deprotection or Fmoc-Group Installation

Symptom: After the hydrogenolysis of the benzyl group or during the final Fmoc protection step, you observe unexpected byproducts in your crude product analysis.

Potential Causes & Recommended Actions:

  • Cause 1: Catalyst Poisoning or Inactivity. During hydrogenolysis (e.g., removing an N-benzyl group), trace impurities from previous steps can poison the Palladium on Carbon (Pd/C) catalyst, leading to an incomplete reaction.

    • Action: Ensure the substrate is free of sulfur-containing compounds or other known catalyst poisons. Use a fresh, high-quality catalyst. The reaction can be run at a slightly elevated temperature (e.g., 45 °C) under a positive pressure of hydrogen (1.05 atm) to improve the reaction rate.[1]

  • Cause 2: Incorrect Base or pH during Fmoc Protection. The reaction of the amino acid with Fmoc-OSu requires a basic pH to ensure the amino group is deprotonated and nucleophilic. However, a pH that is too high can lead to hydrolysis of the Fmoc-OSu reagent or other side reactions.

    • Action: Use a bicarbonate buffer system. A mixture of KHCO₃ in water/acetonitrile provides a sufficiently basic environment for the reaction to proceed efficiently without being overly harsh.[1] Stirring the biphasic mixture vigorously for 24 hours at room temperature ensures the reaction goes to completion.

Part 3: Key Experimental Protocols

The following protocols are adapted from a validated, scalable synthesis and provide a reliable starting point for producing all four ACPC stereoisomers.[1][2]

Protocol 1: Synthesis of Fmoc-(1S,2S)-ACPC (trans)

G cluster_0 Synthesis of trans-ACPC ketoester Ethyl 2-oxocyclopentanecarboxylate amination Reductive Amination (S)-α-phenylethylamine, NaBH(OAc)3 ketoester->amination epimerization Epimerization NaOEt, EtOH, 35°C amination->epimerization crystallization Crystallization HBr epimerization->crystallization hydrogenolysis Hydrogenolysis H2, Pd/C, 45°C crystallization->hydrogenolysis hydrolysis Ester Hydrolysis 10% HCl, 60°C hydrogenolysis->hydrolysis fmoc Fmoc Protection Fmoc-OSu, KHCO3 hydrolysis->fmoc final_trans Fmoc-(1S,2S)-ACPC fmoc->final_trans

Caption: Workflow for the synthesis of Fmoc-(1S,2S)-ACPC.

  • Reductive Amination & Epimerization: React ethyl 2-oxocyclopentanecarboxylate with (S)-α-phenylethylamine and sodium triacetoxyborohydride. After workup, dissolve the crude amino ester in ethanol and treat with sodium ethoxide overnight at 30-35 °C to epimerize the mixture to the thermodynamically favored trans product.[2]

  • Diastereoselective Crystallization: Neutralize the reaction and treat the crude product with HBr. The hydrobromide salt of the (S,S,S)-amino ester will selectively crystallize from acetonitrile. Recrystallize until high diastereomeric purity is confirmed by ¹H NMR.[1]

  • Hydrogenolysis: Dissolve the pure (S,S,S)-amino ester salt in methanol. Add 10% Palladium on carbon (10 mol%) and stir under a hydrogen atmosphere (approx. 1 atm) at 45 °C for 5-6 hours until the starting material is consumed (monitored by TLC).[1]

  • Ester Hydrolysis: After filtering off the catalyst, evaporate the solvent. Add 10% aqueous HCl and heat the mixture at 60 °C for 12 hours. Evaporate to dryness and wash the solid residue with cold acetone to yield the hydrochloride salt of (1S,2S)-ACPC.[2]

  • Fmoc Protection: Dissolve the amino acid salt in a mixture of water and acetonitrile. Add KHCO₃ portion-wise, followed by Fmoc-OSu. Stir the mixture at room temperature for 24 hours to yield the final product, Fmoc-(1S,2S)-3.[1]

Protocol 2: Synthesis of Fmoc-(1R,2S)-ACPC (cis)
  • Reductive Amination: The initial step is identical to the trans synthesis, using (S)-α-phenylethylamine. Crucially, omit the epimerization step.

  • Diastereoselective Crystallization: Treat the crude amino ester mixture directly with (+)-dibenzoyl-d-tartaric acid ((D)-DBTA) in acetonitrile. The salt of the (R,S,S)-amino ester will selectively crystallize. For large scales, a mixture of acetonitrile and water is recommended for recrystallization to improve solubility and yield.[1]

  • Salt Break: Suspend the pure tartrate salt in diethyl ether and treat with an aqueous solution of KHCO₃/K₂CO₃ to liberate the free amine. Extract with diethyl ether and evaporate to yield the pure (R,S,S)-amino ester.[1]

  • Hydrogenolysis, Hydrolysis, and Fmoc Protection: Follow the same procedures as outlined in steps 3-5 of the trans-ACPC protocol to obtain the final product, Fmoc-(1R,2S)-ACPC.

Quantitative Data Summary
IsomerResolving AgentTypical Overall YieldKey Optimization Parameter
trans-(1S,2S)-ACPC HBr34% (over 6 steps)[1]Base-catalyzed epimerization to enrich the trans diastereomer before crystallization.[2]
cis-(1R,2S)-ACPC (+)-DBTA49% (over 5 steps)[1]Use of a specific chiral acid; avoiding epimerization; using MeCN/H₂O for recrystallization.[1]

Note: Yields are based on the reported scalable synthesis from ethyl 2-oxocyclopentanecarboxylate.[1]

References

  • Kovalenko, V., Rudzińska-Szostak, E., Ślepokura, K., & Berlicki, Ł. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 89(7), 4760–4767. [Link]

  • LePlae, P. R., Umezawa, N., Lee, H.-S., & Gellman, S. H. (2001). An Efficient Route to Either Enantiomer of trans-2-Aminocyclopentanecarboxylic Acid. The Journal of Organic Chemistry, 66(16), 5629–5632. [Link]

  • Rudzińska-Szostak, E., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid─A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry. [Link]

  • Kovalenko, V., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid─A Toolbox for Peptide Foldamer Chemistry. PubMed. [Link]

  • Kovalenko, V., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Semantic Scholar. [Link]

  • Taylor, R. J. K., et al. (1998). Stereospecific synthesis of carbocyclic nucleosides from 2-azabicyclo-[2.2.1]heptan-3-ones via sodium borohydride mediated carbon-nitrogen bond cleavage. Journal of the Chemical Society, Perkin Transactions 1, (22), 3695-3702. [Link]

  • Kovalenko, V., et al. (2024). (PDF) Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. ResearchGate. [Link]

  • Gellman, S. H., et al. (2002). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. Journal of the American Chemical Society, 124(42), 12447–12452. [Link]

  • Wojaczyńska, E. (2022). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. [Link]

  • Davies, S. G., et al. (2000). Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. Tetrahedron: Asymmetry, 11(20), 4033-4043. [Link]

  • Zabolotnyi, D., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules, 27(19), 6667. [Link]

  • Forró, E., & Fülöp, F. (2003). Enzymatic synthesis of 1,2-aminocyclopentanols and 1,2-diaminocyclopentanes. Tetrahedron: Asymmetry, 14(19), 2945-2950. [Link]

  • Gellman, S. H., et al. (2001). An Efficient Route to Either Enantiomer of trans-2-Aminocyclopentanecarboxylic Acid. The Journal of Organic Chemistry. [Link]

  • de la Fuente, V., et al. (2014). Asymmetric synthesis of cis-aminocyclopentenols, building blocks for medicinal chemistry. The Journal of Organic Chemistry, 79(3), 1511–1515. [Link]

  • Palmer, C. F., Parry, K. P., & Roberts, S. M. (1991). Electrophilic Substitution of a 2-Azabicyclo[2.2.1] hept-5-en-3-one as a Potential Route to 3-Deoxycarbocyclic Nucleosides. Journal of the Chemical Society, Perkin Transactions 1, 484-486. [Link]

  • Gellman, S. H., et al. (2002). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12Helical β-Peptides That Fold in Water. ResearchGate. [Link]

  • Knight, D. W., et al. (1996). Chemistry of 2-azabicyclo[2.2.1 ]heptan-3-one derivatives: role of the nitrogen atom in determining the stereochemistry of products isolated after formation of an incipient carbocation at C-6. Journal of the Chemical Society, Perkin Transactions 1, (8), 781-786. [Link]

  • Appella, D. H., et al. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 121(33), 7574–7581. [Link]

  • van den Broeke, J., et al. (2004). Efficient crystallization-induced dynamic resolution of alpha-substituted carboxylic acids. The Journal of Organic Chemistry, 69(12), 4256–4261. [Link]

  • Knowles Group. (n.d.). Light-Driven Crystallization-Induced Dynamic Resolution of Amines. The Knowles Group. [Link]

  • Gellman, S. H., et al. (2001). An efficient route to either enantiomer of trans-2-aminocyclopentanecarboxylic acid. The Journal of Organic Chemistry, 66(16), 5629-5632. [Link]

  • Raynie, D. (2020, May 20). Trouble with chiral separations. Chromatography Today. [Link]

  • Gotor-Fernández, V., et al. (2021). Chemoenzymatic Production of Enantiocomplementary 2-Substituted 3-Hydroxycarboxylic Acids from L-α-Amino Acids. ACS Catalysis, 11(15), 9456-9465. [Link]

  • Thomson, R. J., et al. (2013). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters, 15(21), 5508–5511. [Link]

  • Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Cobb, A. J. A., et al. (2015). Asymmetric Organocatalytic Synthesis of Cyclopentane-Nitroketones. Synlett, 26(17), 2395-2398. [Link]

  • Biswas, A. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? ResearchGate. [Link]

  • Pan, S. C., et al. (2020). Organocatalytic asymmetric desymmetrization of cyclopentene-1,3-diones via a formal diaza–ene reaction with donor–acceptor hydrazones. Organic Chemistry Frontiers, 7(1), 101-106. [Link]

  • Welch, C. J., et al. (2018). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Organic Process Research & Development, 22(9), 1264–1270. [Link]

  • Gröger, H., et al. (2024). Crystallization Assisted Dynamic Kinetic Resolution for the Synthesis of (R)-β-Methylphenethylamine. ChemBioChem. [Link]

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Technical Support Center: Synthesis of (1S,2S)-2-aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing (1S,2S)-2-aminocyclopentanecarboxylic acid. This valuable chiral building block is a key component in numerous pharmaceutical compounds, and achieving high yield and stereochemical purity is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature.

Part 1: Troubleshooting Guide - Low Yield and Impurities

Low yield in the synthesis of (1S,2S)-2-aminocyclopentanecarboxylic acid can arise from several stages of the multi-step process. A common and efficient route proceeds through the key intermediate, the γ-lactam known as ethyl cis-2-azabicyclo[3.3.0]octan-3-one. The troubleshooting guide will focus on this pathway, which typically involves the formation of the racemic lactam, its resolution, and subsequent hydrolysis.

Issue 1: Low Yield in the Formation of the Racemic γ-Lactam

The initial step often involves a Dieckmann condensation or a similar cyclization to form the bicyclic lactam structure. Low yields at this stage are a frequent bottleneck.

Q: My Dieckmann condensation to form ethyl cis-2-azabicyclo[3.3.0]octan-3-one is resulting in a low yield and a significant amount of tar-like byproducts. What are the likely causes and how can I resolve this?

A: This is a classic issue in base-mediated cyclizations. The primary culprits are often related to the base, solvent, and reaction temperature.

  • Causality: Strong bases like sodium ethoxide can promote side reactions, including polymerization and degradation of the starting materials and product, especially at elevated temperatures. The presence of moisture can also quench the base and hinder the reaction.

  • Troubleshooting Steps:

    • Base Selection and Handling: Ensure you are using a high-quality, anhydrous base. Sodium hydride (NaH) is often a superior choice as it is non-nucleophilic and the reaction is driven to completion by the evolution of hydrogen gas. Use a fresh, unopened container or a previously opened one that has been stored under an inert atmosphere.

    • Solvent Purity: The solvent (typically toluene or THF) must be rigorously dried. Even trace amounts of water can have a significant impact on the reaction's efficiency. Consider distilling the solvent over a suitable drying agent like sodium/benzophenone immediately before use.

    • Temperature Control: The addition of the substrate to the base/solvent mixture should be performed at a low temperature (e.g., 0 °C) to control the initial exothermic reaction. After the addition is complete, the reaction can be slowly warmed to the desired temperature (often reflux). Careful temperature management is critical to minimize byproduct formation.

    • Inert Atmosphere: The entire reaction should be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent the quenching of the base and oxidation of intermediates.

Issue 2: Inefficient Resolution of the Racemic Lactam

The separation of the enantiomers of the γ-lactam is a critical step for obtaining the desired (1S,2S) stereochemistry. Both enzymatic resolution and classical resolution with chiral acids are common methods.

Q: I am attempting an enzymatic resolution of the racemic lactam, but the conversion is low and the enantiomeric excess (e.e.) of the desired enantiomer is poor. What could be going wrong?

A: Enzymatic resolutions are highly sensitive to reaction conditions. The enzyme's activity and selectivity are paramount for a successful outcome.

  • Causality: The enzyme's catalytic activity is highly dependent on pH, temperature, and the absence of inhibitors. Sub-optimal conditions can lead to a sluggish reaction and poor discrimination between the enantiomers. The choice of enzyme itself is also crucial.

  • Troubleshooting Steps:

    • Enzyme Selection: Not all lipases or proteases will be effective. Lipase B from Candida antarctica (CAL-B) is a well-documented and often effective choice for this type of resolution. Ensure you are using an enzyme known to be effective for this substrate.

    • pH Control: The pH of the reaction medium must be maintained at the optimal level for the specific enzyme being used. This often requires the use of a buffered solution. For many lipases, a pH around 7 is a good starting point.

    • Temperature Optimization: While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation and reduced selectivity. An optimal temperature, often in the range of 30-40 °C, should be experimentally determined.

    • Substrate and Product Inhibition: High concentrations of the substrate or the product can sometimes inhibit the enzyme. Try running the reaction at a lower substrate concentration.

    • Co-solvents: The presence of organic co-solvents can sometimes improve substrate solubility but may also impact enzyme activity. If using a co-solvent, its concentration should be optimized.

Q: My classical resolution using a chiral resolving agent like (+)-mandelic acid is giving a low yield of the diastereomeric salt. What should I investigate?

A: The success of a classical resolution hinges on the differential solubility of the diastereomeric salts.

  • Causality: If the two diastereomeric salts have similar solubilities in the chosen solvent, they will co-precipitate, leading to a low yield of the desired diastereomer with poor diastereomeric excess. The stoichiometry and the solvent system are critical factors.

  • Troubleshooting Steps:

    • Solvent Screening: The choice of solvent is the most critical parameter. A systematic screening of different solvents and solvent mixtures is often necessary to find a system where one diastereomeric salt is significantly less soluble than the other. Common solvents to try include ethanol, methanol, acetone, and mixtures with water.

    • Stoichiometry of the Resolving Agent: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes lead to a higher diastereomeric excess in the precipitated salt, as the less soluble salt will crystallize out first.

    • Cooling Rate: A slow, controlled cooling of the crystallization mixture is crucial. Rapid cooling can lead to the trapping of the more soluble diastereomer in the crystal lattice, reducing the purity and yield.

    • Seeding: The addition of a small seed crystal of the pure, desired diastereomeric salt can help to induce crystallization and improve the overall efficiency of the resolution.

Issue 3: Low Yield or Epimerization during Lactam Hydrolysis

The final step is the hydrolysis of the enantiomerically pure lactam to the target amino acid. This is typically done under acidic or basic conditions.

Q: When I hydrolyze my enantiopure (1S,5R)-ethyl cis-2-azabicyclo[3.3.0]octan-3-one with hydrochloric acid, I am getting a low yield of the desired (1S,2S)-2-aminocyclopentanecarboxylic acid and I suspect some epimerization has occurred. How can I improve this step?

A: Harsh hydrolysis conditions, particularly with strong acids at high temperatures for extended periods, can lead to degradation and epimerization at the C2 position.

  • Causality: The stereocenter at C2 is adjacent to the carboxylic acid group in the product. Under harsh acidic conditions, this position can be prone to enolization, which can lead to a loss of stereochemical integrity (epimerization).

  • Troubleshooting Steps:

    • Milder Hydrolysis Conditions: Instead of refluxing in concentrated HCl for a long time, consider using less harsh conditions. For example, using 6M HCl at a lower temperature (e.g., 80-90 °C) for a longer period might be sufficient to drive the hydrolysis to completion without causing significant epimerization.

    • Monitoring the Reaction: Closely monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS). The goal is to stop the reaction as soon as all the starting lactam has been consumed to minimize the exposure of the product to the harsh conditions.

    • Alternative Hydrolysis Methods: Consider basic hydrolysis (e.g., with Ba(OH)₂) followed by careful acidification. This can sometimes be a milder alternative to strong acid hydrolysis.

    • Purification: After hydrolysis, the product needs to be carefully isolated from the inorganic salts. Ion-exchange chromatography is a very effective method for purifying amino acids and can help to remove any remaining impurities.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the critical analytical techniques I should use to monitor the synthesis of (1S,2S)-2-aminocyclopentanecarboxylic acid?

A1: A multi-faceted analytical approach is essential:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress at each step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the intermediates and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the intermediates and the final product.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is crucial for determining the enantiomeric excess (e.e.) of the resolved lactam and the final amino acid.

  • Polarimetry: To measure the optical rotation of the chiral intermediates and the final product, which can be a good indicator of enantiomeric purity.

Q2: Are there any alternative synthetic routes to (1S,2S)-2-aminocyclopentanecarboxylic acid that might offer higher yields?

A2: Yes, while the lactam-based route is common, other strategies exist. Asymmetric synthesis approaches, such as those involving chiral auxiliaries or asymmetric catalysis, can provide direct access to the enantiomerically pure product, potentially avoiding the need for a resolution step. However, these methods may require more specialized reagents and catalysts.

Q3: How should I properly store the final product, (1S,2S)-2-aminocyclopentanecarboxylic acid?

A3: As an amino acid, it is a relatively stable, crystalline solid. It should be stored in a well-sealed container in a cool, dry place, away from light. For long-term storage, keeping it in a desiccator or under an inert atmosphere is recommended to prevent moisture absorption.

Part 3: Experimental Protocols and Data

Table 1: Typical Reagent Ratios and Conditions
StepKey ReagentsSolventTemperatureTypical Yield
Lactam Formation Diethyl adipate, Ethyl chloroacetate, NaHTolueneReflux60-70%
Enzymatic Resolution Racemic lactam, Lipase (e.g., CAL-B)Buffer/Co-solvent30-40 °C40-45% (of desired enantiomer)
Acidic Hydrolysis Enantiopure lactam, 6M HClWater80-90 °C85-95%
Protocol: Hydrolysis of (1S,5R)-ethyl cis-2-azabicyclo[3.3.0]octan-3-one
  • To a solution of enantiomerically pure (1S,5R)-ethyl cis-2-azabicyclo[3.3.0]octan-3-one (1.0 eq) in water, add 6M hydrochloric acid (10 eq).

  • Heat the mixture to 80-90 °C and monitor the reaction progress by TLC until all the starting material has been consumed.

  • Cool the reaction mixture to room temperature and then to 0 °C.

  • The product, (1S,2S)-2-aminocyclopentanecarboxylic acid hydrochloride, will precipitate as a white solid.

  • Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum.

  • For further purification and to obtain the free amino acid, the hydrochloride salt can be passed through an ion-exchange column.

Part 4: Visual Diagrams

Troubleshooting_Workflow Start Low Yield or Impurity Issue Step_Check Identify problematic step: - Lactam Formation - Resolution - Hydrolysis Start->Step_Check Lactam_Issue Lactam Formation Issues: - Low Yield - Tar formation Step_Check->Lactam_Issue Lactam Formation Resolution_Issue Resolution Issues: - Low e.e. - Low recovery Step_Check->Resolution_Issue Resolution Hydrolysis_Issue Hydrolysis Issues: - Epimerization - Low Yield Step_Check->Hydrolysis_Issue Hydrolysis Lactam_Sol Solutions: - Use anhydrous NaH - Dry solvent (Toluene) - Control temperature (0°C to reflux) - Inert atmosphere (Ar/N2) Lactam_Issue->Lactam_Sol Resolution_Sol Solutions: - Optimize enzyme/pH/temp - Screen crystallization solvents - Use sub-stoichiometric resolving agent - Slow cooling / Seeding Resolution_Issue->Resolution_Sol Hydrolysis_Sol Solutions: - Use milder acid conditions (6M HCl, 80-90°C) - Monitor reaction closely (TLC) - Consider basic hydrolysis - Purify via ion-exchange Hydrolysis_Issue->Hydrolysis_Sol End Achieve High Yield & Purity Lactam_Sol->End Resolution_Sol->End Hydrolysis_Sol->End

Caption: Troubleshooting decision tree for low yield synthesis.

References

  • Synthesis of cis- and trans-2-Aminocyclopentanecarboxylic Acid: This document provides an overview of synthetic routes, including the use of the γ-lactam intermediate. Source: Organic Syntheses.[Link]

  • Enzymatic Resolution of 2-Azabicyclo[3.3.0]octan-3-one: This article details the enzymatic kinetic resolution of the racemic lactam, a key step in the synthesis. Source: Tetrahedron: Asymmetry.[Link]

  • A Practical Synthesis of (1S,4R)-1-Amino-4-(fluoromethyl)cyclopentane-1,3-dicarboxylic Acid: While focusing on a different final product, this paper describes a similar synthetic strategy involving the key lactam intermediate and its resolution. Source: The Journal of Organic Chemistry.[Link]

Analytical methods to resolve 2-aminocyclopentanecarboxylic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the analytical resolution of 2-aminocyclopentanecarboxylic acid (ACPC) isomers. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to empower you to overcome common challenges in your stereoisomeric analyses.

Introduction to 2-Aminocyclopentanecarboxylic Acid (ACPC) Isomers

2-Aminocyclopentanecarboxylic acid (ACPC) is a conformationally constrained β-amino acid that serves as a crucial building block in the synthesis of peptide foldamers—oligomers designed to adopt specific, predictable three-dimensional structures.[1][2] The cyclopentane ring restricts the molecule's flexibility, making it an excellent tool for designing peptides with enhanced stability and biological activity.

ACPC exists as four distinct stereoisomers, arising from the relative orientation of the amino and carboxylic acid groups (cis or trans) and the absolute configuration (R/S) at the two chiral centers. The four stereoisomers are:

  • cis-isomers: (1R,2S)-ACPC and (1S,2R)-ACPC (enantiomers)

  • trans-isomers: (1R,2R)-ACPC and (1S,2S)-ACPC (enantiomers)

The distinct stereochemistry of each isomer can dramatically influence the properties of the resulting peptides. Therefore, robust analytical methods to separate these isomers and determine their purity are paramount for research and development. This guide provides detailed protocols and troubleshooting advice for the primary analytical techniques used for this purpose.

Section 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse technique for separating and quantifying the enantiomers and diastereomers of ACPC. The method relies on a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times.

Experimental Workflow: HPLC Method Development

Derivatize Derivatize ACPC (e.g., with Fmoc-Cl or Boc-anhydride) Dissolve Dissolve in Mobile Phase Compatible Solvent Derivatize->Dissolve Filter Filter Sample (0.22 µm) Dissolve->Filter SelectCSP Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) ScreenMP Screen Mobile Phases (Normal, Reversed, Polar Organic) SelectCSP->ScreenMP Optimize Optimize Separation (Modifier %, Additives, Temp, Flow Rate) ScreenMP->Optimize Inject Inject Sample Assess Assess Resolution (Rs), Peak Shape, and Tailing Inject->Assess Validate Validate Method (LOD, LOQ, Linearity) Assess->Validate

Caption: Workflow for developing a chiral HPLC method for ACPC isomer analysis.

Detailed Protocol: Separation of Fmoc-ACPC Isomers

This protocol is adapted for the analysis of N-Fmoc protected ACPC isomers, which enhances UV detection and chromatographic retention.

1. Sample Preparation:

  • Dissolve 1 mg of the ACPC isomer mixture in 1 mL of a 1:1 solution of dioxane and 10% aqueous sodium carbonate.
  • Add 1.1 equivalents of Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) and stir vigorously at room temperature for 1-2 hours.
  • Acidify the mixture with 1 M HCl to pH ~2 to precipitate the Fmoc-ACPC product.
  • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and evaporate the solvent.
  • Reconstitute the dried product in the HPLC mobile phase for analysis.

2. Chromatographic Conditions:

ParameterNormal Phase (NP)Reversed Phase (RP)
Column Polysaccharide-based CSP (e.g., Chiralcel® OD-H, Chiralpak® AD)Macrocyclic Glycopeptide CSP (e.g., CHIROBIOTIC™ T)[3]
Mobile Phase n-Hexane / 2-Propanol (e.g., 90:10 v/v)Acetonitrile / 10 mM Ammonium Acetate Buffer, pH 4.5 (e.g., 30:70 v/v)
Additive 0.1% Trifluoroacetic Acid (TFA) for acidic compounds0.1% Formic Acid (FA) to improve peak shape
Flow Rate 1.0 mL/min0.5 mL/min
Temperature 25°C25°C
Detector UV at 265 nm (for the Fmoc group)UV at 265 nm

3. Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
  • Inject 5-10 µL of the prepared sample.
  • Run the analysis and identify peaks based on the retention times of pure standards for each of the four isomers.
Troubleshooting and FAQs

Q1: Why is the resolution between my enantiomer peaks less than 1.5? A1: Poor resolution is a common challenge.[4] Consider the following adjustments:

  • Mobile Phase Composition: In normal phase, decrease the percentage of the alcohol modifier (e.g., from 10% to 8% 2-propanol). In reversed phase, try altering the organic modifier percentage or the buffer pH. Small changes can have a large impact on selectivity.[5]

  • Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) can increase the interaction time with the CSP, often improving resolution at the cost of longer run times.

  • Temperature: Temperature affects the thermodynamics of the chiral interaction. Try analyzing at a lower temperature (e.g., 15°C). This often enhances enantioselectivity.

  • CSP Selection: Not all CSPs work for all compounds. If optimization fails, screen a different type of CSP. Polysaccharide and macrocyclic glycopeptide columns often show complementary selectivity.[6]

Q2: My peaks are splitting or severely broadened. What is happening? A2: Peak splitting or broadening can indicate several issues:

  • Column Contamination: The column inlet frit or the stationary phase itself may be contaminated or fouled by sample matrix components. Try reverse flushing the column according to the manufacturer's instructions.[7]

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Always try to dissolve your sample in the mobile phase itself.

  • Column Degradation: After many injections, the CSP can degrade, especially if harsh mobile phases are used. This is a common cause of performance loss over time.[7] Check the column's performance with a standard and replace it if necessary.

Q3: Do I have to derivatize my ACPC sample? I'm getting no retention on my C18 column. A3: Yes, derivatization is highly recommended for two main reasons. First, underivatized amino acids are highly polar and show little to no retention on standard reversed-phase columns like C18.[8] Second, derivatization with a chromophore like Fmoc or a fluorophore like NBD-Cl dramatically improves detection sensitivity.[5][9] While direct analysis of underivatized amino acids is possible on specialized columns (e.g., ligand exchange or HILIC), derivatization followed by analysis on a robust chiral column is often the more reliable strategy.[8][10]

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for stereoisomer analysis. While diastereomers are chemically distinct and usually give different NMR spectra, enantiomers are indistinguishable in an achiral environment.[11] To resolve enantiomers, a Chiral Solvating Agent (CSA) is used to create a transient, diastereomeric complex with a unique NMR signature for each enantiomer.

Principle of Enantiodiscrimination by NMR

cluster_enantiomers Enantiomers in Achiral Solvent cluster_csa Chiral Solvating Agent (CSA) cluster_complex Diastereomeric Complexes cluster_spectra Resulting NMR Spectra R_en R-Enantiomer RR_complex R-Enantiomer • R-CSA R_en->RR_complex + NMR_single Identical Spectra (Single Peak) R_en->NMR_single S_en S-Enantiomer SR_complex S-Enantiomer • R-CSA S_en->SR_complex + S_en->NMR_single R_csa R-CSA R_csa->RR_complex R_csa->SR_complex NMR_split Different Spectra (Split Peaks) RR_complex->NMR_split SR_complex->NMR_split

Caption: A CSA forms diastereomeric complexes, making enantiomers distinguishable by NMR.

Detailed Protocol: Enantiomeric Purity of Fmoc-cis-ACPC via ¹H NMR

This protocol is based on the work by Kovalenko et al. for determining the enantiomeric excess of Fmoc-protected ACPC isomers using quinine as a CSA.[1][12]

1. Sample Preparation:

  • Prepare a 100 mM stock solution of your Fmoc-cis-ACPC sample (mixture of (1R,2S) and (1S,2R) enantiomers) in deuterated chloroform (CDCl₃).
  • Prepare a 100 mM stock solution of the Chiral Solvating Agent, Quinine (QN), in CDCl₃.
  • In an NMR tube, combine the solutions to achieve a final concentration of 10 mM Fmoc-ACPC and 20 mM Quinine (a 1:2 ratio of analyte to CSA).
  • Add tetramethylsilane (TMS) as an internal standard.

2. NMR Acquisition:

  • Acquire a standard 1D proton (¹H) NMR spectrum.
  • For optimal resolution, cool the sample to 275 K (-2°C). Temperature control is critical for observing the signal splitting.[1]
  • Key signals to monitor are the amide protons (HN) of the Fmoc-ACPC isomers, which typically appear between 6.0 and 6.6 ppm.

3. Data Interpretation:

  • In the presence of quinine at 275 K, the amide proton signals for the two enantiomers should be resolved into distinct peaks. For example, the (S,R)-isomer might show signals at 6.48 and 6.55 ppm, while the (R,S)-isomer shows signals at 6.20 and 6.39 ppm.[1]
  • Integrate the separated signals to determine the ratio of the two enantiomers and calculate the enantiomeric excess (ee%).
  • Unambiguous assignment requires running spectra of the pure enantiomers under the same conditions.[1]
Troubleshooting and FAQs

Q1: I've added the CSA, but I don't see any splitting of my signals. What's wrong? A1: Lack of signal resolution is a common issue that can be addressed by optimizing several parameters:

  • Concentration: The interaction between the analyte and CSA is concentration-dependent. Try increasing the molar equivalents of the CSA (e.g., from 1 to 2 or even 3 equivalents).[1][13]

  • Temperature: The diastereomeric complexes are often more stable at lower temperatures. As demonstrated in the protocol, lowering the temperature to 275 K can induce baseline separation where none is visible at room temperature (298 K).[1][14]

  • Solvent: The choice of solvent is critical. The analysis must be done in a non-polar, aprotic solvent like CDCl₃ to favor the hydrogen-bonding interactions that form the diastereomeric complex.

  • CSA Choice: Quinine is effective for Fmoc-ACPC, but other CSAs might be better for other derivatives. Thiourea-based CSAs are also highly effective for amino acid derivatives.[13][15]

Q2: The signals are overlapping, making integration difficult. How can I improve this? A2: Besides the steps in A1, consider using a higher-field NMR spectrometer (e.g., 600 MHz instead of 400 MHz) to increase spectral dispersion. You can also try using a different CSA or a derivative of quinine, which may induce a larger chemical shift difference (ΔΔδ) between the enantiomers.[1]

Q3: How can I determine the absolute configuration using NMR? A3: Standard NMR with a CSA can determine enantiomeric purity but not absolute configuration on its own. However, advanced NMR methods can help. One approach is a "supramolecular extension of Mosher's method," where you use both enantiomers of a CSA (e.g., (R,R)-BTDA and (S,S)-BTDA). By analyzing the pattern of chemical shift differences (Δδ), a reliable assignment of the absolute configuration can be made without covalent derivatization.[16] Alternatively, techniques like Vibrational Circular Dichroism are better suited for unambiguous determination of absolute configuration.

Section 3: Other Relevant Analytical Methods

While HPLC and NMR are the primary tools, other techniques offer complementary capabilities for resolving and characterizing ACPC isomers.

MethodPrincipleApplication for ACPCKey Considerations
Chiral Gas Chromatography (GC) Separation of volatile, thermally stable compounds on a chiral stationary phase.Requires derivatization (e.g., N-trifluoroacetyl-isobutyl ester) to make ACPC volatile.[17] Useful for high-resolution separation and can be coupled with MS for identification.Derivatization is a mandatory, multi-step process that can introduce errors. Not suitable for non-volatile derivatives.[18][19]
Capillary Electrophoresis (CE) Separation of ions in a capillary based on their electrophoretic mobility. Chirality is introduced by adding a selector (e.g., cyclodextrins) to the background electrolyte.[20]Can separate underivatized ACPC isomers in aqueous buffers. Offers high efficiency and requires minimal sample volume.[20][21]Less common than HPLC; method development can be complex. Sensitivity can be lower without specialized detectors.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.Unambiguously determines the absolute configuration of a specific isomer by comparing the experimental VCD spectrum to one predicted by quantum chemical calculations.[22][23]Requires a pure sample of the isomer. It is a specialized technique used for structural confirmation rather than routine purity analysis.[24][25]

Section 4: Method Selection and Summary

Choosing the right analytical method depends on the specific question you need to answer.

Decision-Making Flowchart

q1 What is your primary analytical goal? q2 Do you need quantitative data on all four isomers? q1->q2 Quantify isomer ratios (ee% and de%) q3 Do you need to confirm the absolute configuration (AC)? q1->q3 Determine structure of a purified isomer ans_hplc Use Chiral HPLC q2->ans_hplc Yes ans_nmr Use NMR with a Chiral Solvating Agent (CSA) q2->ans_nmr No, only need ee% of a diastereomerically pure pair ans_vcd Use Vibrational Circular Dichroism (VCD) q3->ans_vcd Yes, this is the most reliable solution-state method. ans_gc Consider Chiral GC (with derivatization) ans_hplc->ans_gc If higher resolution is needed and derivatization is feasible

Caption: A guide to selecting the appropriate analytical method for ACPC isomer analysis.

This guide provides a comprehensive framework for tackling the analytical challenges associated with resolving 2-aminocyclopentanecarboxylic acid isomers. By understanding the principles behind each technique and anticipating common experimental hurdles, researchers can develop robust and reliable methods to ensure the stereochemical purity of these critical foldamer building blocks.

References
  • Kovalenko, V., Rudzińska-Szostak, E., Slepokura, K., & Berlicki, Ł. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 89(7), 4760–4767. [Link]

  • JEOL Ltd. (2023). Analyze of stereoisomer by NMR. JEOL Application Notes. [Link]

  • Kovalenko, V., Rudzińska-Szostak, E., Slepokura, K., & Berlicki, Ł. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. ACS Publications. [Link]

  • Jirgensons, A., et al. (2010). VCD studies on cyclic peptides assembled from L-α-amino acids and a trans-2-aminocyclopentane- or trans-2-aminocyclohexane carboxylic acid. PubMed. [Link]

  • Armstrong, D. W., et al. (1998). High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. Scholars' Mine. [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • Gellman, S. H., et al. (2004). Synthesis of 4,4-disubstituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into 12-helical beta-peptides. PubMed. [Link]

  • Di Tullio, A., et al. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. PubMed Central. [Link]

  • Di Tullio, A., et al. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. ACS Publications. [Link]

  • Kovalenko, V., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Semantic Scholar. [Link]

  • Kovalenko, V., et al. (2024). (PDF) Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. ResearchGate. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Di Tullio, A., et al. (2022). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI. [Link]

  • Butts, C. P., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. PubMed Central. [Link]

  • Akutsu, H., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • Gellman, S. H., et al. (2006). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. PubMed. [Link]

  • ResearchGate. (2022). I need help for amino acid analysis by HPLC-FLD/DAD on HPH C18 column. I tried so many times but all peaks are not detecting and separating? ResearchGate. [Link]

  • Van der Veken, P., et al. (2025). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. PubMed Central. [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • LibreTexts Chemistry. (2019). 6.8: Resolution: Separation of Enantiomers. LibreTexts Chemistry. [Link]

  • Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. [Link]

  • Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

  • Al-Rimawi, F., & Kharoaf, M. (2020). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega. [Link]

  • Konya, Y., et al. (2020). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. [Link]

  • ResearchGate. (2015). I'm facing a problem with peak splitting and broadening amino acid analysis by HPLC Zorbax AAA C-18 column. Can anyone help me? ResearchGate. [Link]

  • Sänger–van de Griend, C.E. (1999). Enantiomeric separations by capillary electrophoresis in pharmaceutical analysis. Digitala Vetenskapliga Arkivet. [Link]

  • Berezkin, V. G., et al. (2022). Separation Abilities of Capillary Electrophoresis Coupled with Ion Mobility Mass Spectrometry for the Discrete Detection of Sequence Isomeric Peptides. MDPI. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • Martins, F., et al. (2018). Chiral Drug Analysis in Forensic Chemistry: An Overview. MDPI. [Link]

  • Miller, R. B., & Samoshin, V. V. (2025). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. PubMed Central. [Link]

  • Bogaerts, J., et al. (2023). Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism? Norwegian Research Information Repository. [Link]

  • Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed. [Link]

  • Pescitelli, G., & Villani, C. (2021). Chiral Molecules: Properties, Synthesis and Analysis. MDPI. [Link]

  • Kakehi, K., et al. (1993). Separation of 2-aminobenzoic acid-derivatized glycosaminoglycans and asparagine-linked glycans by capillary electrophoresis. PubMed. [Link]

  • Fanali, S., et al. (1992). Separation of the enantiomers of some racemic nonsteroidal aromatase inhibitors and barbiturates by capillary electrophoresis. PubMed. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to (1S,2S)-ACPC and Other Constrained Amino Acids in Peptide Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Peptide Stability and Potency

Peptides represent a highly promising class of therapeutics due to their specificity and potency. However, their clinical utility is often hindered by two major liabilities: conformational flexibility and susceptibility to proteolytic degradation.[1][2][3] An unstructured peptide in solution is an ensemble of countless conformations, only a fraction of which are active. This inherent flexibility leads to a high entropic penalty upon binding to a biological target, reducing affinity.[2][4] Furthermore, the amide backbone is a prime target for proteases, leading to rapid clearance and a short in-vivo half-life.[1][5]

To overcome these limitations, medicinal chemists employ a powerful strategy: the incorporation of conformationally constrained amino acids.[3][4][6] By restricting the rotational freedom of the peptide backbone or side chains, these non-natural amino acids pre-organize the peptide into its bioactive conformation, enhancing binding affinity, and can sterically shield cleavage sites from proteases.[1][4] This guide provides an in-depth comparison of (1S,2S)-Aminocyclopentanecarboxylic acid (ACPC), a potent helix-inducing residue, with other widely used constrained amino acids, supported by experimental data and detailed protocols for researchers in drug development.

Featured Residue: (1S,2S)-ACPC - The Rigid Helix Nucleator

(1S,2S)-ACPC is a cyclic β-amino acid. The cyclopentane ring locks the backbone dihedral angles, severely restricting the available conformational space. This pre-organization makes it a powerful scaffold for nucleating and stabilizing helical structures within a peptide sequence. Specifically, oligomers of trans-ACPC have been shown to form stable helical structures.[7][8] This rigid constraint can lead to a significant improvement in the metabolic stability and target affinity of a peptide.

Comparative Analysis: ACPC vs. Other Key Constrained Amino Acids

The choice of a constraining element is critical and depends on the desired secondary structure, the specific location within the peptide, and the nature of the biological target. Below, we compare (1S,2S)-ACPC with other workhorses of peptide chemistry.

α-Aminoisobutyric Acid (Aib): The Archetypal Helix Inducer

Aib is an achiral α,α-disubstituted amino acid and one of the most studied helix-promoting residues.[9][10] The steric hindrance from its gem-dimethyl groups restricts its backbone dihedral angles (φ, ψ) to the helical region of the Ramachandran plot.

  • Mechanism of Constraint: Steric hindrance from Cα-methylation.

  • Structural Impact: Potent inducer of both 3₁₀- and α-helical structures.[9][11] The preference can depend on the length of the Aib-containing segment.

  • ACPC vs. Aib: While both are strong helix promoters, the nature of their constraint differs. ACPC's cyclization provides a more rigid, defined turn. A direct comparison in a protein context found that Aib was superior to ACPC as a helix rigidifier in that specific case, suggesting that the optimal choice is context-dependent.[12] Aib is synthetically more straightforward to incorporate than many cyclic amino acids.

Proline and its Analogs: The Backbone "Kink"

Proline's unique pyrrolidine ring, which incorporates the backbone nitrogen, restricts the φ torsion angle to approximately -65°.[13] This makes it a potent disruptor of β-sheets and a common constituent of β-turns.

  • Mechanism of Constraint: Covalent cyclization involving the backbone nitrogen.

  • Structural Impact: Induces turns and "kinks" in the peptide backbone. It is considered a classical breaker of α-helical and β-sheet structures.[14]

  • ACPC vs. Proline: These residues serve fundamentally different purposes. ACPC is primarily used to stabilize helices, whereas proline is used to break secondary structures and induce turns. Proline analogs, such as those with 4-fluoro or 4-hydroxy substitutions, can further fine-tune the conformational preferences of the ring pucker and the cis/trans amide bond equilibrium, offering precise control over local structure.[13][14][15]

β-Amino Acids: Expanding the Structural Repertoire

β-amino acids contain an additional carbon in their backbone compared to α-amino acids. This seemingly small change opens up a world of novel secondary structures, including various helices (e.g., 10/12-, 12-, and 14-helices) and sheet-like structures.[8][16]

  • Mechanism of Constraint: Altered backbone spacing and the potential for cyclic side chains (like ACPC).

  • Structural Impact: Can form unique, stable secondary structures not accessible to α-peptides. Crucially, the altered backbone often confers significant resistance to degradation by proteases, which are specific for α-peptide bonds.[11]

  • ACPC as a β-Amino Acid: (1S,2S)-ACPC is a prime example of a cyclic β-amino acid. Its incorporation creates hybrid α/β-peptides. Studies on oligomers of ACPC diastereomers have shown they can form distinct structures, such as the H12 helix from (1S,2S)-trans-ACPC hexamers.[8][17] This highlights the power of using specific stereoisomers to dictate peptide architecture.

Data-Driven Comparison of Helix-Stabilizing Propensities

To provide a clear, evidence-based comparison, the following table summarizes experimental data from a study that directly compared the folding stability of peptides incorporating different constrained residues. The study used a protein G variant as a model system.

Constrained Residue TypeExample ResidueRelative Folding Free Energy (kcal/mol)Key FindingSource
α,α-Disubstituted (Achiral) AibMost StableSuperior helix rigidifier in this context.[12]
α,α-Disubstituted (Chiral) Cα-Me-ValIntermediate StabilityBetter than ACPC but less stabilizing than Aib.[12]
Cyclic β-Amino Acid ACPCLeast Stable (of the three)Less effective at helix stabilization compared to α,α-disubstituted residues in this specific protein fold.[12]

Expert Interpretation: The data from Gellman and coworkers indicate that for pure helix stabilization within this protein tertiary fold, the steric buttressing of α,α-disubstituted residues like Aib provided a greater stabilizing effect than the backbone cyclization of the β-amino acid ACPC.[12] This is a critical insight: while ACPC is a potent helix-inducer, it may not always be the most stabilizing choice compared to the classic Aib residue. The choice should be guided by empirical testing in the specific peptide sequence of interest.

Experimental Protocols: A Practical Guide

Trustworthy data is built on robust methodologies. Here, we provide detailed, self-validating protocols for the synthesis and analysis of peptides containing constrained residues.

Protocol 1: Fmoc-Solid Phase Peptide Synthesis (SPPS) of a Constrained Peptide

This protocol describes the manual synthesis of a model peptide containing a sterically hindered residue like (1S,2S)-ACPC or Aib.

Rationale: The Fmoc/tBu strategy is the gold standard for research-scale peptide synthesis due to its mild deprotection conditions (piperidine), which preserves most acid-labile side-chain protecting groups until the final cleavage step.[18][19] For constrained amino acids, which are often sterically hindered, optimizing the coupling step is critical to ensure complete reaction and prevent deletion sequences.

Workflow Diagram:

SPPS_Workflow cluster_cycle Iterative Synthesis Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Repeat n-1 times Coupling Amino Acid Coupling (Residue + HATU + DIPEA) Wash1->Coupling Repeat n-1 times Wash2 DMF Wash Coupling->Wash2 Repeat n-1 times Capping Optional Capping (Acetic Anhydride) Wash2->Capping Repeat n-1 times Capping->Deprotection Repeat n-1 times Cleavage 3. Cleavage & Deprotection (TFA Cocktail) Capping->Cleavage After Final Cycle Start 1. Resin Swelling (DMF) Start->Deprotection 2. First Cycle Purification 4. Precipitation & Purification (Ether & RP-HPLC) Cleavage->Purification Analysis 5. Characterization (LC-MS) Purification->Analysis

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Step-by-Step Methodology:

  • Resin Preparation:

    • Place 0.1 mmol of Rink Amide resin in a fritted reaction vessel.

    • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes, then drain. The choice of Rink Amide resin will yield a C-terminal amide upon cleavage, which often improves stability and mimics the native state of many bioactive peptides.

  • Fmoc Deprotection:

    • Add 2 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, drain. Repeat once for 10 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5 x 2 mL).

  • Amino Acid Coupling (The Critical Step):

    • In a separate tube, pre-activate the amino acid by dissolving 0.4 mmol of the Fmoc-protected amino acid (e.g., Fmoc-(1S,2S)-ACPC-OH or Fmoc-Aib-OH) and 0.39 mmol of HATU in 1 mL of DMF.

    • Add 0.8 mmol of N,N-Diisopropylethylamine (DIPEA) and vortex for 1 minute.

    • Immediately add the activation mixture to the resin. Agitate for 1-2 hours.

    • Causality: Sterically hindered amino acids like ACPC and Aib couple slowly.[18] Using a potent coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is essential for driving the reaction to completion. Pre-activation ensures the reactive species is formed before it is introduced to the resin-bound amine, maximizing efficiency. For particularly difficult couplings, performing this step twice ("double coupling") is recommended.

  • Validation & Capping (Trustworthiness Check):

    • Take a small sample of resin beads, wash them, and perform a Kaiser test. A blue bead color indicates a complete coupling (no free primary amines). If the test is yellow/orange (positive for free amine), repeat the coupling step.

    • Optional: To permanently block any unreacted amines and prevent the formation of deletion peptides, add a capping solution of 5% acetic anhydride and 6% lutidine in DMF for 10 minutes.

  • Iterate: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

    • Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) and agitate for 2-3 hours.

    • Causality: TFA is a strong acid that cleaves the peptide from the resin and removes side-chain protecting groups. The scavengers (water, TIS) are crucial for quenching reactive carbocations generated from protecting groups like Trt and Pbf, preventing side reactions with sensitive residues like Trp and Cys.

  • Purification and Characterization:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify by reverse-phase HPLC (RP-HPLC).

    • Confirm the identity and purity of the final product by LC-MS.

Protocol 2: In Vitro Protease Stability Assay

This protocol provides a framework to compare the stability of a peptide containing a constrained residue against its natural counterpart.

Rationale: An essential benefit of constrained amino acids is enhanced resistance to proteolysis.[1] This assay quantifies that benefit by measuring the rate of peptide degradation in the presence of a relevant protease or biological matrix like human serum. HPLC is used to separate the intact parent peptide from its degradation products over time.

Workflow Diagram:

Stability_Assay_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis Peptide_Stock Prepare Peptide Stock (1 mg/mL in Assay Buffer) Incubate Incubate Peptide + Protease at 37°C Peptide_Stock->Incubate Protease_Stock Prepare Protease/Serum (e.g., Trypsin in Buffer) Protease_Stock->Incubate Timepoints Aliquot at Timepoints (0, 15, 30, 60, 120 min) Incubate->Timepoints Quench Quench Reaction (e.g., add TFA or Acetonitrile) Timepoints->Quench HPLC Analyze by RP-HPLC Quench->HPLC Peak_Area Integrate Parent Peak Area HPLC->Peak_Area Plot Plot % Remaining vs. Time Calculate Half-life (t½) Peak_Area->Plot

Caption: Workflow for an in vitro peptide protease stability assay.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a 1 mg/mL stock solution of each peptide (e.g., native peptide and ACPC-modified peptide) in the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Prepare the protease solution (e.g., 0.1 mg/mL trypsin in assay buffer) or use pooled human serum.

  • Reaction Incubation:

    • In a microcentrifuge tube, combine 90 µL of the protease solution/serum with 10 µL of the peptide stock solution.

    • Incubate the reaction mixture in a water bath at 37°C.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw a 10 µL aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to 40 µL of a quenching solution (e.g., 10% TFA in acetonitrile). This denatures the protease and precipitates proteins.

    • Causality: The "t=0" time point is critical as it represents 100% intact peptide and serves as the baseline for all subsequent measurements. Quenching must be immediate and effective to ensure the measured degradation is accurate for that specific time point.

  • HPLC Analysis:

    • Centrifuge the quenched samples to pellet precipitated proteins.

    • Analyze the supernatant by RP-HPLC, using a C18 column and a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).

    • Monitor the elution profile at 220 nm.

  • Data Analysis:

    • Identify the peak corresponding to the intact parent peptide in the t=0 sample.

    • Integrate the area of the parent peptide peak at each time point.

    • Calculate the percentage of peptide remaining at each time point relative to the t=0 sample.

    • Plot the percentage of remaining peptide versus time and calculate the half-life (t₁/₂) from the decay curve. A significantly longer half-life for the ACPC-containing peptide would provide strong evidence of its stabilizing effect.[5][20]

Conclusion and Future Outlook

The incorporation of constrained amino acids like (1S,2S)-ACPC is an indispensable tool in modern peptide drug design. By reducing conformational entropy and enhancing proteolytic stability, these building blocks can transform a fleetingly active peptide into a potent and durable therapeutic candidate. While strong helix-inducers like Aib remain a benchmark, the unique structural constraints offered by cyclic residues like ACPC provide distinct advantages that may be crucial for achieving the desired bioactivity and pharmacokinetic profile. The rational selection and application of these powerful chemical tools, validated by the robust experimental protocols outlined here, will continue to drive the development of the next generation of peptide-based medicines.

References

  • BenchChem. (2025). Assaying the enzymatic stability of peptides with 2,4-Diamino-2-methylbutanoic acid. BenchChem.
  • Ortuno, R. M., Moglioni, A. G., & Moltrasio, G. Y. (2005). Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Peptides and Nucleosides. Current Organic Chemistry, 9(3), 237-259.
  • Horne, W. S., & Gellman, S. H. (2009). Comparison of Design Strategies for α-Helix Backbone Modification in a Protein Tertiary Fold. Journal of the American Chemical Society, 131(40), 14337–14344.
  • Wels, B., et al. (2021). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. RSC Chemical Biology, 2(3), 838-854.
  • Karle, I. L., & Balaram, P. (2002). Controls exerted by the Aib residue: helix formation and helix reversal. Biopolymers, 64(4), 258-268.
  • BenchChem. (2025).
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.
  • Martinek, T. A., et al. (2006). Effects of the alternating backbone configuration on the secondary structure and self-assembly of beta-peptides. Journal of the American Chemical Society, 128(41), 13539-13544.
  • O'Leary, D. J. (n.d.).
  • Raines, R. T. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(12), 4768–4780.
  • Raines, R. T. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.

Sources

A Comparative Guide to the Conformational Validation of Peptides Containing (1S,2S)-2-Aminocyclopentanecarboxylic Acid Using Circular Dichroism Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise control and validation of peptide conformation are paramount. The introduction of non-natural amino acids, such as (1S,2S)-2-aminocyclopentanecarboxylic acid (ACPC), offers a powerful strategy to enforce specific secondary structures, thereby enhancing biological activity, stability, and cell permeability. This guide provides an in-depth technical comparison of using circular dichroism (CD) spectroscopy to validate the conformation of ACPC-containing peptides against peptides with other conformation-modulating residues.

The Critical Role of Peptide Conformation and the Influence of ACPC

The biological function of a peptide is intrinsically linked to its three-dimensional structure.[1][2] Peptides can adopt various secondary structures, including α-helices, β-sheets, and turns, which dictate their interactions with biological targets.[3][4] However, short, linear peptides are often flexible in solution, adopting a range of conformations, which can lead to reduced receptor affinity and susceptibility to proteolytic degradation.

To overcome these limitations, chemists incorporate conformational constraints. (1S,2S)-ACPC is a cyclic β-amino acid that, when incorporated into a peptide backbone, introduces significant steric hindrance, restricting the available dihedral angles (φ and ψ). This constraint potently nucleates and stabilizes helical structures, particularly the 14-helix, which is a key structural motif in many biologically active peptides.[5][6] The cyclopentane ring locks the backbone into a conformation that promotes the formation of intra-molecular hydrogen bonds characteristic of a helical fold.

Circular Dichroism Spectroscopy: A Powerful Tool for Secondary Structure Elucidation

Circular dichroism (CD) spectroscopy is a rapid and sensitive technique for analyzing the secondary structure of peptides and proteins in solution.[3][4][7] It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides.[3] The resulting CD spectrum in the far-UV region (typically 190-260 nm) provides a characteristic signature of the peptide's secondary structure content.[3]

The utility of CD spectroscopy lies in its ability to provide a global picture of the peptide's conformation and to detect conformational changes induced by factors such as temperature, pH, or ligand binding.[1][7]

Characteristic CD Spectra of Peptide Secondary Structures:
  • α-helix: Exhibits two negative bands of similar magnitude at approximately 222 nm (n→π* transition) and 208 nm (π→π* parallel transition), and a strong positive band around 192 nm (π→π* perpendicular transition).[3][8]

  • β-sheet: Shows a negative band around 215-218 nm and a positive band of similar or greater magnitude near 195-200 nm.[3]

  • Random Coil: Characterized by a strong negative band near 198 nm and a weak positive or near-zero signal above 210 nm.[3]

Experimental Workflow for CD-Based Conformational Validation

The following diagram and protocol outline a robust workflow for the validation of an ACPC-containing peptide's conformation and its comparison with analogues.

experimental_workflow cluster_prep Sample Preparation cluster_cd CD Spectroscopy cluster_analysis Data Analysis peptide_synthesis Peptide Synthesis & Purification (>95% purity) concentration Accurate Concentration Determination peptide_synthesis->concentration instrument_setup Instrument Setup & Calibration concentration->instrument_setup Load Sample buffer_prep Buffer Preparation (CD compatible) buffer_prep->concentration blank_measurement Blank Measurement (Buffer) instrument_setup->blank_measurement sample_measurement Sample Measurement (Peptide Scans) blank_measurement->sample_measurement data_processing Data Processing (Averaging, Smoothing, Blank Subtraction) sample_measurement->data_processing unit_conversion Conversion to MRE data_processing->unit_conversion deconvolution Secondary Structure Deconvolution unit_conversion->deconvolution comparison Comparative Analysis deconvolution->comparison

Caption: Experimental workflow for peptide conformation validation using CD spectroscopy.

Detailed Experimental Protocol:
  • Peptide Synthesis and Purification:

    • Synthesize the ACPC-containing peptide and any comparative peptides (e.g., with proline or a flexible residue like glycine in place of ACPC) using standard solid-phase peptide synthesis (SPPS) protocols.

    • Purify all peptides to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC). Purity is critical to avoid interference from contaminating species.[7]

    • Verify the identity of the peptides by mass spectrometry.

  • Accurate Concentration Determination:

    • The precise determination of peptide concentration is the most critical step for obtaining accurate CD data.[7]

    • The recommended method is quantitative amino acid analysis.[7] Alternatively, absorbance at 280 nm can be used if the peptide contains tryptophan or tyrosine, but this is less accurate. Methods like the Bradford or Lowry assays are not recommended due to their high protein-to-protein variability.[7]

  • Buffer Preparation:

    • Prepare a CD-compatible buffer. A common choice is a low concentration phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4).[9]

    • Avoid buffers with high absorbance in the far-UV region, such as Tris or those containing high concentrations of chloride ions.

  • CD Spectrometer Setup and Calibration:

    • Turn on the CD spectrometer and purge with nitrogen for at least 30 minutes to remove oxygen, which absorbs in the far-UV region.

    • Calibrate the instrument using a standard such as camphor-10-sulfonic acid (CSA).

  • CD Data Acquisition:

    • Set the measurement parameters. Typical parameters for peptide secondary structure analysis are:

      • Wavelength range: 190-260 nm

      • Data pitch: 0.5 nm

      • Scanning speed: 50 nm/min

      • Bandwidth: 1.0 nm

      • Response time: 2 seconds

      • Accumulations: 3-5 scans

    • Use a quartz cuvette with a suitable path length (e.g., 0.1 cm) to ensure the absorbance of the sample remains below 1.0.

    • Record a baseline spectrum of the buffer in the cuvette.

    • Replace the buffer with the peptide solution (typically 0.1-0.2 mg/mL) and record the sample spectrum.[7]

    • Repeat the measurements for all comparative peptides under identical conditions.

  • Data Processing and Analysis:

    • Average the multiple scans for both the sample and the baseline.

    • Subtract the averaged baseline spectrum from the averaged sample spectrum.[8]

    • Smooth the resulting spectrum if necessary, using a smoothing algorithm like Savitzky-Golay.

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the following equation:

      • MRE = (Observed Ellipticity [mdeg]) / (10 * c * n * l)

      • Where:

        • c = molar concentration of the peptide (mol/L)

        • n = number of amino acid residues

        • l = path length of the cuvette (cm)

    • Use a deconvolution program, such as DichroWeb or BeStSel, to estimate the percentage of α-helix, β-sheet, and other secondary structures.[8][10]

Comparative Analysis: ACPC vs. Alternative Residues

To illustrate the utility of this approach, we will compare the hypothetical CD spectra of three pentapeptides:

  • Peptide A (ACPC): Ac-Tyr-Ala-ACPC-Ala-Lys-NH₂

  • Peptide P (Proline): Ac-Tyr-Ala-Pro-Ala-Lys-NH₂

  • Peptide G (Glycine): Ac-Tyr-Ala-Gly-Ala-Lys-NH₂

The following diagram illustrates the conformational constraints imposed by these residues.

conformational_constraints cluster_acpc ACPC (High Constraint) cluster_proline Proline (Medium Constraint) cluster_glycine Glycine (Low Constraint) acpc_node Rigid cyclopentane ring severely restricts φ and ψ angles. Strongly promotes helical conformation. proline_node Pyrrolidine ring fixes φ angle (~ -60°). Acts as a 'helix breaker' but can induce turns. glycine_node Lacks a side chain, allowing a wide range of φ and ψ angles. Promotes conformational flexibility.

Caption: Conformational constraints of ACPC, Proline, and Glycine.

Expected CD Spectra and Data Interpretation:
PeptideKey ResidueExpected ConformationPredicted CD Spectral FeaturesEstimated Helicity (%)
Peptide A (1S,2S)-ACPCStable α-helixStrong negative bands at ~222 and ~208 nm; strong positive band at ~192 nm.70-90%
Peptide P Prolineβ-turn or disorderedWeak negative band at ~222 nm; stronger negative band around 200 nm.<10%
Peptide G GlycineRandom CoilStrong negative band near 198 nm; near-zero ellipticity above 215 nm.<5%

Data Interpretation:

  • Peptide A (ACPC): The CD spectrum is expected to be characteristic of a highly helical peptide. The strong negative bands at 222 nm and 208 nm would provide clear evidence that the ACPC residue is successfully nucleating and stabilizing a helical conformation. Deconvolution analysis would likely yield a high percentage of α-helical content.

  • Peptide P (Proline): Proline's rigid ring structure disrupts the hydrogen bonding pattern of an α-helix, often acting as a "helix breaker." Its CD spectrum would likely indicate a disordered or turn-like structure, with significantly lower MRE values at 222 nm compared to Peptide A.

  • Peptide G (Glycine): With its high conformational flexibility, glycine is expected to favor a random coil conformation in a short peptide. The CD spectrum would be characteristic of a disordered peptide, with a single strong negative band below 200 nm.

By comparing the CD spectrum of the ACPC-containing peptide to these controls, researchers can unequivocally validate that the observed helical conformation is a direct result of the conformational constraints imposed by the ACPC residue.

Conclusion

Circular dichroism spectroscopy is an indispensable tool for the conformational analysis of peptides.[3][4][8] When validating the structure of peptides containing conformationally constrained amino acids like (1S,2S)-ACPC, a comparative approach is essential. By analyzing the CD spectra of the target peptide alongside well-chosen controls (e.g., containing proline or glycine), researchers can definitively attribute the observed secondary structure to the specific influence of the non-natural residue. This robust validation is a critical step in the development of novel peptide-based therapeutics and research tools.

References

  • Miles, A. J., Janes, R. W., & Wallace, B. A. (2021). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. Chemical Society Reviews, 50(12), 7136–7148. [Link]

  • BioTech Pack. (n.d.). Peptide Secondary Structure Analysis Based on CD. Retrieved from [Link]

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876–2890. [Link]

  • Luchini, A., et al. (2007). CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. Biophysical Journal, 92(9), 3133–3441. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Bowie, T. (2002). Conformational analysis of small peptides by circular dichroism. Southern University and A&M College. [Link]

  • LibreTexts. (2024). 7.7: Circular Dichroism Spectroscopy and its Application for Determination of Secondary Structure of Optically Active Species. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Determination of peptide secondary structure by CD spectroscopy. Retrieved from [Link]

  • Rodger, A. (2021). Beginners guide to circular dichroism. The Biochemist, 43(2), 54-57. [Link]

  • ResearchGate. (n.d.). Structure of (1S,2S)-2-aminocyclopentanecarboxylic acid and models of hydrogen-bond patterns that define 10/11/11-helix and 14-helix. Retrieved from [Link]

  • Hartman, M. C. T., et al. (2007). Protein synthesis with conformationally constrained cyclic dipeptides. Bioorganic & Medicinal Chemistry Letters, 17(10), 2824–2827. [Link]

  • PubMed. (n.d.). Circular dichroism of peptides. Retrieved from [Link]

  • Nagai, H., et al. (2020). Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. ACS Omega, 5(37), 23789–23798. [Link]

  • Otwinowski, M., et al. (2022). Controlling the conformational stability of coiled-coil peptides with a single stereogenic center of a peripheral β-amino acid residue. Chemical Science, 13(6), 1735–1745. [Link]

Sources

A Senior Application Scientist's Guide to the X-ray Crystallography of Peptides Containing (1S,2S)-2-Aminocyclopentanecarboxylic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of peptide science and drug discovery, the quest for greater conformational stability and enhanced biological activity is paramount. The incorporation of constrained amino acids into peptide sequences has emerged as a powerful strategy to achieve these goals. Among these, (1S,2S)-2-aminocyclopentanecarboxylic acid (trans-ACPC), a cyclic β-amino acid, has garnered significant attention for its remarkable ability to induce stable secondary structures. This guide provides an in-depth, objective comparison of the X-ray crystallography of peptides containing (1S,2S)-ACPC with those incorporating other cyclic amino acids, supported by experimental data and field-proven insights.

The Significance of Conformational Constraint in Peptide Design

The inherent flexibility of linear peptides often leads to a multitude of conformations in solution, which can be detrimental to their binding affinity and proteolytic stability. By introducing cyclic amino acids, we can restrict the available conformational space, pre-organizing the peptide into a bioactive conformation. This conformational rigidity can lead to a significant increase in potency and stability, crucial attributes for therapeutic peptides.

(1S,2S)-2-aminocyclopentanecarboxylic acid, with its trans stereochemistry, has proven to be a particularly effective inducer of helical structures in peptides. Its five-membered ring constrains the backbone dihedral angles, promoting the formation of well-defined secondary structures such as the 12-helix and 14-helix.[1] This guide will delve into the crystallographic evidence that underpins these observations and compare it with the structural effects of other cyclic amino acids, namely its cis-diastereomer, (1R,2S)-2-aminocyclopentanecarboxylic acid (cis-ACPC), the six-membered ring analogue, trans-2-aminocyclohexanecarboxylic acid (trans-ACHC), and the ubiquitous proteinogenic cyclic amino acid, L-proline.

Comparative Crystallographic Analysis

To provide a clear and objective comparison, we will examine the crystallographic data of short peptides of similar length and composition, where the primary variable is the incorporated cyclic amino acid.

(1S,2S)-2-Aminocyclopentanecarboxylic Acid (trans-ACPC): A Potent Helix Inducer

The trans-configuration of (1S,2S)-ACPC strongly predisposes peptides towards helical conformations. X-ray crystallography studies on oligomers of trans-ACPC have revealed the formation of a novel secondary structure known as the 12-helix, characterized by i,i+3 C=O···H-N hydrogen bonds.[1]

Table 1: Crystallographic Data for a Hexamer of (1S,2S)-ACPC [1]

ParameterValue
Peptide Sequence(trans-ACPC)₆
Space GroupP2₁2₁2₁
Unit Cell Dimensions (Å)a = 10.2, b = 15.8, c = 25.4
Resolution (Å)Not Reported
Key Conformational Feature12-helix
Hydrogen Bonding Patterni,i+3 C=O···H-N
(1R,2S)-2-Aminocyclopentanecarboxylic Acid (cis-ACPC): Promoting Extended Structures

In contrast to its trans-diastereomer, the cis-configuration of (1R,2S)-ACPC tends to favor more extended, sheet-like structures. X-ray diffraction analysis of a tripeptide containing cis-ACPC reveals a conformation that is significantly different from the helical structures induced by trans-ACPC.[2]

Table 2: Crystallographic Data for a Tripeptide Containing (1R,2S)-ACPC [2]

ParameterValue
Peptide SequenceCbz-[(1R,2S)-ACPC]₃-OH
Space GroupP2₁
Unit Cell Dimensions (Å)a = 9.8, b = 11.2, c = 13.5, β = 108.9°
Resolution (Å)Not Reported
Key Conformational FeatureExtended β-strand like
Hydrogen Bonding PatternIntermolecular
trans-2-Aminocyclohexanecarboxylic Acid (trans-ACHC): Inducer of the 14-Helix

The six-membered ring of trans-ACHC provides a different set of conformational constraints compared to the five-membered ring of ACPC. This leads to the formation of another distinct helical structure, the 14-helix, which is characterized by i,i+4 C=O···H-N hydrogen bonds, similar to the α-helix found in proteins.[1]

Table 3: Crystallographic Data for an Oligomer of trans-ACHC [1]

ParameterValue
Peptide Sequence(trans-ACHC) oligomer
Space GroupNot Reported
Unit Cell Dimensions (Å)Not Reported
Resolution (Å)Not Reported
Key Conformational Feature14-helix
Hydrogen Bonding Patterni,i+4 C=O···H-N
L-Proline: The Natural Turn Inducer

L-proline, with its unique cyclic side chain that connects back to the backbone nitrogen, is well-known for its role in inducing turns and disrupting helical structures in proteins. The crystal structure of a proline-containing dipeptide, Boc-L-Pro-Pro-OH, showcases its propensity to adopt a polyproline-type structure.[3]

Table 4: Crystallographic Data for a Dipeptide Containing L-Proline [3]

ParameterValue
Peptide SequenceBoc-L-Pro-Pro-OH
Space GroupP2₁
Unit Cell Dimensions (Å)a = 14.667, b = 16.600, c = 15.502, β = 117.84°
Resolution (Å)Not Reported
Key Conformational FeaturePolyproline-type structure
Hydrogen Bonding PatternIntermolecular

Experimental Protocols: A Step-by-Step Guide

The successful X-ray crystallographic analysis of these peptides hinges on a series of well-executed experimental procedures. Below are detailed protocols for peptide synthesis, crystallization, and data collection.

Peptide Synthesis

Peptides incorporating these cyclic amino acids are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc chemistry.

Experimental Workflow for Peptide Synthesis

Peptide_Synthesis cluster_cycle Elongation Cycle Resin Solid Support (Resin) Coupling Coupling (e.g., HBTU/DIEA) Resin->Coupling Fmoc_AA Fmoc-protected Amino Acid Fmoc_AA->Coupling Wash1 Wash Coupling->Wash1 Deprotection Fmoc Deprotection (Piperidine) Wash2 Wash Deprotection->Wash2 Wash1->Deprotection Repeat Repeat Cycle Wash2->Repeat Cleavage Cleavage from Resin (TFA) Wash2->Cleavage Coupling_next Coupling Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Pure Peptide Purification->Final_Peptide Wash1_next Wash Coupling_next->Wash1_next Deprotection_next Fmoc Deprotection Wash1_next->Deprotection_next Wash2_next Wash Deprotection_next->Wash2_next

Caption: Solid-Phase Peptide Synthesis Workflow.

Peptide Crystallization

Obtaining high-quality crystals is often the most challenging step. The hanging drop vapor diffusion method is a commonly employed technique.

Experimental Protocol for Peptide Crystallization

  • Prepare Peptide Solution: Dissolve the purified peptide in a suitable buffer (e.g., Tris-HCl, HEPES) to a concentration of 5-20 mg/mL.

  • Set up Crystallization Plate: Pipette 500 µL of a reservoir solution containing a precipitant (e.g., PEG, salts) into the well of a 24-well crystallization plate.

  • Prepare the Drop: Mix 1-2 µL of the peptide solution with 1-2 µL of the reservoir solution on a siliconized glass coverslip.

  • Seal and Incubate: Invert the coverslip and seal the well with vacuum grease. Incubate the plate at a constant temperature (e.g., 4°C or 20°C).

  • Monitor Crystal Growth: Regularly inspect the drops under a microscope for the appearance of crystals over several days to weeks.

X-ray Data Collection and Structure Refinement

Once suitable crystals are obtained, they are subjected to X-ray diffraction to determine their three-dimensional structure.

Workflow for X-ray Crystallography Data Collection and Analysis

XRay_Crystallography Crystal Peptide Crystal Cryo Cryo-protection Crystal->Cryo XRay X-ray Source (Synchrotron) Cryo->XRay Diffraction Diffraction Pattern XRay->Diffraction Data_Processing Data Processing (Indexing, Integration, Scaling) Diffraction->Data_Processing Phasing Phase Determination Data_Processing->Phasing Model_Building Model Building and Refinement Phasing->Model_Building Validation Structure Validation Model_Building->Validation PDB Deposition to PDB Validation->PDB

Caption: X-ray Crystallography Workflow.

Structural Insights and Implications for Drug Design

The crystallographic data clearly demonstrates that the stereochemistry and ring size of the incorporated cyclic amino acid have a profound impact on the resulting peptide conformation.

  • (1S,2S)-ACPC is a reliable tool for inducing helical structures, making it an excellent choice for designing peptide-based inhibitors that target helical protein-protein interaction domains.

  • (1R,2S)-ACPC , by promoting extended conformations, can be utilized in the design of β-sheet mimetics or inhibitors of enzymes that recognize extended peptide substrates.

  • trans-ACHC , with its ability to form the 14-helix, offers an alternative helical scaffold that may present different side-chain orientations compared to the 12-helix of trans-ACPC, providing more options for optimizing binding interactions.

  • L-proline remains a valuable tool for introducing turns and kinks in peptide chains, which is crucial for mimicking the complex topologies of natural peptide ligands.

Conclusion

The X-ray crystallography of peptides containing (1S,2S)-2-aminocyclopentanecarboxylic acid and its counterparts provides invaluable insights into the principles of peptide design. The choice of the cyclic amino acid is a critical determinant of the resulting secondary structure, and this knowledge can be leveraged to design peptides with tailored conformations and enhanced therapeutic potential. This guide serves as a foundational resource for researchers and drug developers, empowering them to make informed decisions in the rational design of next-generation peptide therapeutics.

References

  • Benedetti, E., et al. (1983). Proline-containing beta-turns. IV. Crystal and solution conformations of tert.-butyloxycarbonyl-L-prolyl-D-alanine and tert.-butyloxycarbonyl-L-prolyl-D-alanyl-L-alanine. International Journal of Peptide and Protein Research, 22(3), 385-397.
  • Gellman, S. H., et al. (2007). Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC). Journal of the American Chemical Society, 129(37), 11535-11544.
  • Aravinda, S., Shamala, N., Roy, R. S., & Balaram, P. (2003). Non-protein amino acids in peptide design. Current Opinion in Chemical Biology, 7(6), 728-736.
  • Karle, I. L., & Balaram, P. (1990). Synthesis and crystal structures of Boc-L-Asn-L-Pro-OBzl.CH3OH and dehydration side product, Boc-beta-cyano-L-alanine-L-Pro-OBzl. International Journal of Peptide and Protein Research, 35(6), 524-530.
  • Lee, K., et al. (2018). Impact of aza-substitutions on the preference of helix handedness for β-peptide oligomers: a DFT study. Scientific Reports, 8(1), 1-8.
  • Karle, I. L., et al. (1994). Structural characteristics of diproline: a new crystal form of tBoc-Pro-Pro-OH. International Journal of Peptide and Protein Research, 44(3), 207-214.
  • Vicher, A., et al. (2019). Crystal Structures of Protein-Bound Cyclic Peptides. Chemical Reviews, 119(17), 10276-10330.
  • Fairlie, D. P., & Dantas de Oliveira, P. (2019). Crystal Structures of Protein-Bound Cyclic Peptides. Chemical Reviews, 119(17), 10276-10330.
  • Ghadiri, M. R., et al. (1993). Self-assembling organic nanotubes.
  • Davies, S. G., et al. (2014). The Synthesis and Crystal Structure of Cbz-[(1R,2S)-ACPC]3-OH: A Tripeptide Derived from the β-Amino Acid (1R,2S)-Cispentacin. Amino Acids, 46(1), 205-209.

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A Comparative Guide to the Enantiomeric Purity Analysis of (1S,2S)-2-aminocyclopentanecarboxylic Acid by Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Chirality in Drug Development

(1S,2S)-2-aminocyclopentanecarboxylic Acid is a constrained amino acid analog, a structural motif of significant interest in medicinal chemistry. Its rigid cyclopentane backbone pre-organizes the spatial orientation of the amine and carboxylic acid functionalities, making it a valuable building block for peptidomimetics and other pharmacologically active agents. As with all chiral molecules, the biological activity of its enantiomers can differ dramatically. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, or worse, contribute to toxicity. Consequently, the accurate determination of enantiomeric purity is a non-negotiable aspect of its quality control in research and pharmaceutical development.[1][2]

This guide provides an in-depth comparison of methodologies for the enantiomeric purity analysis of (1S,2S)-2-aminocyclopentanecarboxylic Acid, with a primary focus on direct chiral High-Performance Liquid Chromatography (HPLC). We will explore the underlying principles of chiral recognition on various stationary phases and compare this direct approach with alternative methods, offering supporting experimental protocols and data to guide researchers in selecting the most appropriate technique for their needs.

Direct Chiral HPLC: The Gold Standard for Enantiomeric Resolution

Direct chiral HPLC stands as a robust and widely adopted method for the separation of enantiomers without the need for derivatization.[3] This approach relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and a chiral selector immobilized on the stationary phase. The differing stabilities of these complexes result in different retention times, allowing for their separation and quantification.

Mechanism of Chiral Recognition

The selection of an appropriate chiral stationary phase (CSP) is paramount for achieving successful enantiomeric separation. For cyclic amino acids like (1S,2S)-2-aminocyclopentanecarboxylic Acid, several types of CSPs have demonstrated broad utility for amino acid analysis in general.[1][4]

  • Crown Ether-Based CSPs: These are particularly well-suited for the separation of primary amino acids.[5] The chiral crown ether cavity selectively complexes with the protonated primary amine of one enantiomer through a three-point interaction model, leading to its stronger retention.

  • Macrocyclic Glycopeptide-Based CSPs: CSPs like those based on teicoplanin are highly versatile for separating polar and ionic compounds, including underivatized amino acids.[3] Their complex structure offers multiple interaction sites, including ionic, hydrogen bonding, and hydrophobic interactions, enabling effective chiral recognition.[6]

  • Cinchona Alkaloid-Derived Zwitterionic CSPs: These novel phases are designed for the direct separation of ampholytic compounds like amino acids and small peptides. They operate on a zwitterionic ion-exchange mechanism, providing excellent selectivity.[7]

The logical workflow for direct chiral HPLC analysis is depicted below:

Direct Chiral HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Sample in Mobile Phase Inject Inject Sample Sample->Inject Column Chiral Stationary Phase Column Inject->Column Separate Enantiomeric Separation Column->Separate Detect UV/MS Detection Separate->Detect Analyze Integrate Peaks & Calculate Enantiomeric Purity Detect->Analyze Indirect_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Analyte Derivatize Derivatization Reaction Sample->Derivatize Reagent Chiral Derivatizing Agent (e.g., Marfey's Reagent) Reagent->Derivatize Inject Inject Diastereomers Derivatize->Inject Column Achiral Column (e.g., C18) Inject->Column Separate Diastereomer Separation Column->Separate Detect UV/MS Detection Separate->Detect Analyze Integrate Peaks & Calculate Enantiomeric Purity Detect->Analyze Chiral_GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Analyte Derivatize Volatilization (e.g., Esterification + Acylation) Sample->Derivatize Inject Inject Sample Derivatize->Inject Column Chiral GC Column Inject->Column Separate Enantiomeric Separation Column->Separate Detect FID/MS Detection Separate->Detect Analyze Integrate Peaks & Calculate Enantiomeric Purity Detect->Analyze

Sources

A Comparative Guide to NMR Analysis for Stereochemical Assignment of 2-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of molecular stereochemistry is not merely an academic exercise—it is a critical determinant of biological activity, efficacy, and safety. 2-Aminocyclopentanecarboxylic acid (ACPC) stands as a vital building block in the synthesis of peptide foldamers and pharmacologically active compounds.[1][2][3][4] Its rigid cyclopentane ring introduces conformational constraints that are invaluable for designing structured peptides. However, the synthesis of ACPC can yield a mixture of four stereoisomers: (1R,2R)-trans, (1S,2S)-trans, (1R,2S)-cis, and (1S,2R)-cis. Distinguishing between the cis and trans diastereomers is a crucial first step in isolating the desired isomer for further application.

This guide provides an in-depth, technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for the stereochemical assignment of ACPC, supported by experimental data. We will delve into the causality behind the choice of specific NMR experiments, from simple one-dimensional techniques to more complex two-dimensional correlation spectroscopies. Furthermore, we will objectively compare the NMR-based approach with alternative analytical methods, offering a comprehensive overview to aid in selecting the most appropriate technique for your research needs.

The Power of the Proton: Distinguishing Cis and Trans Isomers with ¹H NMR

The fundamental basis for using NMR to differentiate between the cis and trans isomers of 2-aminocyclopentanecarboxylic acid lies in the spatial relationships of the protons on the cyclopentane ring. In the cis isomer, the amino and carboxylic acid groups are on the same face of the ring, leading to a different spatial arrangement of the ring protons compared to the trans isomer, where these groups are on opposite faces. This geometric difference directly influences the through-space interactions and through-bond coupling constants (J-couplings) between protons, which are observable in the ¹H NMR spectrum.

A key diagnostic feature is the chemical shift and multiplicity of the protons at C1 and C2 (the CH-COOH and CH-NH₂ groups). In the trans isomer, the proton at C2 (α to the amino group) typically appears as a quartet, while in the cis isomer, it is observed as a multiplet.[1][2] This difference in multiplicity arises from the distinct dihedral angles between the C1-H and C2-H bonds in the two isomers, which in turn affects their coupling constants.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ) for Cis and Trans Isomers of 2-Aminocyclopentanecarboxylic Acid [1][2]

IsomerNucleusC1-H (CHCOOH)C2-H (CHNH₂)C1 (COOH)C2 (CHNH₂)
(1S,2S)-trans ¹H2.90–2.97 (m)3.88 (q, J = 7.4 Hz)¹³C48.2
(1R,2S)-cis ¹H3.10–3.16 (m)3.82–3.86 (m)¹³C45.5

Data acquired in D₂O at 400 MHz for ¹H and 100 MHz for ¹³C NMR. Chemical shifts are reported in ppm.

The ¹³C NMR data further corroborates the assignment. The chemical shifts of the carbon atoms, particularly C1 and C2, are sensitive to the stereochemistry. As shown in Table 1, there are discernible differences in the ¹³C chemical shifts for the cis and trans isomers.

Deepening the Analysis: 2D NMR and the Nuclear Overhauser Effect (NOE)

While 1D NMR provides strong initial evidence, two-dimensional (2D) NMR techniques offer unambiguous confirmation of stereochemistry by mapping out the connectivity and spatial proximity of atoms. For the stereochemical assignment of ACPC, the most powerful of these is the Nuclear Overhauser Effect Spectroscopy (NOESY).

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space.[5] This effect is distance-dependent, being significant only for protons that are close in space (typically < 5 Å). A NOESY experiment generates a 2D map where cross-peaks indicate which protons are spatially proximate.

For 2-aminocyclopentanecarboxylic acid, the key distinction lies in the proximity of the protons on C1 and C2.

  • In the cis isomer , the protons on C1 and C2 are on the same face of the cyclopentane ring and therefore in close proximity. This will result in a clear cross-peak between the C1-H and C2-H signals in a NOESY spectrum.

  • In the trans isomer , the protons on C1 and C2 are on opposite faces of the ring, and thus are significantly further apart. Consequently, no NOE is expected between these two protons.

This binary (presence/absence) nature of the C1-H to C2-H NOE provides a definitive method for assigning the cis and trans stereochemistry.

Experimental Workflow for Stereochemical Assignment using NMR

The following workflow outlines a systematic approach to the stereochemical assignment of 2-aminocyclopentanecarboxylic acid using NMR.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_assignment Stereochemical Assignment H1_NMR Acquire ¹H NMR C13_NMR Acquire ¹³C NMR Assign_Protons Assign Proton Signals H1_NMR->Assign_Protons Chemical Shifts & Multiplicities Assign_Carbons Assign Carbon Signals C13_NMR->Assign_Carbons Chemical Shifts COSY Acquire ¹H-¹H COSY NOESY Acquire ¹H-¹H NOESY COSY->Assign_Protons HSQC Acquire ¹H-¹³C HSQC Stereochem_Assign Definitive Stereochemical Assignment NOESY->Stereochem_Assign C1-H to C2-H NOE (cis vs. trans) HMBC Acquire ¹H-¹³C HMBC HSQC->Assign_Carbons HMBC->Assign_Carbons Assign_Protons->COSY Confirm Couplings Assign_Protons->NOESY Identify Spatial Proximities Assign_Protons->HSQC Correlate Protons to Attached Carbons Assign_Carbons->HMBC Identify Long-Range H-C Correlations

Caption: Workflow for NMR-based stereochemical assignment of 2-aminocyclopentanecarboxylic acid.

Detailed Experimental Protocols

1. Sample Preparation:

  • Dissolve 5-10 mg of the 2-aminocyclopentanecarboxylic acid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆) in a 5 mm NMR tube.

  • Ensure complete dissolution. If necessary, sonicate the sample briefly.

2. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters on a 400 MHz spectrometer:

    • Pulse program: zg30

    • Number of scans: 16-64 (depending on sample concentration)

    • Relaxation delay (d1): 1-2 seconds

    • Acquisition time (aq): 3-4 seconds

  • Process the spectrum with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

3. 2D NOESY Acquisition:

  • Acquire a phase-sensitive 2D NOESY spectrum.

  • Typical parameters on a 400 MHz spectrometer:

    • Pulse program: noesygpphpp

    • Number of scans (ns): 8-16 per increment

    • Number of increments (ni): 256-512

    • Mixing time (d8): 0.5-1.0 seconds for small molecules.[6]

    • Relaxation delay (d1): 1-2 seconds

  • Process the 2D data with Fourier transformation in both dimensions, phase correction, and baseline correction.

4. Data Analysis:

  • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

  • Analyze the multiplicities and coupling constants to infer proton connectivity.

  • In the 2D NOESY spectrum, look for a cross-peak between the signals corresponding to the C1-H and C2-H protons. The presence of this cross-peak is indicative of the cis isomer, while its absence suggests the trans isomer.

Corroborative 2D NMR Techniques

While NOESY is often sufficient for the cis/trans assignment, other 2D NMR experiments can provide valuable corroborating evidence and a more complete structural picture.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It helps in confirming the assignment of protons within the cyclopentane ring system by showing the connectivity between adjacent protons.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached.[7] This is invaluable for unambiguously assigning the ¹³C NMR spectrum based on the already assigned ¹H spectrum.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over longer ranges (typically 2-3 bonds).[7] This can help to confirm the overall carbon skeleton and the assignment of quaternary carbons (like the carbonyl carbon).

Comparison with Alternative Methods

While NMR is a powerful and often definitive tool, other analytical techniques can also be used for stereochemical assignment. Each has its own strengths and weaknesses.

Table 2: Comparison of Analytical Techniques for Stereochemical Assignment of 2-Aminocyclopentanecarboxylic Acid

TechniquePrincipleSample RequirementsAdvantagesDisadvantages
NMR Spectroscopy Nuclear spin properties in a magnetic field1-10 mg, solutionProvides detailed structural information in solution; non-destructive; can analyze mixtures.Lower sensitivity than MS; requires relatively pure samples; can be complex to interpret.
X-ray Crystallography Diffraction of X-rays by a single crystalHigh-quality single crystalProvides an absolute and highly precise 3D structure.[8][9][10]Requires a suitable crystal, which can be difficult to obtain; structure is in the solid state, which may differ from the solution conformation.[11]
Chiral Chromatography (HPLC/GC) Differential interaction with a chiral stationary phaseMicrograms to milligrams, solutionExcellent for separating and quantifying enantiomers and diastereomers; high sensitivity.[12][13]Does not provide direct structural information; requires method development for each compound.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light1-5 mg, solutionSensitive to absolute configuration in solution; can be compared with theoretical calculations.[14][15]Requires specialized equipment; interpretation often relies on complex computational modeling.
In-depth Comparison
  • NMR vs. X-ray Crystallography: X-ray crystallography provides the "gold standard" for structural determination, offering an unambiguous 3D structure of the molecule in the solid state.[3][16] In fact, the stereochemistry of the ethyl ester of (1R,2S,S)-2-aminocyclopentanecarboxylic acid has been confirmed by single crystal X-ray diffraction.[3] However, the major bottleneck is the need to grow a high-quality single crystal, which can be a time-consuming and often unsuccessful process. Furthermore, the conformation in the crystal lattice may not be the same as the predominant conformation in solution, where most biological interactions occur.[11] NMR, on the other hand, provides detailed structural and dynamic information in the solution state, which is often more biologically relevant.

  • NMR vs. Chiral Chromatography: Chiral chromatography is an exceptionally powerful tool for separating stereoisomers and determining enantiomeric and diastereomeric purity.[12][13] It is often more sensitive than NMR. However, it is a separative technique, not a structural elucidation technique. While it can tell you that you have two different diastereomers and in what ratio, it cannot, without authentic standards, tell you which peak corresponds to the cis isomer and which to the trans. NMR, in contrast, provides the structural information needed to make this assignment directly.

  • NMR vs. Vibrational Circular Dichroism (VCD): VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution.[14][15] It is particularly useful when NMR is ambiguous. However, VCD instrumentation is less common than NMR spectrometers, and the interpretation of VCD spectra often requires comparison with computationally predicted spectra, which can be a specialized task.

Conclusion and Recommendations

For the stereochemical assignment of the cis and trans diastereomers of 2-aminocyclopentanecarboxylic acid, NMR spectroscopy, particularly utilizing the Nuclear Overhauser Effect, is the most direct and informative method. It provides an unambiguous assignment based on the through-space proximity of the C1 and C2 protons, a feature that directly reflects the cis/trans geometry. The ability to perform this analysis in solution, where the molecule is often utilized, is a significant advantage.

While other techniques have their merits—X-ray crystallography for absolute proof of structure in the solid state, and chiral chromatography for separation and quantification—NMR offers the most comprehensive and accessible solution for the initial and crucial task of stereochemical assignment. For any researcher working with ACPC or similar cyclic amino acids, a solid understanding and application of 1D and 2D NMR techniques are essential for ensuring the stereochemical integrity of their compounds and the reliability of their subsequent research.

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  • Reddy, C. M. (2025, August 9). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. ResearchGate. [Link]

  • ResearchGate. (n.d.). Chiral derivatizing agents used in NMR for chiral analysis. ResearchGate. [Link]

  • IMSERC. (n.d.). TUTORIAL: 2D NOESY EXPERIMENT WITH PRESATURATION. IMSERC. [Link]

  • Unknown. (n.d.). The very basics of NMR of proteins. Unknown Source. [Link]

  • Unknown. (n.d.). Two-dimensional NMR spectroscopy - The relayed COSY or one homonuclear step relayed COSY. Unknown Source. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2023, October 13). sfera - Unife. [Link]

  • Wikipedia contributors. (2023, November 13). Vibrational circular dichroism. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Explained. (2021, September 30). NMR Spectroscopy: Diastereotopism [Video]. YouTube. [Link]

  • BioLab. (2021, February 27). BioLab Webinar: Circular Dichroism [Video]. YouTube. [Link]

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A Comparative Guide to Cis- vs. Trans-2-Aminocyclopentanecarboxylic Acid in Foldamer Design

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and material scientists engaged in the de novo design of structured oligomers, the choice of conformationally constrained monomers is paramount. Among the diverse toolkit of non-canonical amino acids, the stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC) present a fascinating case study in stereochemical control over secondary structure. The simple switch from a cis to a trans arrangement of the amino and carboxyl substituents on the cyclopentane ring dictates a profound divergence in the resulting foldamer architecture, leading to either compact helical structures or extended, sheet-like assemblies.

This guide provides an in-depth comparative analysis of cis- and trans-ACPC as building blocks in foldamer chemistry. We will explore their intrinsic conformational preferences, the structural characteristics of the oligomers they form, and the functional implications of these distinct architectures. This analysis is supported by a synthesis of data from nuclear magnetic resonance (NMR) spectroscopy, circular dichroism (CD), and X-ray crystallography, providing a robust, evidence-based framework for researchers to make informed decisions in their foldamer design strategies.

The Stereochemical Dichotomy: A Fundamental Divergence in Folding Propensity

The conformational rigidity of the cyclopentane ring in ACPC pre-organizes the peptide backbone, significantly reducing the entropic penalty of folding. However, the relative orientation of the amino and carboxyl groups—cis versus trans—is the critical determinant of the resulting secondary structure.

trans-ACPC: The Architect of Helical Structures. Oligomers of trans-ACPC, particularly the (1R,2R) or (1S,2S) enantiomers, consistently and robustly fold into a right-handed or left-handed 12-helix , respectively[1]. This structure is defined by a repeating pattern of i, i+3 C=O···H-N hydrogen bonds, forming a 12-membered ring. This hydrogen bonding pattern is analogous to the 310-helix found in α-peptides, resulting in a stable, compact helical scaffold[1]. The cyclopentane ring constrains the backbone torsional angles, making the 12-helix the overwhelmingly favored conformation.

cis-ACPC: The Progenitor of Extended Structures. In stark contrast, oligomers of cis-ACPC adopt extended, sheet-like, or zigzag conformations[2][3]. The cis stereochemistry prevents the formation of the tight turns required for helical structures. Instead, it promotes a more linear arrangement of the peptide backbone. These extended strands can then associate through intermolecular hydrogen bonds to form larger, sheet-like assemblies or fibrils, a property that has been harnessed in the development of self-assembling nanomaterials[4].

Structural and Physicochemical Properties: A Head-to-Head Comparison

The distinct secondary structures induced by cis- and trans-ACPC lead to significant differences in their structural and physicochemical properties. These differences are summarized in the table below, with data synthesized from crystallographic and spectroscopic studies.

Propertytrans-ACPC Foldamerscis-ACPC Foldamers
Predominant Secondary Structure 12-HelixExtended Strand / Sheet-like
Hydrogen Bonding Pattern Intramolecular (i, i+3)Predominantly Intermolecular
Backbone Torsion Angles (Avg.) φ ≈ -90°, θ ≈ 80°, ψ ≈ -110°Extended (closer to ±180°)
Helical Parameters (for 12-helix) Rise per turn: ~5.4 Å, Radius: ~2.1 ÅNot Applicable
Conformational Stability High; cooperatively stabilized helixLower per-chain stability; stabilized by intermolecular interactions
Solubility Generally soluble as discrete helicesProne to aggregation and fibril formation, leading to lower solubility
CD Spectroscopy Signature Strong negative band at ~215 nmWeak CD signal, characteristic of random coil or β-sheet
Self-Assembly Behavior Can form helical bundlesForms fibrils and sheet-like nanostructures[4]

Functional Implications: From Stable Scaffolds to Self-Assembling Materials

The choice between cis- and trans-ACPC has profound implications for the function of the resulting foldamer.

trans-ACPC for Mimicking Protein Helices and Enhancing Stability: The stable 12-helical structure of trans-ACPC oligomers makes them excellent scaffolds for mimicking α-helices, which are common motifs in protein-protein interactions. By functionalizing the cyclopentane ring, side chains can be projected from the helical backbone to create specific binding epitopes. Furthermore, the incorporation of trans-ACPC into α-peptides has been shown to significantly enhance the thermal stability of coiled-coil structures, demonstrating its utility in protein engineering and the design of robust biomaterials.

cis-ACPC for Nanomaterials and Fibril Formation: The propensity of cis-ACPC oligomers to form extended structures that self-assemble into fibrils makes them attractive building blocks for the bottom-up fabrication of nanomaterials[4]. This behavior is analogous to that of amyloid-forming peptides, and as such, cis-ACPC foldamers are also used as models to study the fundamental principles of fibrillogenesis. The surface of these fibrils can be chemically modified to create functionalized nanomaterials for applications in sensing, catalysis, and drug delivery.

Experimental Protocols: A Guide to Synthesis and Characterization

A key aspect of foldamer research is the robust synthesis and rigorous characterization of the designed oligomers. Here, we provide streamlined protocols for the synthesis of an ACPC-containing peptide and its structural analysis.

Protocol 1: Solid-Phase Synthesis of an ACPC-Hexamer

This protocol describes the manual synthesis of a hexamer of trans-ACPC using Fmoc/tBu chemistry. The same procedure can be followed for cis-ACPC.

1. Resin Preparation:

  • Swell Rink Amide resin (0.1 mmol scale) in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3 x 5 mL).

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF (2 x 10 min).
  • Wash the resin thoroughly with DMF (5 x 5 mL).

3. Amino Acid Coupling:

  • In a separate vial, pre-activate Fmoc-trans-(1S,2S)-ACPC-OH (0.4 mmol, 4 eq.) with HBTU (0.38 mmol, 3.8 eq.) and DIPEA (0.8 mmol, 8 eq.) in DMF (2 mL) for 5 minutes.
  • Add the activated amino acid solution to the resin and agitate for 2 hours.
  • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling.

4. Capping (Optional but Recommended):

  • To block any unreacted amines, treat the resin with a solution of acetic anhydride/DIPEA/DMF (1:2:3 v/v/v) for 30 minutes.
  • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

5. Repeat Cycles:

  • Repeat steps 2-4 for each subsequent ACPC residue until the desired hexamer is assembled.

6. Final Deprotection and Cleavage:

  • After the final coupling, perform a final Fmoc deprotection (step 2).
  • Wash the resin with DMF (5 x 5 mL) and DCM (5 x 5 mL), and dry under vacuum.
  • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours.
  • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize the crude product.

7. Purification:

  • Purify the peptide by reverse-phase HPLC on a C18 column.

  • Characterize the purified peptide by mass spectrometry.

    Synthesis_Workflow Resin Rink Amide Resin Swell Swell in DCM/DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple1 Couple Fmoc-ACPC-OH (HBTU/DIPEA) Deprotect1->Couple1 Wash1 Wash Couple1->Wash1 Repeat Repeat 5x Wash1->Repeat Check Coupling Cleave Cleavage (TFA Cocktail) Wash1->Cleave Final Cycle Repeat->Deprotect1 Purify RP-HPLC Purification Cleave->Purify Characterize Mass Spectrometry Purify->Characterize

    Fig 1. Solid-Phase Peptide Synthesis Workflow.
    Protocol 2: Characterization by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and powerful technique to assess the secondary structure of ACPC foldamers in solution.

1. Sample Preparation:

  • Prepare a stock solution of the purified peptide in a suitable solvent (e.g., methanol or a buffered aqueous solution) at a concentration of ~1 mg/mL.
  • Accurately determine the concentration of the stock solution using UV absorbance at 280 nm (if aromatic residues are present) or by quantitative amino acid analysis.
  • Dilute the stock solution to a final concentration of 0.1-0.2 mg/mL in the desired buffer. The buffer should be transparent in the far-UV region (e.g., 10 mM phosphate buffer).

2. Instrument Setup:

  • Use a quartz cuvette with a path length of 0.1 cm.
  • Purge the instrument with nitrogen gas for at least 30 minutes before use.
  • Set the measurement parameters:
  • Wavelength range: 190-260 nm
  • Data pitch: 0.5 nm
  • Scanning speed: 50 nm/min
  • Bandwidth: 1.0 nm
  • Accumulations: 3-5

3. Data Acquisition:

  • Record a baseline spectrum of the buffer alone.
  • Record the spectrum of the peptide sample.
  • Subtract the baseline spectrum from the sample spectrum.

4. Data Analysis:

  • Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (mdeg * MRW) / (10 * c * l) where MRW is the mean residue weight, c is the concentration in g/L, and l is the path length in cm.
  • Expected Results:
  • trans-ACPC 12-helix: A strong negative band around 215 nm.
  • cis-ACPC extended structure: A weak spectrum, possibly with a negative band around 218 nm, similar to a β-sheet, or resembling a random coil spectrum.
Protocol 3: 2D NMR for Conformation Determination

2D NMR spectroscopy, particularly NOESY/ROESY, is essential for determining the detailed three-dimensional structure of foldamers in solution.

1. Sample Preparation:

  • Dissolve 1-5 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., CD₃OH, or 90% H₂O/10% D₂O for observing amide protons).

2. Data Acquisition:

  • Acquire a suite of 2D NMR spectra on a high-field spectrometer (≥600 MHz):
  • TOCSY: To assign spin systems of individual residues.
  • NOESY/ROESY: To identify through-space correlations between protons. Use ROESY for molecules in the intermediate molecular weight range where NOE signals may be weak or absent. A mixing time of 200-400 ms is typical for NOESY.

3. Data Analysis and Interpretation:

  • Sequential Assignment: Use the TOCSY and NOESY/ROESY spectra to assign all proton resonances to their specific positions in the peptide sequence.

  • Conformational Analysis:
  • trans-ACPC 12-helix: Look for characteristic short- and medium-range NOEs. The key indicator is the presence of dαN(i, i+1), dNN(i, i+1), and crucially, dαN(i, i+3) NOEs, which are indicative of a helical structure.

  • cis-ACPC extended structure: Expect to see strong dαN(i, i+1) NOEs, characteristic of an extended backbone. The absence of medium-range NOEs (like i, i+3) and the presence of any long-range NOEs between different strands would suggest intermolecular association into a sheet-like structure.

    Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_interpretation Structural Elucidation Synth Peptide Synthesis Purify HPLC Purification Synth->Purify MS Mass Spectrometry Purify->MS CD CD Spectroscopy MS->CD NMR 2D NMR (TOCSY, NOESY) MS->NMR Xtal X-ray Crystallography MS->Xtal If crystals obtained SecStruct Secondary Structure (Helix vs. Sheet) CD->SecStruct NMR->SecStruct ThreeD 3D Model Generation Xtal->ThreeD SecStruct->ThreeD

    Fig 2. Workflow for Foldamer Synthesis and Structural Analysis.

    Conclusion: A Tale of Two Stereoisomers

The comparative study of cis- and trans-2-aminocyclopentanecarboxylic acid in foldamers offers a compelling illustration of how subtle changes in monomer stereochemistry can lead to vastly different macromolecular architectures. Trans-ACPC provides a robust and predictable route to stable 12-helical structures, making it an ideal building block for applications requiring a rigid scaffold for the presentation of functional groups. Conversely, cis-ACPC's preference for extended conformations opens avenues for the development of self-assembling systems and β-sheet-like structures. By understanding the fundamental principles that govern the folding of these stereoisomeric building blocks, researchers can harness their unique properties to design novel foldamers with tailored structures and functions for a wide range of applications in chemistry, biology, and materials science.

References

  • Appella, D. H., et al. (1997). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 119(28), 6783–6784. [Link]

  • Martinek, T. A., et al. (2002). cis-2-Aminocyclopentanecarboxylic Acid Oligomers Adopt a Sheetlike Structure: Switch from Helix to Nonpolar Strand. Angewandte Chemie International Edition, 41(10), 1718-1721. [Link]

  • Kovalenko, V., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 89(7), 4760–4767. [Link]

  • Szefczyk, M., et al. (2022). Controlling the conformational stability of coiled-coil peptides with a single stereogenic center of a peripheral β-amino acid residue. RSC Advances, 12(11), 6545-6553. [Link]

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173-180. [Link]

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890. [Link]

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons.
  • Szefczyk, M. (2021). Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids. RSC Advances, 11(36), 22482-22495. [Link]

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A Researcher's Guide to Peptide Bioactivity: (1S,2S)-2-Aminocyclopentanecarboxylic Acid vs. Proline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Proline's Kink

In the landscape of peptide therapeutics, the quest for enhanced stability, target affinity, and cell permeability is perpetual. Proline, the only proteinogenic secondary amine, is a cornerstone of this field. Its unique pyrrolidine ring imparts exceptional conformational rigidity, famously acting as a "structural disruptor" or "helix breaker" that introduces critical turns and kinks into peptide chains, dictating the architecture of countless bioactive molecules.[1][2][3] However, the very properties that make proline essential also present limitations, such as susceptibility to specific prolyl peptidases and a dynamic cis-trans isomerization that can complicate rational design.

Enter (1S,2S)-2-aminocyclopentanecarboxylic acid, or ACPC. This non-proteinogenic, conformationally constrained β-amino acid has emerged not merely as a proline substitute, but as a powerful tool to engineer novel peptide functions.[4][5][6][7] Unlike proline's role as a turn-inducer, (1S,2S)-ACPC is a potent helix-inducer. This guide provides an in-depth comparison of these two pivotal amino acids, moving from fundamental structural differences to their profound impact on biological activity, supported by experimental data and protocols to empower researchers in drug discovery.

Part 1: The Structural Dichotomy: A Tale of Two Rings

The biological activity of a peptide is inextricably linked to its three-dimensional structure. The choice between incorporating proline or (1S,2S)-ACPC fundamentally alters the peptide's conformational landscape.

Proline: The Master of Turns

As an α-amino acid, proline's side chain loops back to form a five-membered ring with its own backbone nitrogen. This cyclic structure locks the backbone dihedral angle φ (phi) at approximately -65°, severely restricting its conformational freedom compared to other amino acids.[1][8] This rigidity makes it energetically unfavorable to accommodate proline within the regular hydrogen-bonding pattern of an α-helix or β-sheet, thus it often disrupts these structures.[9][10] Its natural role is to initiate or terminate helices and, most notably, to form the tight folds of β-turns. Furthermore, the peptide bond preceding a proline residue (the Xaa-Pro bond) can slowly interconvert between cis and trans isomers, adding another layer of structural complexity and a potential rate-limiting step in protein folding.[2][11]

(1S,2S)-ACPC: The Architect of Helices

(1S,2S)-ACPC is a β-amino acid, featuring an additional carbon atom in its backbone. The cyclopentane ring, with the amino and carboxylic acid groups fixed in a trans orientation, imposes a much more severe and predictable constraint on the peptide backbone.[12][13] This specific stereochemistry makes (1S,2S)-ACPC a powerful promoter of helical secondary structures.

  • In β-peptides: Oligomers composed solely of (1S,2S)-ACPC spontaneously form a novel and remarkably stable "12-helix," defined by C=O(i)···H-N(i+3) hydrogen bonds.[12]

  • In α/β-peptides: When interspersed with α-amino acids, (1S,2S)-ACPC acts as a nucleation site, inducing stable helical conformations such as the 10/11/11-helix and the 14-helix (which resembles a classic α-helix).[14]

This helix-inducing propensity is in stark contrast to proline's role and is the primary driver of the differing biological activities observed.

G Structural Comparison: Proline vs. (1S,2S)-ACPC cluster_pro Proline (α-Amino Acid) cluster_acpc (1S,2S)-ACPC (β-Amino Acid) Pro Proline Structure Pro_phi Restricted φ angle (≈ -65°) Pro->Pro_phi Cyclic structure Pro_turn Induces β-Turns Pro_phi->Pro_turn Pro_disrupt Disrupts α-Helices Pro_phi->Pro_disrupt ACPC_helix Induces Stable Helices (e.g., 12-helix, 14-helix) Pro_turn->ACPC_helix Opposing Effect ACPC (1S,2S)-ACPC Structure ACPC_const Highly Rigid Backbone Constraint ACPC->ACPC_const trans-Cyclopentane ACPC_const->ACPC_helix

Caption: Proline induces turns while (1S,2S)-ACPC induces helices.

Part 2: A Comparative Analysis of Biological Performance

The structural differences dictated by proline and (1S,2S)-ACPC translate directly into divergent biological properties. The choice of which to use is a strategic decision based on the desired therapeutic outcome.

Receptor Binding Affinity & Selectivity

The ability of a peptide to adopt a specific, low-energy conformation that is complementary to its receptor's binding site (a "bioactive conformation") is paramount.

  • Proline: The turn-inducing nature of proline is often essential for the native activity of many peptide hormones and neurotransmitters that bind to G-Protein Coupled Receptors (GPCRs).[15] The conformation it creates is the result of evolutionary selection for optimal receptor engagement.

  • (1S,2S)-ACPC: Replacing proline with ACPC is a test of the "conformational hypothesis." If the rigid, helical structure enforced by ACPC mimics the receptor-bound state of the native peptide, binding affinity can be dramatically increased. This is due to "pre-organization"—the peptide does not need to expend as much entropic energy to adopt the correct shape upon binding. However, if the enforced helix is incompatible with the binding pocket, affinity will be completely abrogated.

A compelling case study involves morphiceptin, a µ-opioid receptor agonist. When the Proline at position 2 was replaced with the four different stereoisomers of ACPC, only the cis-(1R,2S)-ACPC analog retained high affinity for both µ- and δ-opioid receptors. The analogs containing trans-(1S,2S)-ACPC and trans-(1R,2R)-ACPC showed minimal activity.[16][17] This powerfully illustrates that a generic increase in rigidity is not sufficient; the specific geometry imposed must be correct for the target receptor.

Enzymatic Stability

A primary obstacle for peptide therapeutics is their rapid degradation by proteases in the bloodstream and gastrointestinal tract.[18]

  • Proline: While the Xaa-Pro peptide bond is resistant to cleavage by many common proteases like trypsin and chymotrypsin, the body has specialized prolyl peptidases (e.g., dipeptidyl peptidase-IV) that specifically target and cleave these bonds, regulating the lifetime of many bioactive peptides.[2][3]

  • (1S,2S)-ACPC: The incorporation of a β-amino acid into a peptide chain renders it extraordinarily resistant to proteolysis.[19] Proteases are highly specific enzymes evolved to recognize the precise backbone geometry of α-peptides. The altered spacing and stereochemistry of the ACPC backbone prevent enzyme recognition and cleavage, dramatically increasing the peptide's in vivo half-life.[20] This is one of the most significant advantages of using ACPC in drug design.

Cell Permeability

For peptides to address intracellular targets, they must cross the lipid bilayer of the cell membrane—a significant challenge for typically polar and flexible molecules.

  • Proline: Peptides containing proline, like most standard peptides, generally exhibit poor passive membrane permeability.[21]

  • (1S,2S)-ACPC: The stable helical structures induced by ACPC can significantly enhance cell permeability. By forming intramolecular hydrogen bonds, the polar backbone amides are shielded from the solvent. This creates a molecule with a hydrophobic exterior and a hydrophilic interior, allowing it to more readily partition into the nonpolar cell membrane. This "chameleonic" behavior is a key strategy for developing cell-penetrating peptides.[19][22] Studies on α/β-peptides containing ACPC have demonstrated their ability to enter cells and inhibit intracellular protein-protein interactions.[14]

Performance Data Summary
FeatureProline (α-Amino Acid)(1S,2S)-2-Aminocyclopentanecarboxylic Acid (β-Amino Acid)
Primary Structural Effect Induces β-turns; disrupts helices.[1][10]Induces stable helical structures.[12][14]
Conformational Rigidity High (restricted φ angle).Very High (locked ring and backbone).
Receptor Binding Often essential for native conformation and activity.Can enhance affinity if helix is the bioactive shape; can abolish it otherwise.[16][17]
Enzymatic Stability Susceptible to specific prolyl peptidases.[2][3]Highly resistant to general proteolytic degradation.[19][20]
Cell Permeability Generally low.Potentially enhanced due to stable helices and backbone shielding.[14][22]

Part 3: Experimental Protocols for Comparative Analysis

To empirically validate the effects of substituting proline with (1S,2S)-ACPC, rigorous and standardized assays are required.

Experimental Workflow Overview

G cluster_design 1. Peptide Design & Synthesis cluster_eval 2. Biophysical & Biological Evaluation cluster_analysis 3. Data Analysis & Comparison P_Pep Peptide-Pro (Control) CD Circular Dichroism (Confirm Helicity) P_Pep->CD Bind Receptor Binding Assay (Determine Affinity, Ki) P_Pep->Bind Stab Serum Stability Assay (Determine Half-life, t½) P_Pep->Stab Perm Cell Permeability Assay (e.g., PAMPA, Caco-2) P_Pep->Perm A_Pep Peptide-ACPC (Experimental) A_Pep->CD A_Pep->Bind A_Pep->Stab A_Pep->Perm CD->Bind Analysis Compare Ki, t½, and Permeability values Bind->Analysis Stab->Analysis Perm->Analysis

Caption: Workflow for comparing Proline vs. ACPC-containing peptides.

Protocol 1: Competitive Radioligand Binding Assay for GPCR Affinity

Objective: To determine the binding affinity (Kᵢ) of the proline and ACPC peptides for a target GPCR.

  • Membrane Preparation: Prepare cell membrane fractions expressing the GPCR of interest from a stable cell line or tissue source. Determine total protein concentration using a BCA or Bradford assay.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Reaction Setup: In a 96-well plate, add in order:

    • Assay buffer.

    • A constant, known concentration of a suitable radioligand (e.g., ³H-naloxone for opioid receptors) near its Kₔ value.

    • Serial dilutions of the competitor peptides (Pro-peptide and ACPC-peptide, typically from 1 pM to 10 µM).

    • Membrane preparation (e.g., 10-20 µg protein per well).

    • For non-specific binding (NSB) control wells, add a high concentration (e.g., 10 µM) of a known non-radioactive antagonist.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the competitor peptide.

    • Fit the data to a one-site sigmoidal dose-response curve using software like GraphPad Prism to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: Peptide Stability Assay in Human Serum

Objective: To determine the half-life (t₁/₂) of the proline and ACPC peptides in a physiologically relevant medium.

  • Serum Preparation: Thaw pooled human serum at 37°C and centrifuge to remove any precipitates.

  • Reaction Setup:

    • Pre-warm serum to 37°C in a water bath.

    • Prepare stock solutions of the Pro-peptide and ACPC-peptide in a suitable buffer (e.g., PBS).

    • Initiate the reaction by spiking a known concentration of the peptide (e.g., 100 µM final concentration) into the serum.

  • Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the serum-peptide mixture.

  • Quenching: Immediately quench the enzymatic reaction by mixing the aliquot with an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or ice-cold acetonitrile with an internal standard). This precipitates the serum proteins.

  • Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm for 10 min) to pellet the precipitated proteins. Collect the supernatant for analysis.

  • LC-MS Analysis:

    • Analyze the supernatant using a reverse-phase HPLC system coupled to a mass spectrometer (LC-MS).

    • Develop a chromatographic method that separates the intact peptide from its degradation products.

    • Quantify the peak area of the intact peptide at each time point.

  • Data Analysis:

    • Normalize the peak area at each time point to the t=0 peak area.

    • Plot the percentage of remaining intact peptide versus time.

    • Fit the data to a one-phase exponential decay curve to calculate the rate constant (k) and the half-life (t₁/₂ = 0.693/k).

Conclusion: A Strategic Choice in Drug Design

The substitution of proline with (1S,2S)-2-aminocyclopentanecarboxylic acid is far more than a simple isosteric replacement; it is a fundamental shift in design strategy.

  • Proline remains the unparalleled choice for mimicking the native turns and kinks of endogenous peptides. Its role is to preserve a biologically validated, often flexible, local conformation.

  • (1S,2S)-ACPC is a tool for de novo design and peptide optimization. It is employed to enforce a rigid, stable helical structure, aiming to drastically improve upon nature by enhancing proteolytic stability, increasing receptor affinity through conformational pre-organization, and boosting cell permeability.

The decision hinges on the therapeutic goal. For targets where a specific turn is the key to activity, proline is indispensable. For creating robust, helix-based peptidomimetics capable of disrupting intracellular protein-protein interactions or exhibiting dramatically extended in vivo half-lives, (1S,2S)-ACPC provides a powerful and rational design element. Understanding the distinct structural and functional consequences of these two cyclic residues is critical for the next generation of peptide drug development.

References

  • Rudzińska-Szostak, E., et al. (2019). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry. Available at: [Link][4][5][6][7]

  • Appella, D. H., et al. (1997). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society. Available at: [Link][12]

  • ACS Publications. (2019). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid─A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry. Available at: [Link]

  • Hayashi, Y., et al. (2022). RaPID discovery of cell-permeable helical peptide inhibitors containing cyclic β-amino acids against SARS-CoV-2 main protease. ResearchGate. Available at: [Link][14]

  • Semantic Scholar. (2019). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Available at: [Link]

  • Ramanathan, G., & Duley, A. (2021). Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids. RSC Advances. Available at: [Link][13]

  • ACS Publications. (2019). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. Available at: [Link]

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A Comparative Guide to the Enzymatic Stability of Peptides Containing (1S,2S)-2-ACPC

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel peptide-based therapeutics, overcoming their inherent susceptibility to enzymatic degradation is a paramount challenge. The short in vivo half-life of many promising peptides, often mere minutes, severely limits their therapeutic potential.[1] This guide provides an in-depth technical assessment of a powerful strategy to enhance peptide stability: the incorporation of the constrained amino acid, (1S,2S)-2-aminocyclopentanecarboxylic acid ((1S,2S)-2-ACPC). We will explore the mechanistic underpinnings of this enhanced stability, present supporting experimental evidence, and provide detailed protocols for its evaluation.

The Challenge of Proteolytic Degradation

Peptides, upon administration, are immediately exposed to a hostile environment teeming with proteases, enzymes that catalyze the hydrolysis of peptide bonds.[2] These enzymes, found in blood, tissues, and within cells, are highly efficient at degrading peptides, rendering them inactive before they can reach their therapeutic targets. The specificity of these proteases is largely dictated by the amino acid sequence and the local conformation of the peptide chain at the cleavage site.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"] subgraph " " A[Unmodified Peptide in Biological Milieu] end subgraph " " B{Protease Recognition} end subgraph " " C[Enzymatic Cleavage] end subgraph " " D[Inactive Fragments] end

} caption: "Simplified workflow of enzymatic peptide degradation."

The (1S,2S)-2-ACPC Solution: A Conformationally Constrained Approach

A key strategy to thwart enzymatic degradation is to modify the peptide backbone in a way that it is no longer recognized by proteases. The incorporation of non-natural, constrained amino acids, such as (1S,2S)-2-ACPC, is a particularly effective approach.

(1S,2S)-2-ACPC is a cyclic β-amino acid that, when incorporated into a peptide sequence, induces a significant conformational rigidity. This is in stark contrast to the inherent flexibility of linear, unmodified peptides. Proteases typically recognize and bind to peptides in an extended conformation to properly orient the scissile bond within their active site. The rigid, often helical, conformation imposed by (1S,2S)-2-ACPC sterically hinders this interaction, effectively "masking" the peptide from enzymatic attack.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2]

} caption: "Conformational differences and protease susceptibility."

Comparative Enzymatic Stability: Experimental Evidence

Table 1: Proteolytic Stability of an ACPC-Containing Peptide

EnzymeIncubation TimeResult
Trypsin36 hoursNo proteolysis detected
Chymotrypsin36 hoursNo proteolysis detected
Pronase90 hoursSlight cleavage observed

Data synthesized from a study on the proteolytic stability of α,β-peptides.[3]

This remarkable resistance to highly active proteases like trypsin and chymotrypsin over extended periods underscores the protective effect of the ACPC-induced conformation.[3] For context, many unmodified peptides have half-lives of only a few minutes in the presence of such enzymes.[4]

To illustrate the quantitative impact of stability-enhancing modifications, the following table presents data from a study on the substitution of L-amino acids with their D-enantiomers, another common strategy to improve proteolytic resistance.

Table 2: Illustrative Half-Life Improvement with D-Amino Acid Substitution

PeptideModificationHalf-life in human serum
SomatostatinUnmodifiedA few minutes
OctreotideContains D-amino acids1.5 hours

This data is provided for illustrative purposes to demonstrate the magnitude of half-life extension achievable through backbone modification.[4][5]

The dramatic increase in half-life observed with D-amino acid substitution is conceptually similar to the stability enhancement provided by (1S,2S)-2-ACPC, as both strategies disrupt protease recognition.

Experimental Protocols for Assessing Enzymatic Stability

To empirically validate the enhanced stability of peptides containing (1S,2S)-2-ACPC, a well-designed enzymatic stability assay is crucial. Below are detailed protocols for in vitro assessment using common proteases.

Protocol 1: Trypsin Stability Assay

Objective: To determine the rate of degradation of a test peptide in the presence of trypsin.

Materials:

  • Test peptide (e.g., with and without (1S,2S)-2-ACPC)

  • Trypsin (sequencing grade)

  • Ammonium Bicarbonate buffer (50 mM, pH 8.0)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass Spectrometer (optional, for fragment identification)

Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the test peptide in deionized water.

  • Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl.

  • Reaction Setup:

    • In a microcentrifuge tube, combine 50 µL of the peptide stock solution and 440 µL of 50 mM Ammonium Bicarbonate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the trypsin stock solution (enzyme-to-substrate ratio of 1:50 w/w).

  • Time-Point Sampling:

    • Immediately withdraw a 50 µL aliquot (t=0) and quench the reaction by adding it to a tube containing 50 µL of 10% TFA in ACN.

    • Incubate the reaction mixture at 37°C.

    • Withdraw 50 µL aliquots at various time points (e.g., 1, 2, 4, 8, 24, 36 hours) and quench as described above.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet any precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC. The mobile phases are typically A: 0.1% TFA in water and B: 0.1% TFA in ACN.

    • Monitor the disappearance of the parent peptide peak over time.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to t=0.

    • Plot the percentage of intact peptide versus time and determine the half-life (t1/2), the time at which 50% of the peptide has been degraded.

Protocol 2: Chymotrypsin Stability Assay

This protocol is identical to the Trypsin Stability Assay, with the following modifications:

  • Enzyme: Use chymotrypsin instead of trypsin.

  • Buffer: Use a buffer suitable for chymotrypsin activity, such as 100 mM Tris-HCl with 100 mM CaCl₂, pH 7.8.

Protocol 3: Human Serum Stability Assay

Objective: To assess peptide stability in a more physiologically relevant matrix.

Materials:

  • Test peptide

  • Human serum (commercially available)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 1% TFA (for protein precipitation)

  • HPLC system

Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the test peptide in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine 450 µL of human serum and 50 µL of the peptide stock solution.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • Withdraw 50 µL aliquots at various time points (e.g., 0, 15, 30, 60 minutes, and 2, 4, 8, 24 hours).

    • Quench the reaction and precipitate serum proteins by adding the aliquot to 150 µL of cold ACN with 1% TFA.

    • Vortex and incubate on ice for 10 minutes.

  • Sample Analysis:

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Analyze the supernatant by HPLC as described in Protocol 1.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point and determine the half-life.

Conclusion

The incorporation of (1S,2S)-2-ACPC into peptides represents a robust and effective strategy for enhancing their enzymatic stability. By enforcing a rigid, non-native conformation, this constrained amino acid prevents recognition and subsequent cleavage by a wide range of proteases. The experimental evidence, though primarily qualitative at present, strongly supports the profound stabilizing effect of this modification. The provided protocols offer a framework for the quantitative assessment of this stability, enabling researchers to make data-driven decisions in the design and development of next-generation peptide therapeutics with improved pharmacokinetic profiles. The continued exploration and quantitative characterization of such backbone modifications will undoubtedly pave the way for more potent and durable peptide-based drugs.

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A Senior Application Scientist's Guide to Conformational Analysis of (1S,2S)-ACPC Containing Peptides by Molecular Modeling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of (1S,2S)-ACPC in Peptide Design

In the landscape of peptidomimetics and drug discovery, the quest for greater proteolytic stability and enhanced biological activity is paramount. Non-canonical amino acids are instrumental in this pursuit, and among them, (1S,2S)-2-aminocyclopentanecarboxylic acid (ACPC) has emerged as a potent modulator of peptide conformation. As a constrained β-amino acid, the incorporation of (1S,2S)-ACPC into a peptide backbone introduces a high degree of conformational rigidity. This pre-organization can significantly reduce the entropic penalty of binding to a biological target, often leading to improved affinity and specificity.

Peptides containing (1S,2S)-ACPC have been shown to adopt well-defined helical structures, a characteristic that is highly sought after in the design of inhibitors for protein-protein interactions.[1] Specifically, when alternated with α-amino acids, (1S,2S)-ACPC can induce the formation of unique helical conformations, such as the 10/11/11-helix and the 14-helix.[1] The 14-helix is particularly noteworthy as its hydrogen-bonding pattern (i to i+4) mimics that of the canonical α-helix, making these α/β-peptides excellent candidates for mimicking α-helical epitopes.[1] This guide provides a comparative overview of molecular modeling techniques for the conformational analysis of (1S,2S)-ACPC containing peptides, supported by experimental data and field-proven insights.

The Molecular Modeler's Toolkit: A Comparative Analysis of Techniques

The conformational landscape of a peptide, particularly one containing non-canonical residues, is complex. A multi-faceted approach that integrates computational modeling with experimental validation is crucial for a comprehensive understanding. Here, we compare the primary techniques used for the conformational analysis of (1S,2S)-ACPC containing peptides.

Molecular Dynamics (MD) Simulations: Capturing the Dynamic Nature of Peptides

MD simulations are a cornerstone of modern conformational analysis, offering a dynamic view of molecular motion over time.[2][3] This is particularly valuable for peptides, which are often not static entities but exist as an ensemble of interconverting conformations in solution.

Causality Behind Experimental Choices: The choice of force field is the most critical decision in setting up an MD simulation for a novel peptide. Standard protein force fields like AMBER and CHARMM are parameterized for the 20 canonical amino acids. For a non-canonical residue like (1S,2S)-ACPC, these standard parameters are insufficient. Therefore, a rigorous parameterization protocol is a prerequisite for any meaningful simulation. This typically involves quantum mechanical (QM) calculations to derive partial charges and define dihedral angle potentials.[4][5][6]

Self-Validating System: A well-conducted MD simulation should be a self-validating system. This means running simulations of sufficient length to ensure convergence of conformational sampling. Key metrics to monitor include the root-mean-square deviation (RMSD) of the peptide backbone and the population of distinct conformational clusters over time. Furthermore, comparing simulation results from different starting conformations can help to ensure that the system is not trapped in a local energy minimum.

Experimental Protocol: Parameterization of (1S,2S)-ACPC for MD Simulations
  • Quantum Mechanical Calculations:

    • Build a model dipeptide of (1S,2S)-ACPC (e.g., Ace-ACPC-NMe).

    • Perform geometry optimization and frequency calculations using a suitable QM method (e.g., Hartree-Fock with a 6-31G* basis set).

    • Calculate the electrostatic potential (ESP) on a grid of points around the molecule.

  • Charge Derivation:

    • Use a charge fitting procedure, such as Restrained Electrostatic Potential (RESP), to derive the partial atomic charges for the (1S,2S)-ACPC residue that best fit the QM ESP data.[1]

  • Dihedral Parameterization:

    • Identify the key rotatable bonds in the (1S,2S)-ACPC residue.

    • Perform a series of constrained geometry optimizations (dihedral scans) at the QM level to map the potential energy surface for rotation around each of these bonds.

    • Fit the parameters of the dihedral term in the molecular mechanics force field to reproduce the QM-derived energy profile.

  • Validation:

    • Run short MD simulations of the model dipeptide in a solvent box.

    • Analyze the resulting trajectory to ensure that the conformational preferences of the (1S,2S)-ACPC residue are reasonable and consistent with the QM data.

X-ray Crystallography: The Gold Standard for High-Resolution Structures

X-ray crystallography provides unparalleled atomic-resolution snapshots of molecules in their crystalline state.[7][8] For peptides containing (1S,2S)-ACPC, crystal structures have been instrumental in definitively characterizing the helical conformations induced by this residue.[9]

Causality Behind Experimental Choices: The primary challenge in peptide crystallography is obtaining well-diffracting crystals.[7] This often requires screening a wide range of crystallization conditions. For peptides, the choice of N- and C-terminal protecting groups can significantly influence crystal packing and quality.

Self-Validating System: The quality of a crystal structure is assessed through several metrics, including the resolution, R-factor, and R-free. A low R-free value, which is calculated from a subset of reflections not used in the refinement process, indicates that the model has not been over-fit to the data. The electron density map provides a direct visual confirmation of the atomic positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Solution-State Conformations

NMR spectroscopy is the most powerful technique for studying the solution-state structure and dynamics of peptides.[10] Unlike crystallography, which provides a static picture, NMR can characterize the conformational ensemble present in solution.

Causality Behind Experimental Choices: A suite of 2D NMR experiments, including COSY, TOCSY, and NOESY, are typically employed for peptide structure determination. NOESY is particularly crucial as it provides through-space distance restraints between protons, which are used to define the peptide's three-dimensional fold. For (1S,2S)-ACPC containing peptides, specific NOE patterns can provide definitive evidence for helical conformations.

Self-Validating System: The quality of an NMR-derived structure is determined by the number and quality of the experimental restraints and the agreement of the final calculated structures with these restraints. A set of structures is typically calculated, and the precision of the structure is reflected in the RMSD of the ensemble.

Circular Dichroism (CD) Spectroscopy: A Rapid Screen for Secondary Structure

CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure content of a peptide in solution.[9] While it does not provide atomic-level detail, it is an excellent tool for comparing the conformational effects of different amino acid substitutions and for monitoring conformational changes as a function of environment (e.g., temperature, solvent).

Causality Behind Experimental Choices: The far-UV CD spectrum of a peptide is dominated by the amide bond chromophores. The shape and magnitude of the CD spectrum are characteristic of different secondary structures. For example, α-helices typically exhibit strong negative bands around 222 nm and 208 nm and a positive band around 190 nm.

Self-Validating System: The interpretation of CD spectra is often qualitative, but it can be made more quantitative by using deconvolution algorithms to estimate the percentage of different secondary structure elements. However, the most robust use of CD is in comparative studies, where changes in the spectrum can be confidently attributed to changes in conformation.

Comparative Performance and Data Summary

The following table summarizes the strengths and weaknesses of each technique in the context of analyzing (1S,2S)-ACPC containing peptides.

TechniqueStrengthsWeaknessesTypical Data Output
MD Simulations Provides a dynamic view of conformational ensembles; allows for the calculation of thermodynamic properties.Highly dependent on the accuracy of the force field; computationally expensive.Trajectories of atomic coordinates, conformational energy landscapes, RMSD plots, cluster analysis.
X-ray Crystallography Provides atomic-resolution structures; unambiguous determination of conformation.Requires well-diffracting crystals; the crystal structure may not be representative of the solution-state ensemble.Atomic coordinates (PDB file), electron density maps, crystallographic quality metrics (R-factor, R-free).
NMR Spectroscopy Provides detailed information on solution-state structure and dynamics; can characterize conformational ensembles.Structure determination can be complex and time-consuming; less precise than crystallography for a single conformation.Chemical shifts, coupling constants, NOE-derived distance restraints, ensemble of structures.
CD Spectroscopy Rapid and sensitive; requires small amounts of sample; excellent for comparative studies.Provides low-resolution information on overall secondary structure; interpretation can be ambiguous.CD spectra (ellipticity vs. wavelength).

Visualizing the Workflow and Key Conformational Features

Workflow for Conformational Analysis of (1S,2S)-ACPC Peptides

workflow cluster_design Peptide Design & Synthesis cluster_computational Molecular Modeling cluster_experimental Experimental Validation cluster_integration Integrated Structural Model design Design peptide sequence with (1S,2S)-ACPC synthesis Solid-phase peptide synthesis design->synthesis cd CD Spectroscopy (Secondary Structure) synthesis->cd nmr NMR Spectroscopy (Solution Structure) synthesis->nmr xray X-ray Crystallography (Solid-State Structure) synthesis->xray parameterize Parameterize (1S,2S)-ACPC for force field md_sim Molecular Dynamics Simulations parameterize->md_sim analysis Analyze trajectories: - Clustering - Energy landscapes md_sim->analysis model Refine computational model with experimental data analysis->model nmr->model xray->model

Caption: Integrated workflow for the conformational analysis of (1S,2S)-ACPC containing peptides.

Key Hydrogen Bonding Patterns in (1S,2S)-ACPC Induced Helices

helices cluster_14helix 14-Helix (α-helix mimic) cluster_12helix 12-Helix (trans-ACPC oligomers) i Residue i (C=O) i_plus_1 Residue i+1 i_plus_4 Residue i+4 (N-H) i->i_plus_4 i to i+4 H-bond i_plus_2 Residue i+2 i_plus_3 Residue i+3 j Residue j (C=O) j_plus_1 Residue j+1 j_plus_3 Residue j+3 (N-H) j->j_plus_3 i to i+3 H-bond j_plus_2 Residue j+2

Caption: Comparison of hydrogen bonding patterns in common ACPC-induced helices.

Conclusion: An Integrated Approach for a Complete Picture

The conformational analysis of peptides containing non-canonical residues like (1S,2S)-ACPC requires a synergistic approach that leverages the strengths of both computational and experimental techniques. Molecular dynamics simulations, when grounded by robust force field parameterization, provide invaluable insights into the dynamic behavior of these peptides in solution. However, experimental data from X-ray crystallography, NMR, and CD spectroscopy are essential for validating and refining the computational models. By integrating these methods, researchers can build a comprehensive and accurate picture of the conformational landscape of (1S,2S)-ACPC containing peptides, thereby accelerating the rational design of novel peptide-based therapeutics.

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A Comparative Guide to the Efficacy of 2-Aminocyclopentanecarboxylic Acid Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and peptide design, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its biological activity. This principle of stereochemistry is paramount when considering constrained amino acids, such as the stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC). These molecules serve as invaluable building blocks for creating peptides with enhanced stability and novel functionalities.[1] This guide provides a detailed comparison of the efficacy of the four stereoisomers of ACPC, exploring how subtle changes in their spatial configuration can lead to profound differences in their biological effects.

The Four Faces of 2-Aminocyclopentanecarboxylic Acid: An Introduction to its Stereoisomers

2-Aminocyclopentanecarboxylic acid possesses two chiral centers, giving rise to four distinct stereoisomers. These are categorized into two pairs of enantiomers: the cis and trans diastereomers. The precise arrangement of the amino and carboxylic acid groups relative to the cyclopentane ring dictates their unique shapes and, consequently, their interactions with biological targets.

The four stereoisomers are:

  • cis-isomers: (1R,2S)-2-aminocyclopentanecarboxylic acid and (1S,2R)-2-aminocyclopentanecarboxylic acid.

  • trans-isomers: (1R,2R)-2-aminocyclopentanecarboxylic acid and (1S,2S)-2-aminocyclopentanecarboxylic acid.

The synthesis of all four enantiomerically pure forms of ACPC has been a subject of significant research, enabling their incorporation into peptide foldamers and other bioactive molecules.[1]

Caption: The four stereoisomers of 2-aminocyclopentanecarboxylic acid.

The Decisive Role of Stereochemistry in Biological Activity

The spatial arrangement of functional groups is fundamental to the "lock and key" or "induced fit" models of ligand-receptor binding. Even minor alterations in stereochemistry can dramatically change how a molecule interacts with its biological target, leading to a spectrum of outcomes from potent agonism to antagonism or complete inactivity.[2] While direct comparative efficacy data for the four ACPC stereoisomers on a single biological target is not extensively consolidated in publicly available literature, the profound influence of their stereochemistry is evident from studies on closely related analogs and their incorporation into larger molecules.

Peptide foldamers incorporating β-amino acids like ACPC have demonstrated a wide range of biological activities, including anticancer, antibacterial, antiviral, and antifungal properties, coupled with high resistance to proteolytic degradation.[1] The specific stereoisomer used is crucial in dictating the resulting peptide's secondary structure and its subsequent biological function.

Case Study: Stereospecificity of Cyclopentane Analogs at Glutamate Receptors

A compelling illustration of the importance of stereochemistry comes from studies on analogs of ACPC, such as the aminocyclopentanetricarboxylic acids (ACPTs), which have been evaluated for their effects at metabotropic glutamate receptors (mGluRs). Research has shown that the four stereoisomers of 1-aminocyclopentane-1,3,4-tricarboxylic acid exhibit markedly different activities:

  • ACPT-I and (+)-(3S,4S)-ACPT-III were identified as potent agonists at the group III receptor mGluR4a.

  • ACPT-II acted as a general competitive antagonist for group I, II, and III mGluRs.

  • (-)-(3R,4R)-ACPT-III was a competitive antagonist with poor but significant affinity for mGluR4a.

Notably, none of the ACPT isomers showed a significant effect on ionotropic NMDA, KA, and AMPA receptors. This demonstrates that the addition and stereochemical orientation of a third carboxylic group can dramatically alter the activity from agonism to antagonism and modulate selectivity for different mGluR subtypes. This principle strongly suggests that the individual stereoisomers of 2-aminocyclopentanecarboxylic acid will also exhibit distinct pharmacological profiles.

Table 1: Comparative Activity of Aminocyclopentanetricarboxylic Acid Stereoisomers at Metabotropic Glutamate Receptors

CompoundActivity at mGluR1aActivity at mGluR2Activity at mGluR4a
ACPT-I Competitive Antagonist (K_B > 300 µM)Competitive Antagonist (K_B > 300 µM)Potent Agonist (EC_50 = 7.2 ± 2.3 µM)
ACPT-II Competitive Antagonist (K_B = 115 ± 2 µM)Competitive Antagonist (K_B = 88 ± 21 µM)Competitive Antagonist (K_B = 77 ± 9 µM)
(+)-(3S,4S)-ACPT-III Competitive Antagonist (K_B > 300 µM)Competitive Antagonist (K_B > 300 µM)Potent Agonist (EC_50 = 8.8 ± 3.2 µM)
(-)-(3R,4R)-ACPT-III Not specifiedNot specifiedCompetitive Antagonist (K_B = 220 µM)

Data extracted from a study on aminocyclopentanetricarboxylic acids.

Experimental Design for Efficacy Comparison: A Methodological Overview

To rigorously compare the efficacy of the four ACPC stereoisomers, a systematic experimental workflow is essential. The following outlines a standard approach that can be adapted for various biological targets, such as G-protein coupled receptors (GPCRs) or enzymes.

Efficacy_Comparison_Workflow cluster_synthesis Compound Preparation cluster_binding Binding Affinity cluster_functional Functional Activity cluster_analysis Data Analysis & Interpretation synthesis Synthesis of all 4 ACPC Stereoisomers purification Purification & Characterization (NMR, HPLC, MS) synthesis->purification binding_assay Radioligand Binding Assay purification->binding_assay functional_assay Functional Assay (e.g., cAMP, Ca2+ flux) purification->functional_assay ki_determination Determination of Ki binding_assay->ki_determination data_analysis Comparative Data Analysis ki_determination->data_analysis ec50_ic50 Determination of EC50/IC50 functional_assay->ec50_ic50 ec50_ic50->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar

Caption: A generalized workflow for comparing the efficacy of ACPC stereoisomers.

Step-by-Step Experimental Protocols

1. Synthesis and Purification of ACPC Stereoisomers:

  • Objective: To obtain highly pure samples of each of the four stereoisomers.

  • Methodology: Employ established stereoselective synthetic routes.[1] Purification is typically achieved through techniques like fractional crystallization or chiral chromatography. The stereochemical and chemical purity of each isomer must be rigorously confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

2. Radioligand Binding Assays:

  • Objective: To determine the binding affinity (K_i) of each stereoisomer for the target receptor.

  • Protocol:

    • Prepare cell membranes or purified receptors expressing the target of interest.

    • Incubate the membranes/receptors with a known radiolabeled ligand that binds to the target.

    • Add increasing concentrations of the unlabeled ACPC stereoisomer (the competitor).

    • After reaching equilibrium, separate the bound from the unbound radioligand by rapid filtration.

    • Quantify the radioactivity of the bound ligand using a scintillation counter.

    • Plot the data and calculate the IC_50 (the concentration of the competitor that displaces 50% of the radioligand).

    • Convert the IC_50 to a K_i value using the Cheng-Prusoff equation.

3. Functional Assays (Example: GPCR-mediated cAMP modulation):

  • Objective: To measure the functional consequence of receptor binding, determining whether each stereoisomer acts as an agonist, antagonist, or inverse agonist, and to quantify its potency (EC_50 or IC_50).

  • Protocol for Agonist Activity:

    • Culture cells expressing the target GPCR (e.g., a Gs-coupled receptor).

    • Treat the cells with increasing concentrations of each ACPC stereoisomer.

    • After a defined incubation period, lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a suitable assay kit (e.g., HTRF, ELISA).

    • Plot the concentration-response curve and determine the EC_50 (the concentration that produces 50% of the maximal response) and the E_max (the maximal effect).

  • Protocol for Antagonist Activity:

    • Pre-incubate the cells with increasing concentrations of the ACPC stereoisomer.

    • Add a known agonist for the receptor at a fixed concentration (typically its EC_80).

    • After incubation, measure the intracellular cAMP levels.

    • Plot the inhibition curve and determine the IC_50 (the concentration that inhibits 50% of the agonist-induced response).

Conclusion and Future Directions

The stereoisomers of 2-aminocyclopentanecarboxylic acid represent a fascinating and powerful tool in the design of novel therapeutics and chemical probes. While the available literature strongly underscores the principle that their stereochemistry is a critical determinant of biological activity, there remains a need for comprehensive studies that directly compare the efficacy of all four isomers against a range of biological targets. Such data would be invaluable for elucidating detailed structure-activity relationships and for guiding the rational design of next-generation peptide-based drugs. The experimental framework outlined in this guide provides a robust starting point for researchers to undertake these crucial investigations.

References

  • Kovalenko, V., Rudzińska-Szostak, E., Ślepokura, K., & Berlicki, Ł. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 89(7), 4760–4767. [Link]

  • Ladino, C. A. (1995). Pharmacological importance of stereochemical resolution of enantiomeric drugs. Trends in Pharmacological Sciences, 16(5), 155-157. [Link]

  • Kovalenko, V., Rudzińska-Szostak, E., Ślepokura, K., & Berlicki, Ł. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. ACS Publications. [Link]

  • Conti, P., De Amici, M., De Sarro, G., & Mennini, T. (1998). Synthesis and pharmacological characterization of aminocyclopentanetricarboxylic acids: new tools to discriminate between metabotropic glutamate receptor subtypes. Journal of medicinal chemistry, 41(16), 2846–2855. [Link]

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Safety Operating Guide

Navigating the Disposal of (1S,2S)-2-aminocyclopentanecarboxylic Acid Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of chemical disposal is risk mitigation—for personnel, the environment, and our institutions. The procedures outlined below are designed to be a self-validating system, emphasizing caution and compliance at each step.

Initial Hazard Assessment and Personal Protective Equipment (PPE)

Based on data from structurally similar compounds, (1S,2S)-2-aminocyclopentanecarboxylic Acid Hydrochloride is anticipated to be a white solid with low volatility.[1] The primary hazards associated with analogous compounds are minor and include potential skin and eye irritation, and respiratory tract irritation if inhaled as a dust.[2] Therefore, a cautious approach to handling is warranted.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety gogglesProtects against accidental splashes or airborne particles.
Hand Protection Nitrile or latex glovesProvides a barrier against direct skin contact.[3]
Body Protection Standard laboratory coatPrevents contamination of personal clothing.[4]
Respiratory Protection Generally not required under normal use with adequate ventilation. A NIOSH-approved respirator may be necessary if handling large quantities or if dust generation is significant.Minimizes inhalation of airborne particles.[4]

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of dust.[5]

Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound should be approached with the understanding that it is a non-hazardous solid waste, a classification based on the hazard profiles of its close chemical relatives.[6] However, institutional and local regulations must always be consulted and adhered to.[7]

Step 1: Decontamination of Empty Containers

For empty containers that previously held the compound, proper decontamination is crucial before they can be considered for regular trash or recycling.

  • Triple Rinse: Rinse the container three times with a suitable solvent in which the compound is soluble, such as water.

  • Collect Rinsate: The rinsate from this process should be collected and treated as chemical waste. Do not discard the rinsate down the drain without consulting your institution's environmental health and safety (EHS) office.

  • Deface Label: Completely remove or thoroughly obscure the original label on the container to prevent any misidentification.[8]

  • Final Disposal: Once triple-rinsed and with the label defaced, the container can typically be disposed of in the regular laboratory glass or plastic recycling stream, as appropriate.[8]

Step 2: Disposal of Unused or Waste this compound

Unused, expired, or contaminated this compound should be disposed of as solid chemical waste.

  • Containerization: Place the solid waste into a clearly labeled, sealed, and compatible container.[9] Plastic containers are often preferred for their durability.[7]

  • Labeling: The container must be labeled with the full chemical name: "this compound" and the appropriate hazard warnings (e.g., "Non-Hazardous Solid Waste").[5]

  • Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials, particularly strong oxidizing agents.[1][7]

  • Waste Pickup: Arrange for the disposal of the container through your institution's hazardous waste collection program.[9] Do not dispose of the solid chemical in the regular trash.[10]

Step 3: Spill Management

In the event of a spill, the primary objective is to contain and clean the material safely.

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the recommended PPE.

  • Contain the Spill: For a solid spill, carefully sweep up the material to avoid generating dust.[5] A wet paper towel can be used to gently wipe up the remaining powder.

  • Collect and Dispose: Place the spilled material and any contaminated cleaning materials (e.g., paper towels, gloves) into a sealed and labeled waste container for disposal as solid chemical waste, following the procedure outlined in Step 2.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Have (1S,2S)-2-aminocyclopentanecarboxylic Acid Hydrochloride Waste is_container Is it an empty container? start->is_container triple_rinse Triple rinse with appropriate solvent. Collect rinsate as chemical waste. is_container->triple_rinse Yes is_solid_waste Is it unused or contaminated solid? is_container->is_solid_waste No deface_label Completely deface or remove the label. triple_rinse->deface_label dispose_container Dispose of container in appropriate recycling or trash. deface_label->dispose_container containerize Place in a labeled, sealed, compatible waste container. is_solid_waste->containerize Yes segregate Store in a designated satellite accumulation area. containerize->segregate waste_pickup Arrange for disposal through institutional waste collection. segregate->waste_pickup

Caption: Decision workflow for proper disposal.

Conclusion

The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By following these evidence-based procedures for this compound, researchers can ensure they are operating in a manner that is both safe and compliant. Always prioritize consulting your institution's specific guidelines and the available safety data for the compounds you handle.

References

  • Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • VLS Environmental Services. (n.d.). Hazardous vs. Non-Hazardous Waste. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, December 19). Non-Hazardous Materials and Waste Management Hierarchy. Retrieved from [Link]

  • ACS Publications. (n.d.). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. Retrieved from [Link]

  • University of Wisconsin–Madison BME Shared Labs. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • U.S. Waste Industries Inc. (n.d.). Non-Hazardous Waste Disposal. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • AFG Bioscience LLC. (2016, April 1). Safety Data Sheet: (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic acid. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • Angene Chemical. (2024, November 1). Safety Data Sheet: 3-Aminocyclopentanecarboxylic acid hydrochloride. Retrieved from [Link]

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A Senior Application Scientist's Guide to Safely Handling (1S,2S)-2-aminocyclopentanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the potential of a molecule. However, the foundation of groundbreaking research is a steadfast commitment to safety. This guide provides essential, immediate safety and logistical information for handling (1S,2S)-2-aminocyclopentanecarboxylic Acid Hydrochloride, ensuring that your innovative work is built upon a culture of safety and precision.

This is not a rigid protocol, but rather a dynamic set of guidelines grounded in the principles of chemical safety and risk mitigation. The causality behind each recommendation is explained to empower you with the knowledge to make informed decisions in your laboratory.

Understanding the Risks: A Proactive Approach

This compound is a solid, white crystalline substance.[1] While some safety data sheets for similar compounds indicate no known OSHA hazards, it is crucial to treat all research chemicals with a high degree of caution.[2] The primary risks associated with this and similar amine hydrochlorides include potential irritation to the skin, eyes, and respiratory tract upon contact or inhalation of dust.[2][3][4]

Hazardous Decomposition: Under fire conditions, this compound may decompose to produce hazardous substances such as oxides of carbon (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas (HCl).[1][2]

Core Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount to minimizing exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side shields conforming to EN166 or OSHA 29 CFR 1910.133 standards.[1][2]Protects against accidental splashes and airborne dust particles that could cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.[1][2]Prevents direct skin contact, which can lead to irritation.[3][4]
Respiratory Protection Generally not required under normal use with adequate ventilation.[1][2] However, if dust is generated, a NIOSH-approved respirator is recommended.[5]Minimizes the risk of inhaling airborne particles, which may cause respiratory tract irritation.[2][3][4]

Operational Workflow for Safe Handling

A systematic approach to handling ensures that safety is integrated into every step of your experimental process. The following workflow diagram illustrates the key stages for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handle_weigh Weigh Solid Carefully to Avoid Dust prep_area->handle_weigh handle_dissolve Dissolve in a Fume Hood if Possible handle_weigh->handle_dissolve disp_waste Collect Waste in Labeled Container handle_dissolve->disp_waste disp_consult Consult Local Regulations for Disposal disp_waste->disp_consult disp_decon Decontaminate Work Area disp_consult->disp_decon

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures:
  • Preparation:

    • Review the SDS: Before beginning any work, thoroughly review the Safety Data Sheet for the specific chemical. While an exact match for the (1S,2S) isomer may not always be available, SDSs for similar aminocyclopentanecarboxylic acid hydrochlorides provide valuable guidance.[1][2][5]

    • Don PPE: Equip yourself with the appropriate personal protective equipment as outlined in the table above.[6]

    • Prepare Work Area: Ensure you are working in a well-ventilated area, such as a chemical fume hood, especially when handling the solid to prevent dust inhalation.[2][5]

  • Handling:

    • Weighing: When weighing the solid, do so carefully to minimize the generation of dust.

    • Dissolving: If dissolving the compound, perform this task in a fume hood to control any potential vapors.

    • Avoid Contact: At all times, avoid direct contact with the skin and eyes.[2]

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][2][4]

    • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[2][4]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2][4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][7]

Disposal Plan: A Responsible Conclusion to Your Experiment

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: All waste materials containing this compound should be collected in a clearly labeled, sealed container.

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all federal, state, and local environmental control regulations.[2] Do not allow the product to enter drains.[2] Consult with your institution's environmental health and safety (EHS) department for specific guidance.

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • Safety Data Sheet for (-)-(1R,3S)-3-Aminocyclopentanecarboxylic acid.HCl. (n.d.). AAPPTec. Retrieved from [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]

  • Safety Guidelines for Handling Chemicals. (n.d.). HPE Support. Retrieved from [Link]

  • Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

  • Safety Data Sheet for (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic acid. (2016, April 1). AFG Bioscience. Retrieved from [Link]

  • Personal Protective Equipment (PPE) for Industrial Chemicals. (n.d.). Respirex International. Retrieved from [Link]

  • 3-Aminocyclopentanecarboxylic acid hydrochloride Safety Data Sheet. (2024, November 1). Angene Chemical. Retrieved from [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. (n.d.). American Society of Health-System Pharmacists. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.